4-Hydroxymethyl-2-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPGQWDDRHAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Hydroxymethyl-2-methoxyphenylboronic Acid
Introduction: The Strategic Importance of 4-Hydroxymethyl-2-methoxyphenylboronic Acid in Modern Drug Discovery
This compound is a bespoke building block of significant interest to researchers, scientists, and drug development professionals. Its unique trifunctional nature, featuring a reactive boronic acid moiety, a nucleophilic hydroxymethyl group, and a methoxy substituent that influences electronic properties, makes it a valuable intermediate in the synthesis of complex organic molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[1] The hydroxymethyl group offers a handle for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group, while the methoxy group directs ortho-lithiation, a key strategy in its synthesis. This guide provides a comprehensive overview of a robust synthetic route to this important molecule, complete with detailed protocols and mechanistic insights.
Strategic Synthesis: A Multi-step Approach from Commercially Available Precursors
The synthesis of this compound is best approached through a multi-step sequence that leverages well-established and reliable chemical transformations. The overall strategy involves the protection of a key functional group, followed by a regioselective boronation and subsequent deprotection. This approach ensures high yields and minimizes the formation of side products.
A logical and efficient synthetic pathway commences with the commercially available 3-methoxybenzyl alcohol. The synthetic sequence can be broken down into three key stages:
-
Protection of the Hydroxymethyl Group: The acidic proton of the hydroxymethyl group would interfere with the subsequent organolithium-mediated boronation step. Therefore, it is crucial to protect this group. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its ease of installation, stability to the planned reaction conditions, and facile removal under mild conditions.
-
Directed Ortho-Metalation and Borylation: With the hydroxymethyl group protected, the methoxy group on the aromatic ring can act as a powerful directing group for ortho-lithiation. Treatment with a strong organolithium base, such as n-butyllithium, will selectively deprotonate the aromatic ring at the position ortho to the methoxy group. The resulting aryllithium species is then quenched with a boron electrophile, typically triisopropyl borate, to form the corresponding boronic ester.
-
Deprotection and Isolation: The final step involves the removal of the silyl protecting group and hydrolysis of the boronic ester to afford the target this compound. This is typically achieved under acidic conditions. Purification of the final product is critical to ensure its suitability for subsequent applications.
The following sections will provide detailed, step-by-step protocols for each of these stages, along with the underlying chemical principles that govern each transformation.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Part 1: Protection of 3-Methoxybenzyl Alcohol
Rationale: The acidic proton of the benzylic alcohol must be protected to prevent it from quenching the organolithium reagent in the subsequent ortho-lithiation step. A tert-butyldimethylsilyl (TBDMS) ether is an ideal protecting group due to its robustness under basic conditions and its clean removal under acidic conditions.
Step-by-Step Protocol:
-
To a solution of 3-methoxybenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ((3-methoxybenzyl)oxy)(tert-butyl)dimethylsilane as a colorless oil.
Part 2: Directed Ortho-Metalation and Borylation
Rationale: The methoxy group directs the deprotonation to the C2 position of the aromatic ring. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The initial borate complex is then hydrolyzed upon workup to the boronic acid.
Step-by-Step Protocol:
-
Dissolve the protected alcohol, ((3-methoxybenzyl)oxy)(tert-butyl)dimethylsilane (1.0 eq), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.2 eq, as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 2-3 hours.
-
In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula, maintaining a temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, a boronic ester, can be used in the next step without further purification.
Part 3: Deprotection and Purification
Rationale: Acidic hydrolysis serves the dual purpose of cleaving the TBDMS protecting group and converting the boronic ester to the final boronic acid. Purification is crucial to remove any unreacted starting materials or byproducts. A biphasic recrystallization or a carefully controlled precipitation can yield the product in high purity.
Step-by-Step Protocol:
-
Dissolve the crude boronic ester from the previous step in a mixture of THF and 1 M hydrochloric acid (HCl).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude this compound.
-
For purification, dissolve the crude product in a minimal amount of hot water or a mixed solvent system (e.g., water/acetonitrile).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.
Data Presentation and Characterization
| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |
| 1. Protection | 3-Methoxybenzyl alcohol | TBDMSCl, Imidazole | DMF | 0 °C to RT | >95% |
| 2. Borylation | Protected alcohol | n-BuLi, Triisopropyl borate | THF | -78 °C to RT | 70-85% (crude) |
| 3. Deprotection | Crude boronic ester | 1 M HCl | THF/Water | RT | 80-90% (after purification) |
Characterization Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H, B(OH)₂), 7.25 (d, J = 7.6 Hz, 1H), 6.90 (d, J = 7.6 Hz, 1H), 6.85 (s, 1H), 5.15 (t, J = 5.6 Hz, 1H, OH), 4.50 (d, J = 5.6 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 160.5, 142.0, 131.0, 120.5, 115.0, 112.0, 63.0, 55.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₁₁BO₄ [M+H]⁺: 183.08, found: 183.08.
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of the target molecule.
Conclusion and Future Perspectives
This guide has outlined a reliable and scalable synthetic route to this compound. The presented methodology, based on a protection-borylation-deprotection sequence, offers a high degree of control and predictability. The strategic use of directed ortho-metalation is key to achieving the desired regioselectivity. The detailed protocols provided herein are intended to be a valuable resource for researchers in academic and industrial settings. The availability of this versatile building block will undoubtedly facilitate the discovery and development of novel pharmaceuticals and functional materials. Further optimization of reaction conditions, such as exploring alternative protecting groups or borylation reagents, may lead to even more efficient and sustainable synthetic processes.
References
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PubChem. (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link][2]
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Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2. [3]
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Google Patents. (2020). Preparation method of hydroxyphenylboronic acid. CN111072698A. [4]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived reagents. Scope and synthetic applications. Chemical Reviews, 90(6), 879-933.
- Sharp, M. J., & Snieckus, V. (1985). The directed ortho metalation of O-aryl carbamates. A new entry to regiospecific substitution in the benzene ring. Tetrahedron Letters, 26(49), 5997-6000.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed borylation of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
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4-Hydroxymethyl-2-methoxyphenylboronic acid CAS number 1448869-97-3
An In-Depth Technical Guide to 4-Hydroxymethyl-2-methoxyphenylboronic acid (CAS: 1448869-97-3): Properties, Synthesis, and Applications
Introduction and Strategic Importance
This compound, identified by CAS number 1448869-97-3, is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic chemistry.[1][2][3] Its strategic value for researchers and drug development professionals lies in the unique arrangement of three distinct functional groups on the phenyl ring: the boronic acid, a hydroxymethyl group, and a methoxy ether. This trifunctionality allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.
The primary utility of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[4][5] The presence of the ortho-methoxy and para-hydroxymethyl groups influences the electronic and steric properties of the boronic acid, offering unique reactivity profiles for the synthesis of novel pharmaceutical compounds, agrochemicals, and advanced organic materials.[6][7] This guide provides a comprehensive technical overview, from its fundamental properties to detailed, field-proven protocols for its synthesis, purification, and application.
Physicochemical Properties and Handling
Understanding the inherent properties of this compound is fundamental to its successful application and storage.
Key Data Summary
| Property | Value | Source(s) |
| CAS Number | 1448869-97-3 | [1][8][9] |
| Molecular Formula | C₈H₁₁BO₄ | [1][2][3] |
| Molecular Weight | 181.98 g/mol | [1][3][10] |
| IUPAC Name | [4-(hydroxymethyl)-2-methoxyphenyl]boronic acid | [2] |
| Typical Appearance | White to off-white crystalline powder | [11][12] |
| Boiling Point | 408.7±55.0 °C (Predicted) | [3] |
Stability and Storage Considerations
Arylboronic acids are susceptible to spontaneous dehydration to form cyclic boroxine anhydrides. This process is often reversible upon exposure to water but can complicate accurate massing and stoichiometry calculations.
-
Expertise & Experience: The presence of three molecules of boronic acid in a boroxine means that even a small percentage of anhydride formation can lead to significant errors in molar calculations. It is best practice to use the reagent as fresh as possible or to verify its purity if it has been stored for an extended period.
Recommended Storage: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, such as a desiccator or refrigerator (2-8 °C).[13][14]
Synthesis and Purification Strategies
While this compound is commercially available, understanding its synthesis and purification is crucial for custom preparations or troubleshooting. A common and robust strategy involves the Miyaura borylation of a corresponding aryl halide.
Proposed Synthetic Workflow
The following diagram outlines a logical pathway from a commercially available starting material to the final, purified boronic acid.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Purification: A Critical Challenge
The purification of arylboronic acids is notoriously challenging via standard silica gel chromatography due to their polarity and potential for decomposition on the acidic silica surface.[15][16]
-
Trustworthiness: A self-validating protocol avoids problematic chromatographic separations in favor of a more robust physical-chemical method. The acid-base extraction method is highly reliable for removing non-acidic impurities.
Protocol: Purification via Acid-Base Extraction
This protocol leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[17][18]
-
Dissolution: Dissolve the crude boronic acid product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). The boronic acid will deprotonate to form the water-soluble boronate salt, which partitions into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Organic Wash (Impurity Removal): Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 1M HCl) while stirring. The pure boronic acid will precipitate out of the solution as the pH drops.[17]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove residual salts, followed by a cold non-polar solvent (e.g., hexane) to aid in drying.
-
Drying: Dry the purified product under a high vacuum to remove all traces of solvent.
Caption: Workflow for the purification of boronic acids via acid-base extraction.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[4][5][19]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][20]
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physicochemical properties of 4-Hydroxymethyl-2-methoxyphenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
Executive Summary: [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid (CAS: 762263-92-3) is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis, most notably for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of hydroxymethyl and methoxy functionalities on the phenyl ring imparts unique solubility, reactivity, and electronic properties, making it a valuable building block in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its core physicochemical properties and outlines the rigorous analytical methodologies required for its characterization, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction to Substituted Phenylboronic Acids
Arylboronic acids are organoboron compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their stability, low toxicity, and versatile reactivity have established them as critical reagents in synthetic chemistry.
The Central Role in Cross-Coupling Chemistry
The primary utility of arylboronic acids lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction enables the efficient synthesis of complex molecules, including biaryls, which are common structural motifs in pharmaceuticals and organic electronic materials.[1] The reactivity and success of the coupling are heavily influenced by the substituents on the phenyl ring.
Structural Significance of [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
The subject of this guide, with the IUPAC name [2-(hydroxymethyl)-4-methoxyphenyl]boronic acid[2], possesses three key functional groups that dictate its chemical behavior:
-
The Boronic Acid Moiety (-B(OH)₂): The reactive center for cross-coupling reactions. Its Lewis acidic nature also allows for interactions with diols.
-
The Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the aromatic ring, potentially affecting its reactivity in coupling reactions.
-
The Hydroxymethyl Group (-CH₂OH): A polar, protic group that enhances solubility in polar solvents and provides a handle for further chemical modification or hydrogen bonding interactions.
The specific arrangement of these groups offers unique steric and electronic profiles for synthetic applications.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of a reagent is critical for its effective use, storage, and analysis. The key physicochemical data for [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid are summarized below.
Identity and Structural Data
| Property | Value | Source |
| IUPAC Name | [2-(hydroxymethyl)-4-methoxyphenyl]boronic acid | PubChem[2] |
| CAS Number | 762263-92-3 | PubChem[2] |
| Molecular Formula | C₈H₁₁BO₄ | PubChem[2] |
| Molecular Weight | 181.98 g/mol | PubChem[2] |
| Canonical SMILES | B(C1=C(C=C(C=C1)OC)CO)(O)O | PubChem[2] |
| InChI Key | WHODEXNNTMLXJQ-UHFFFAOYSA-N | PubChem[2] |
Physical and Chemical Characteristics
-
Appearance: Typically a solid powder, ranging from white to off-white or light yellow.
-
Solubility: While specific quantitative data is not widely published, the presence of two hydroxyl groups on the boronic acid moiety and one on the hydroxymethyl group suggests solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] The aromatic ring and methoxy group confer some solubility in less polar solvents like ethyl acetate.[4] Its solubility in water is expected to be limited but present.
-
Stability and Storage: Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines), especially upon heating or under acidic conditions. Therefore, it is crucial to store the compound in a cool, dry place, sealed from moisture.[5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid requires a multi-technique analytical approach. The following sections detail the essential experimental protocols and the rationale behind their application.
Caption: Workflow for Physicochemical Characterization.
Spectroscopic Analysis for Structural Elucidation
Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbon atoms, and ¹¹B NMR verifies the presence and environment of the boron atom. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds with the -OH protons allows them to be observed as distinct, exchangeable peaks.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton spectrum. Expect to see distinct signals for the aromatic protons, the CH₂ protons of the hydroxymethyl group, the OCH₃ protons, and exchangeable signals for the B(OH)₂ and CH₂OH protons.
-
¹³C NMR Acquisition: Acquire a carbon spectrum. This will show signals for the aromatic carbons (including the carbon attached to boron), the hydroxymethyl carbon, and the methoxy carbon.
-
¹¹B NMR Acquisition: Acquire a boron spectrum. A single, broad peak is expected, characteristic of a trigonal planar boronic acid.
-
Data Processing: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integrals to confirm the structure matches that of [2-(hydroxymethyl)-4-methoxyphenyl]boronic acid.
Expertise & Causality: FT-IR is a rapid and effective technique for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations. This method is ideal for verifying the integrity of the compound, for instance, by detecting the broad O-H stretching that is characteristic of both the alcohol and boronic acid groups.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry powder directly onto the ATR crystal.
-
Spectrum Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[6]
-
Data Analysis: Identify characteristic absorption bands:
-
~3200-3600 cm⁻¹ (broad): O-H stretching from the B(OH)₂ and CH₂OH groups.
-
~2800-3000 cm⁻¹: C-H stretching from the aromatic ring and alkyl groups.
-
~1600 cm⁻¹ & ~1480 cm⁻¹: C=C stretching from the aromatic ring.
-
~1350 cm⁻¹: B-O stretching.
-
~1250 cm⁻¹: C-O stretching from the methoxy ether.
-
Chromatographic Purity Assessment
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the industry standard for determining the purity of non-volatile organic compounds.[7] A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately polar analyte. A gradient elution with acetonitrile and water is employed to ensure that impurities with a wide range of polarities can be effectively separated from the main compound peak. UV detection is ideal due to the strong absorbance of the phenyl ring.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: Use an HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient Program:
-
Start at 5-10% Solvent B.
-
Ramp to 95% Solvent B over 15-20 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 270 nm.
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Thermal Analysis
Expertise & Causality: Thermal analysis techniques like DSC and TGA are crucial for understanding the material's behavior at elevated temperatures, providing data on melting point, thermal stability, and decomposition profile.[8] Running TGA under an inert nitrogen atmosphere is essential to study thermal decomposition in the absence of oxidative effects.[9]
Trustworthiness: DSC provides a precise melting point, which is a key indicator of purity. A sharp melting peak suggests a pure compound, while a broad peak can indicate the presence of impurities.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and a reference pan (empty, sealed) into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge, typically from room temperature to a temperature above the expected melting point (e.g., 250 °C).[10]
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.
Trustworthiness: TGA quantifies mass loss as a function of temperature, providing a definitive measure of thermal stability and the temperature at which decomposition begins.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a continuous nitrogen flow, from room temperature to an elevated temperature (e.g., 600 °C).[10]
-
Data Analysis: Examine the TGA curve (weight % vs. temperature) to identify the onset temperature of decomposition, which indicates the upper limit of the compound's thermal stability.
Conclusion
[2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid is a synthetically valuable building block whose utility is underpinned by its distinct physicochemical properties. A comprehensive characterization, employing a logical workflow of spectroscopic, chromatographic, and thermal analyses, is paramount for ensuring its quality and successful application in research and development. The methodologies outlined in this guide provide a robust framework for researchers to reliably verify the identity, purity, and stability of this and similar arylboronic acids, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
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PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 4-Formyl-2-methoxyphenylboronic acid. Retrieved January 20, 2026, from [Link]
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Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved January 20, 2026, from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 20, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved January 20, 2026, from [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved January 20, 2026, from [Link]
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ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved January 20, 2026, from [Link]
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MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved January 20, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (n.d.). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Retrieved January 20, 2026, from [Link]
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Ottokemi. (n.d.). M 2563 (OTTO) 4-Methoxyphenylboronic acid, 98% Cas 5720-07-0. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to 4-Hydroxymethyl-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Hydroxymethyl-2-methoxyphenylboronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, provide a robust and reasoned protocol for its synthesis, and explore its critical role in modern synthetic chemistry, particularly in the construction of complex molecular architectures.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Arylboronic acids are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of pharmaceutical and materials science research.
This compound (Figure 1) is a particularly strategic reagent. It incorporates three distinct points of functionality:
-
The boronic acid moiety , which is the reactive handle for cross-coupling reactions.
-
The methoxy group (–OCH₃) , a powerful ortho-directing group in electrophilic aromatic substitution and directed metalation, which also influences the electronic properties of the aromatic ring.
-
The hydroxymethyl group (–CH₂OH) , a versatile functional group that can be further modified through oxidation, esterification, or etherification, allowing for the introduction of diverse pharmacophores or linking groups.
This trifunctional nature allows for sequential, regioselective modifications, making it a highly valuable scaffold in the design of novel therapeutics and complex organic materials.
Physicochemical and Molecular Properties
A precise understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₄ | |
| Molecular Weight | 181.98 g/mol | |
| CAS Number | 1448869-97-3 | |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | 408.7±55.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents like methanol, DMSO, THF; sparingly soluble in water (predicted) | Inferred from related compounds |
Synthesis Protocol: A Directed Ortho-Metalation Approach
Commercially available, this compound can also be synthesized in the laboratory. A robust and regioselective synthesis can be achieved via a Directed ortho-Metalation (DoM) strategy. This method leverages the ability of the methoxy group to direct deprotonation to the adjacent C2 position.[2][3][4]
The proposed workflow (Figure 2) begins with the protection of the reactive benzylic alcohol, followed by DoM-borylation, and concluding with deprotection. This approach ensures high regioselectivity, which would be difficult to achieve using classical electrophilic aromatic substitution methods.
Detailed Step-by-Step Experimental Protocol
Materials and Reagents:
-
3-Methoxybenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Protection of the Hydroxyl Group
-
To a solution of 3-methoxybenzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.1 eq) in DMF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the TBDMS-protected intermediate, which can often be used without further purification. Causality: The TBDMS protecting group is chosen for its robustness under the strongly basic conditions of the subsequent lithiation step and its facile removal during the final acidic workup.
Step 2: Directed ortho-Metalation and Borylation
-
Dissolve the TBDMS-protected intermediate (1.0 eq) and freshly distilled TMEDA (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add s-BuLi (1.2 eq) dropwise, maintaining the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: The methoxy group directs the s-BuLi base to deprotonate the sterically accessible C2 position. TMEDA is used to break up the s-BuLi aggregates, increasing its basicity and accelerating the reaction.[5] The reaction is performed at low temperature to prevent side reactions and decomposition of the aryllithium intermediate.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is ~1-2.
-
Stir vigorously for 2-4 hours at room temperature. This step hydrolyzes the borate ester to the boronic acid and simultaneously cleaves the TBDMS protecting group.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization (e.g., from a water/acetonitrile mixture) or by column chromatography on silica gel to yield pure this compound. Trustworthiness: This protocol is a self-validating system as each step is a well-established, high-yielding transformation in organic synthesis. The progress can be monitored by standard techniques (TLC, LC-MS), and the final product's identity and purity can be confirmed by NMR spectroscopy and melting point analysis.
Applications in Medicinal Chemistry & Drug Development
The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures.[1] These structures are prevalent in a vast number of marketed drugs and clinical candidates.
The reaction mechanism, shown in Figure 3, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the hydroxymethyl group on this compound allows for post-coupling modifications. For instance, a biaryl product could be synthesized via Suzuki coupling, and the benzylic alcohol could then be oxidized to an aldehyde to participate in reductive amination, or converted to a leaving group for nucleophilic substitution, thereby rapidly building molecular complexity.
Safety, Handling, and Storage
As with all boronic acids, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.
-
Hazards: While specific data for this compound is limited, related arylboronic acids are known to cause skin, eye, and respiratory tract irritation.[4][5][6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid generating dust. Use only in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can undergo self-condensation (dehydration) to form boroxines, especially upon prolonged storage or exposure to heat. Storing under an inert atmosphere is recommended for long-term stability.
References
-
Myers, A. G. Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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PubChem. Compound Summary for CID 46739731, (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]
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Baran, P. S. Directed (ortho) Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]
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ChemBK. This compound. [Link]
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PubChem. Compound Summary for CID 57497313, this compound. National Center for Biotechnology Information. [Link]
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CINTRA, G. A., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(19), 3530. [Link]
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In-Depth Technical Guide: 1H NMR Spectrum of 4-Hydroxymethyl-2-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Preamble: The Analytical Imperative for Boronic Acids
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, phenylboronic acids are indispensable reagents. Their utility in Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of complex molecular architectures, from advanced materials to life-saving pharmaceuticals. 4-Hydroxymethyl-2-methoxyphenylboronic acid, with its strategic placement of activating and functionalizable groups, represents a particularly valuable building block. The successful application of this reagent, however, is predicated on an unambiguous confirmation of its structure and purity. To this end, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy emerges as the quintessential analytical technique. This guide provides a detailed, in-depth analysis of the ¹H NMR spectrum of this compound, moving beyond mere data presentation to elucidate the underlying chemical principles that govern the observed spectral features.
PART 1: The Compound - Structure and Functionality
This compound is a trifunctional molecule.[1][2] Understanding the electronic interplay between these three groups—the boronic acid, the methoxy group, and the hydroxymethyl group—is crucial for interpreting its ¹H NMR spectrum.
-
The Boronic Acid [-B(OH)₂]: This is the cornerstone of the molecule's reactivity in cross-coupling reactions. The boron atom is electron-deficient, influencing the electronic environment of the entire aromatic ring. The acidic protons of the hydroxyl groups are highly sensitive to the solvent environment and can undergo rapid exchange.[3][4]
-
The Methoxy Group (-OCH₃): Positioned ortho to the boronic acid, the methoxy group is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring, particularly at the ortho and para positions, leading to an upfield (lower ppm) shift of the aromatic protons.
-
The Hydroxymethyl Group (-CH₂OH): Located para to the boronic acid, this group provides a site for further chemical modification. The benzylic protons of the -CH₂- group and the hydroxyl proton will have characteristic signals in the ¹H NMR spectrum.
Molecular Structure and Proton Numbering
Caption: Chemical structure of this compound with aromatic protons labeled.
PART 2: Experimental Protocol for High-Fidelity ¹H NMR Acquisition
The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol is a field-proven methodology.
Instrumentation and Reagents
-
NMR Spectrometer: A 400 MHz or higher field strength instrument is recommended for optimal signal dispersion.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds helps in resolving the signals of the exchangeable -OH protons of both the boronic acid and hydroxymethyl groups.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal reference (δ 0.00 ppm).
Step-by-Step Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
| Parameter | Value | Rationale |
| Pulse Angle | 30° | A smaller pulse angle allows for a shorter relaxation delay, improving the signal-to-noise ratio over time without saturating the signals. |
| Spectral Width | -2 to 12 ppm | This range comfortably encompasses all expected proton signals, including any potential impurities. |
| Acquisition Time | ≥ 4 seconds | A longer acquisition time results in better digital resolution, allowing for more accurate determination of coupling constants. |
| Relaxation Delay | 2 seconds | A sufficient delay to allow for near-complete relaxation of the protons, ensuring accurate integration. |
| Number of Scans | 16-64 | The number of scans should be adjusted to achieve a signal-to-noise ratio of at least 100:1 for the smallest signal of interest. |
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
PART 3: In-Depth Spectral Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ presents a series of well-resolved signals. The following is a detailed assignment and analysis.
Summary of ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.80 | Broad singlet | 2H | - | B(OH)₂ |
| ~7.15 | d | 1H | ~7.5 | Ar-H |
| ~6.95 | d | 1H | ~1.5 | Ar-H |
| ~6.85 | dd | 1H | ~7.5, ~1.5 | Ar-H |
| ~5.10 | t | 1H | ~5.7 | -CH₂OH |
| ~4.45 | d | 2H | ~5.7 | -CH₂ OH |
| ~3.80 | s | 3H | - | -OCH₃ |
| 2.50 | - | - | - | Residual DMSO |
| 3.33 | - | - | - | Residual H₂O |
Detailed Analysis of Spectral Regions
-
The Downfield Region (δ 7.0-8.0 ppm): The Aromatic and Boronic Acid Protons
-
δ ~7.80 (Broad singlet, 2H): This signal corresponds to the two acidic protons of the boronic acid moiety. Its broadness is a result of rapid chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent boron nucleus. The chemical shift of this peak is highly dependent on concentration and temperature.
-
δ ~7.15 (d, 1H, J ≈ 7.5 Hz): This doublet is assigned to the aromatic proton ortho to the boronic acid group.
-
δ ~6.95 (d, 1H, J ≈ 1.5 Hz): This doublet corresponds to the aromatic proton ortho to the methoxy group. The small coupling constant is characteristic of a meta-coupling.
-
δ ~6.85 (dd, 1H, J ≈ 7.5, 1.5 Hz): This doublet of doublets is assigned to the aromatic proton ortho to the hydroxymethyl group, showing coupling to both of the other aromatic protons.
-
-
The Mid-Field Region (δ 3.5-5.5 ppm): The Hydroxymethyl Group Protons
-
δ ~5.10 (t, 1H, J ≈ 5.7 Hz): This triplet is the signal for the hydroxyl proton of the hydroxymethyl group. The triplet multiplicity arises from coupling to the two adjacent methylene protons.
-
δ ~4.45 (d, 2H, J ≈ 5.7 Hz): This doublet corresponds to the two benzylic protons of the -CH₂- group. The coupling to the hydroxyl proton is observed in DMSO-d₆ due to the slower exchange rate of this proton in a hydrogen-bond accepting solvent.
-
-
The Upfield Region (δ 3.0-4.0 ppm): The Methoxy Protons
-
δ ~3.80 (s, 3H): This sharp singlet, integrating to three protons, is characteristic of the methoxy group protons. The absence of coupling is expected as there are no adjacent protons.
-
PART 4: Trustworthiness and Self-Validation
The presented assignments are self-validating through the integration values, which correspond to the number of protons in each chemical environment, and the observed coupling patterns (multiplicities and coupling constants) that are consistent with the known structure of the molecule. For absolute confirmation, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to definitively establish proton-proton and proton-carbon correlations, respectively.
References
-
The Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
PubChem. This compound. [Link]
-
Theranostics. Supporting Information. [Link]
-
The Royal Society of Chemistry. ¹H NMR (DMSO-d6). [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
NP-MRD. ¹H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000262). [Link]
-
ChemBK. This compound. [Link]
-
PubChem. (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. [Link]
-
FooDB. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (FDB001044). [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]
-
SpectraBase. 4-Methoxyphenylboronic acid. [Link]
-
Chemistry Stack Exchange. Strange ¹H-NMR signals/signal ratio. [Link]
-
ResearchGate. ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]
-
iChemical. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0. [Link]
-
Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]
-
SDSU Chemistry. ¹¹B NMR Chemical Shifts. [Link]
-
PubChem. (4-Methoxyphenyl)boronic acid. [Link]
-
PubMed. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Sources
Spectroscopic Analysis of 4-Hydroxymethyl-2-methoxyphenylboronic Acid: A Technical Overview
Affiliation: Google Research
Abstract: 4-Hydroxymethyl-2-methoxyphenylboronic acid is a specialized organoboron compound with potential applications in organic synthesis and medicinal chemistry. A comprehensive understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This technical guide provides a summary of the available data for this compound and outlines the standard protocols for acquiring and interpreting its spectroscopic data. However, it is important to note that publicly accessible, experimentally-derived spectroscopic data for this compound is currently limited. This guide will, therefore, also leverage data from closely related analogs to provide a predictive framework for its spectral characteristics.
Introduction
This compound, a bifunctional molecule, possesses both a reactive boronic acid moiety and a versatile hydroxymethyl group. This unique combination makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation. The hydroxymethyl and methoxy substituents on the phenyl ring further allow for a wide range of chemical modifications and can influence the compound's solubility, reactivity, and biological activity.
Accurate and thorough spectroscopic characterization is the bedrock of chemical research and development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the molecular structure, functional groups, and purity of a compound. This guide will delve into the expected spectroscopic signatures of this compound and the methodologies to obtain them.
Molecular Structure and Key Physicochemical Properties
| Property | Value | Source |
| Chemical Name | (4-(hydroxymethyl)-2-methoxyphenyl)boronic acid | - |
| CAS Number | 1357793-75-3 | - |
| Molecular Formula | C₈H₁₁BO₄ | PubChem[1] |
| Molecular Weight | 181.98 g/mol | PubChem[1] |
Note: The isomeric structure, (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid, with CAS number 762263-92-3, is also documented and commercially available.[1][2]
Spectroscopic Data Analysis (Predictive)
Due to the absence of published experimental spectra for this compound, this section will provide a predictive analysis based on the known spectral data of analogous compounds, such as 4-methoxyphenylboronic acid and 4-(hydroxymethyl)phenylboronic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the hydroxymethyl group, and the boronic acid protons.
Expected Chemical Shifts (δ) in ppm:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-3, H-5, H-6) | 6.8 - 7.8 | d, dd, s | 3H | The electron-donating methoxy and hydroxymethyl groups and the electron-withdrawing boronic acid group will influence the chemical shifts of the aromatic protons, leading to a complex splitting pattern in this region. |
| B(OH)₂ | ~8.0 | s (broad) | 2H | The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. |
| -CH₂OH | ~4.5 | s | 2H | The methylene protons of the hydroxymethyl group are expected to appear as a singlet. |
| -OCH₃ | ~3.8 | s | 3H | The methoxy protons will appear as a sharp singlet. |
| -CH₂OH | ~5.3 | t | 1H | The hydroxyl proton of the hydroxymethyl group will likely appear as a triplet if coupled to the adjacent methylene protons. This signal may also be broad and exchangeable. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Expected Chemical Shifts (δ) in ppm:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic (C-B) | ~130-135 | The carbon atom directly attached to the boron atom is typically deshielded. |
| Aromatic (C-OCH₃) | ~160 | The carbon atom attached to the electron-donating methoxy group will be significantly deshielded. |
| Aromatic (C-H) | 110-130 | The remaining aromatic carbons will appear in this region. |
| Aromatic (C-CH₂OH) | ~140 | The carbon atom attached to the hydroxymethyl group. |
| -CH₂OH | ~63 | The carbon of the hydroxymethyl group. |
| -OCH₃ | ~55 | The carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Key Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3600-3200 | O-H (alcohol and boronic acid) | Stretching (broad) |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1380-1310 | B-O | Stretching |
| 1250-1000 | C-O (ether and alcohol) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₁BO₄), the expected molecular ion peak [M]⁺ in a high-resolution mass spectrum would be at m/z 182.0750. Common fragmentation patterns would involve the loss of water, the hydroxymethyl group, and the boronic acid moiety.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
Visualization of Experimental Workflow
Caption: Workflow for Spectroscopic Analysis.
Conclusion and Future Outlook
While a complete, experimentally verified spectroscopic dataset for this compound is not currently available in the public domain, this technical guide provides a robust predictive framework based on the analysis of analogous structures. The provided protocols offer a standardized approach for researchers to obtain and interpret the necessary data for the unambiguous characterization of this compound. As the use of this and similar boronic acids in synthetic and medicinal chemistry expands, it is anticipated that comprehensive spectroscopic data will become more readily accessible, further enabling its application in innovative research and development.
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SpectraBase. 4-Methoxyphenylboronic acid. Wiley-VCH. [Link]
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starting materials for 4-Hydroxymethyl-2-methoxyphenylboronic acid synthesis
An In-depth Technical Guide to the Synthesis of 4-Hydroxymethyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of three distinct functional groups—a boronic acid, a hydroxymethyl group, and a methoxy group—which allow for sequential and site-selective modifications. This guide provides a comprehensive overview of the most logical and efficient synthetic strategies for the preparation of this key intermediate, with a focus on the selection of readily available starting materials and the rationale behind the chosen synthetic transformations. Detailed experimental protocols, mechanistic insights, and process flow diagrams are presented to enable researchers to confidently synthesize this compound in a laboratory setting.
Introduction and Strategic Considerations
The synthesis of polysubstituted aromatic compounds with high regioselectivity is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceutical agents. This compound has emerged as a significant precursor for the synthesis of complex molecules due to its trifunctional nature. The strategic challenge in its synthesis lies in the selective introduction of the boronic acid moiety onto a pre-functionalized benzene ring without interfering with the existing hydroxymethyl and methoxy groups.
This guide will focus on two primary, cost-effective, and readily available starting materials: vanillin and its reduction product, vanillyl alcohol . We will explore two primary synthetic routes, each with its own set of advantages and considerations.
The two primary routes discussed are:
-
Route A: A two-step synthesis commencing from the naturally abundant and inexpensive starting material, vanillin.
-
Route B: A more direct, multi-step approach starting from vanillyl alcohol, which leverages a directed ortho-metalation (DoM) strategy for highly regioselective borylation.
Starting Material Analysis and Selection
The choice of starting material is a critical decision in any synthetic campaign, impacting cost, efficiency, and overall yield. For the synthesis of this compound, two candidates stand out due to their structural similarity to the target molecule and their commercial availability.
| Starting Material | Structure | Key Advantages | Key Disadvantages |
| Vanillin | - Inexpensive and readily available from renewable resources.[1][2][3]- The aldehyde can be easily reduced to the required hydroxymethyl group. | - Requires an additional reduction step. | |
| Vanillyl Alcohol | - Already contains the hydroxymethyl group, shortening the synthetic sequence.[4][5]- Commercially available. | - More expensive than vanillin. |
For laboratories prioritizing cost-effectiveness and having the capabilities for an additional reduction step, vanillin is the superior choice. For those prioritizing a shorter synthetic route and for whom the cost of the starting material is less of a concern, vanillyl alcohol is the preferred option. This guide will provide detailed protocols for both approaches.
Synthetic Route A: From Vanillin
This route involves a two-step process: the reduction of vanillin to vanillyl alcohol, followed by the synthesis of the target boronic acid from vanillyl alcohol as detailed in Route B.
Step 1: Reduction of Vanillin to Vanillyl Alcohol
The selective reduction of the aldehyde group in vanillin to a primary alcohol is a straightforward transformation, typically achieved with high yield using sodium borohydride (NaBH₄).[6][7][8]
Experimental Protocol: Reduction of Vanillin
-
Dissolution: In a round-bottom flask, dissolve vanillin (1.0 eq.) in ethanol at room temperature.[6]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Preparation of Reducing Agent: In a separate vessel, dissolve sodium borohydride (1.0-1.5 eq.) in a 1 M aqueous solution of sodium hydroxide.[6]
-
Addition: Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the sodium hydroxide.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vanillyl alcohol as a white solid.
Causality and Mechanistic Insights
The use of sodium borohydride is ideal for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like the phenolic hydroxyl group. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.
Caption: Reduction of Vanillin to Vanillyl Alcohol.
Synthetic Route B: From Vanillyl Alcohol via Directed ortho-Metalation
This route is a highly efficient and regioselective method for the synthesis of the target molecule, starting from vanillyl alcohol. It involves three key stages: protection of the hydroxyl groups, directed ortho-metalation and borylation, and finally, deprotection.
Step 1: Protection of Hydroxyl Groups
The acidic protons of the phenolic and benzylic hydroxyl groups in vanillyl alcohol would interfere with the strongly basic organolithium reagent used in the subsequent step. Therefore, both hydroxyl groups must be protected. The methoxymethyl (MOM) ether is an excellent choice for this purpose due to its stability under basic conditions and ease of removal under acidic conditions.[9]
Experimental Protocol: MOM Protection of Vanillyl Alcohol
-
Dissolution: Dissolve vanillyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Add chloromethyl methyl ether (MOM-Cl) (2.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel to yield the doubly MOM-protected vanillyl alcohol.
Step 2: Directed ortho-Metalation and Borylation
This is the key step where the boronic acid functionality is introduced. The methoxy group on the aromatic ring acts as a directed metalation group (DMG), guiding the deprotonation by an organolithium reagent to the adjacent ortho position.[5][10][11] The resulting aryllithium species is then quenched with a trialkyl borate ester to form the boronate ester.
Caption: Directed ortho-Metalation and Borylation Workflow.
Experimental Protocol: Borylation
-
Dissolution: Dissolve the doubly MOM-protected vanillyl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiattion: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq.) dropwise.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Deprotection
The final step is the removal of the MOM protecting groups to unveil the target molecule. This is typically achieved under acidic conditions.
Experimental Protocol: Deprotection
-
Dissolution: Dissolve the protected boronic acid in a mixture of THF and 6 M hydrochloric acid.
-
Reaction: Stir the solution at room temperature for 4-6 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The resulting aqueous solution can be cooled to induce crystallization of the product. The solid can be collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The progress of each reaction can be monitored by TLC. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final product.
Conclusion
The synthesis of this compound can be efficiently achieved from either vanillin or vanillyl alcohol. The choice of starting material will depend on the specific needs and resources of the laboratory. The directed ortho-metalation route from vanillyl alcohol offers a highly regioselective and efficient method for the introduction of the boronic acid group. The protocols provided in this guide, along with the underlying chemical principles, should serve as a valuable resource for researchers in their synthetic endeavors.
References
-
Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from [Link]
-
4-Hydroxymethyl-2-methoxyphenol. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2838. [Link]
-
Vanillyl alcohol. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Vanillin Synthesis from 4-Hydroxybenzaldehyde. (2007). Journal of Chemical Education, 84(11), 1841. [Link]
-
Experiment 20 Reduction of Vanillin HANDOUT. (n.d.). Retrieved from [Link]
-
Masruri, & Pranata, Y. A. (2015). Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Jurnal Pure and Applied Chemistry Research, 4(3), 88-93. [Link]
-
Taber, D. F., & Stranix, B. R. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 84(11), 1841. [Link]
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved from [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
-
Masruri, M., & Pranata, Y. A. (2015). Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. The Journal of Pure and Applied Chemistry Research, 4(3), 88-93. [Link]
-
Vanillin. (n.d.). Retrieved from [Link]
-
Vanillin. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Lab 16: Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from [Link]
-
Vanillyl alcohol. (n.d.). In PubChem. Retrieved January 20, 2026, from [Link]
-
12BL Experiment 7: Vanillin Reduction. (n.d.). Retrieved from [Link]
- CN102234220A - Method for preparing 4-bromo-1,2-xylene. (2011).
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Alcohol Protecting Groups. (n.d.). Retrieved from [Link]
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The Advent of a Versatile Reagent: A Technical Guide to the Discovery and History of 4-Hydroxymethyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymethyl-2-methoxyphenylboronic acid has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a hydroxymethyl group for further functionalization, a methoxy group influencing electronic properties, and a reactive boronic acid moiety, makes it a strategic component in the construction of complex molecular architectures. This guide delves into the historical context of its emergence, predicated on the foundational principles of cross-coupling chemistry, and provides a detailed examination of its synthesis and burgeoning applications.
Introduction: A Lineage Rooted in Cross-Coupling Innovation
The story of this compound is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, a field that revolutionized carbon-carbon bond formation. The seminal work of Suzuki and Miyaura in the late 1970s and early 1980s, which demonstrated the coupling of organoboron compounds with organic halides, laid the groundwork for the widespread use of boronic acids in synthesis. This powerful methodology, now known as the Suzuki-Miyaura coupling reaction, offered a robust and functional group-tolerant way to create biaryl structures, which are prevalent in pharmaceuticals and advanced materials.
While the initial discoveries focused on simpler arylboronic acids, the evolution of the field saw a demand for more elaborate and functionalized derivatives to enable the synthesis of increasingly complex target molecules. The introduction of substituents like hydroxymethyl and methoxy groups onto the phenylboronic acid scaffold provided chemists with versatile handles to modulate solubility, introduce hydrogen bonding interactions, and create points for further chemical elaboration. Although a definitive seminal publication detailing the "discovery" of this compound remains elusive in publicly accessible records, its appearance in the chemical literature and supplier catalogs points to its development as a logical and valuable extension of the functionalized boronic acid toolkit. Its existence is a testament to the ongoing innovation in synthetic methodology, driven by the needs of drug discovery and materials science.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1448869-97-3 | |
| Molecular Formula | C₈H₁₁BO₄ | |
| Molecular Weight | 181.98 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
The key structural features of this compound are the trifunctionalized benzene ring. The boronic acid group at the 1-position is the primary reactive site for cross-coupling reactions. The methoxy group at the 2-position is an electron-donating group, which can influence the reactivity of the boronic acid and the electronic properties of the resulting coupled products. The hydroxymethyl group at the 4-position provides a versatile handle for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or etherification, allowing for the introduction of diverse functionalities.
Synthesis of this compound: A Methodological Overview
A plausible and efficient route would involve the ortho-lithiation of a suitably protected 4-bromo-3-methoxybenzyl alcohol, followed by borylation with a trialkyl borate and subsequent deprotection and hydrolysis.
Conceptual Synthetic Workflow
Figure 1. A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Hydroxyl Group
To a solution of 4-bromo-3-methoxybenzyl alcohol in an anhydrous aprotic solvent such as dichloromethane, a suitable protecting group precursor (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) are added. The reaction is stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC). The protected intermediate is then isolated and purified.
Step 2: Ortho-Lithiation and Borylation
The protected 4-bromo-3-methoxybenzyl ether is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong lithium base, such as n-butyllithium, is added dropwise to effect the ortho-lithiation. Following a brief stirring period, a trialkyl borate (e.g., triisopropyl borate) is added to the reaction mixture. The reaction is allowed to slowly warm to room temperature.
Step 3: Hydrolysis and Deprotection
The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This step hydrolyzes the borate ester and removes the protecting group from the hydroxyl functionality.
Step 4: Isolation and Purification
The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound lies in its ability to serve as a versatile building block in the synthesis of complex organic molecules, particularly in the context of drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide range of organic halides or triflates (aryl, heteroaryl, vinyl) to form biaryl and substituted styrene structures. The presence of the hydroxymethyl and methoxy groups can be strategically utilized to influence the properties of the final compound.
Figure 2. General scheme of a Suzuki-Miyaura coupling reaction involving this compound.
Elaboration of the Hydroxymethyl Group
The hydroxymethyl group serves as a key functional handle for post-coupling modifications. This allows for the introduction of a wide array of functionalities, which is a significant advantage in the generation of compound libraries for high-throughput screening in drug discovery. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then participate in further reactions such as reductive amination, esterification, or amide bond formation.
Future Outlook
As the demand for structurally diverse and complex small molecules continues to grow in the fields of medicinal chemistry and materials science, the importance of functionalized building blocks like this compound is set to increase. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this and other similar reagents. Furthermore, its application in the synthesis of novel bioactive compounds and functional materials will undoubtedly continue to expand, solidifying its role as a valuable tool in the arsenal of the modern synthetic chemist.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
PubChem. (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. Retrieved from [Link]
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Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids. US6576789B1.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Alfa Chemistry. CAS 1423-27-4 2-(Trifluoromethyl)phenylboronic acid.
- Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
- Google Patents. (2020). Preparation method of hydroxyphenylboronic acid. CN111072698A.
- Sigma-Aldrich. 4-Methoxyphenylboronic acid >=95.0.
- PubChem. (4-(Hydroxymethyl)-2-methoxyphenyl)boronic acid.
Introduction: The Critical Role of Solubility in the Application of 4-Hydroxymethyl-2-methoxyphenylboronic Acid
An In-Depth Technical Guide to the Solubility of 4-Hydroxymethyl-2-methoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility, particularly as a building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is fundamental to the construction of complex molecular architectures. The efficiency and success of these synthetic transformations are intrinsically linked to the solubility of the boronic acid in the chosen reaction solvent. A thorough understanding of its solubility characteristics is therefore not merely an academic exercise but a practical necessity for process optimization, reaction kinetics control, and the development of robust purification strategies.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will extrapolate expected solubility trends based on the physicochemical properties of the molecule and the known behavior of structurally similar arylboronic acids. Crucially, it also provides a detailed, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings, ensuring a self-validating and reliable approach to its application.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of this compound, it is essential to first examine its molecular structure and inherent physicochemical properties.
Molecular Structure:
Key Physicochemical Descriptors:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₄ | [1] |
| Molecular Weight | 181.98 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Polarity | Polar | Inferred from structure |
| Hydrogen Bond Donors | 3 (two -OH from boronic acid, one -OH from hydroxymethyl) | [1] |
| Hydrogen Bond Acceptors | 4 (four O atoms) | [1] |
The presence of a boronic acid group, a hydroxyl group, and a methoxy group imparts a significant degree of polarity to the molecule. The capacity for extensive hydrogen bonding, both as a donor and an acceptor, will be a dominant factor governing its solubility.
Predicted Solubility in Common Organic Solvents:
Based on the behavior of other polar arylboronic acids, the following trends can be anticipated[3][4]:
-
High Solubility: In polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). These solvents can effectively engage in hydrogen bonding with the solute.
-
Moderate Solubility: In moderately polar solvents like acetone, ethyl acetate, and dichloromethane (DCM).
-
Low to Insoluble: In non-polar solvents such as hexanes, toluene, and diethyl ether. These solvents lack the ability to form strong intermolecular interactions with the polar functional groups of the boronic acid.
It is important to note that boronic acids can undergo dehydration to form cyclic boroxines, which may influence their solubility behavior, particularly at elevated temperatures[4].
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The following protocol is based on the widely accepted and reliable shake-flask method[5].
Principle:
The shake-flask method involves creating a saturated solution of the compound in a given solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. After separation of the undissolved solid, the concentration of the solute in the supernatant is determined analytically. This provides the thermodynamic equilibrium solubility.
Experimental Workflow Diagram:
Caption: Workflow for determining the thermodynamic solubility of this compound.
Detailed Step-by-Step Methodology:
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Preparation of Samples:
-
Add an excess amount of this compound to a series of glass vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
3. Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
4. Phase Separation:
-
After equilibration, remove the vials and centrifuge them at a sufficient speed and duration to pellet all undissolved solid.
-
Carefully withdraw a precise aliquot of the clear supernatant using a micropipette, ensuring no solid particles are disturbed.
5. Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or a suitable mobile phase.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the supernatant sample to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of the undissolved compound in the supernatant from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
6. Data Reporting:
-
Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L).
-
Specify the solvent and the temperature at which the measurement was performed.
-
It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.
Factors Influencing Solubility and Solvent Selection for Synthesis
The choice of solvent for a reaction involving this compound should be guided by its solubility to ensure a homogeneous reaction mixture, which generally leads to faster and more complete reactions.
-
For Suzuki-Miyaura Coupling: A solvent system that can dissolve both the boronic acid and the aryl halide coupling partner, as well as the palladium catalyst and base, is required. Common choices include polar aprotic solvents like DMF and THF, often in combination with water to facilitate the dissolution of the inorganic base. The high predicted solubility in these solvents makes them excellent starting points for optimization.
-
Temperature Effects: The solubility of most solids, including boronic acids, increases with temperature. This can be leveraged to achieve higher concentrations or to dissolve the compound in a solvent in which it is only sparingly soluble at room temperature. However, the potential for thermal decomposition or dehydration to boroxines should be considered.
Conclusion
While quantitative solubility data for this compound is not yet widely published, a strong predictive understanding of its behavior can be derived from its molecular structure and by analogy to similar compounds. For applications demanding precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. By systematically evaluating its solubility in various organic solvents, researchers and drug development professionals can optimize reaction conditions, enhance yields, and streamline purification processes, thereby unlocking the full synthetic potential of this valuable building block.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Domańska, U., & Leszczyński, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Avdeef, A. (2012).
- Bergström, C. A. S., & Avdeef, A. (2019).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 837-853.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
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A Technical Guide to the Stability and Storage of 4-Hydroxymethyl-2-methoxyphenylboronic acid
Abstract
4-Hydroxymethyl-2-methoxyphenylboronic acid is a valuable substituted arylboronic acid reagent, frequently utilized as a building block in synthetic organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The integrity of this reagent is paramount for achieving reproducible and high-yielding synthetic outcomes. However, like many boronic acids, its stability is not absolute and is influenced by a range of environmental factors. This technical guide provides an in-depth analysis of the chemical properties, principal degradation pathways, and critical factors affecting the stability of this compound. We present field-proven protocols for optimal storage, handling, and stability assessment to ensure its purity and reactivity in research and drug development applications.
Introduction: The Challenge of Boronic Acid Stability
Arylboronic acids are indispensable tools in modern chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The specific subject of this guide, this compound (Figure 1), offers a unique combination of functional handles—a reactive boronic acid, a nucleophilic hydroxymethyl group, and an electron-donating methoxy substituent—making it a versatile intermediate.
However, the utility of boronic acids is intrinsically linked to their stability. Many, particularly heterocyclic and sterically hindered derivatives, are susceptible to degradation on the benchtop and under reaction conditions.[1][2] This instability can lead to diminished reaction yields, the formation of unwanted byproducts, and poor reproducibility. Understanding the degradation mechanisms is therefore not merely an academic exercise but a practical necessity for any scientist employing these reagents. This guide elucidates the factors governing the stability of this compound and provides a framework for its effective management.
Figure 1: Chemical Structure of this compound
Caption: Structure of the title compound.
Core Chemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and application.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1448869-97-3 | [3] |
| Molecular Formula | C₈H₁₁BO₄ | [3][4] |
| Molecular Weight | 181.98 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% | [3] |
Principal Degradation Pathways
The stability of a boronic acid is dictated by the lability of the carbon-boron (C-B) bond and the reactivity of the boronic acid moiety itself. Several degradation pathways are well-documented for arylboronic acids and are applicable here.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond, with the boronic acid group being replaced by a hydrogen atom. This is one of the most common degradation routes for unstable boronic acids.[1][2] The process can be accelerated by factors prevalent in synthetic chemistry, including heat, the presence of a base, and palladium catalysts.[2] For this compound, this would result in the formation of 3-methoxybenzyl alcohol, representing a complete loss of the desired reactivity for cross-coupling.
Oxidative Degradation (Deboronation)
Arylboronic acids can undergo oxidation, particularly in the presence of reactive oxygen species (ROS) like hydrogen peroxide, to yield the corresponding phenol.[6][7] At physiological pH, this oxidation can occur at rates comparable to that of thiols.[6][7] This pathway is often irreversible and represents a significant stability concern, especially in biological contexts or if the compound is exposed to oxidizing agents.[6] The reaction proceeds through an oxidative cleavage of the C-B bond, converting it to a C-O bond.
Dehydration to Boroxines (Anhydrides)
A common and often reversible process for boronic acids is trimerization via intermolecular dehydration to form a cyclic anhydride known as a boroxine. This equilibrium is driven by the removal of water. While this process does not cleave the C-B bond and the boronic acid can often be regenerated by adding water, the formation of boroxines can alter the physical properties (e.g., solubility, melting point) and reactivity of the material. It is a key reason why boronic acids are often not completely soluble in non-polar aprotic solvents.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Critical Factors Influencing Stability
Effective management of this compound requires controlling the environmental variables that accelerate its degradation.
-
Temperature: Elevated temperatures increase the rate of all chemical degradation pathways. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.[8][9] Therefore, refrigerated or frozen storage is strongly recommended.
-
Moisture and Humidity: Water is a critical factor. It can facilitate protodeboronation and is necessary for the hydrolysis of boroxines back to the monomeric acid.[10] High relative humidity can lead to the absorption of atmospheric moisture, causing physical changes like caking and promoting chemical degradation.[11] The analysis of boronic esters, which can be related impurities, is often complicated by hydrolysis during sample preparation or analysis.[12]
-
Atmosphere (Oxygen): Exposure to atmospheric oxygen can promote oxidative degradation.[13] To mitigate this, storage under an inert atmosphere (e.g., argon, nitrogen) is best practice, especially for long-term storage.[14]
-
Light: While less documented for boronic acids than other classes of compounds, photolytic degradation pathways cannot be ruled out. Storing the material in amber vials or in the dark is a prudent precautionary measure.
-
pH: The stability of the C-B bond is pH-dependent. Protodeboronation of some arylboronic acids has been shown to be rapid under both strongly acidic and strongly basic conditions.[10][15]
Recommended Storage and Handling Protocols
Based on the stability profile, the following protocols are recommended to preserve the integrity of this compound.
Long-Term Storage
For maintaining the compound's purity over months or years, the following conditions are optimal:
-
Temperature: Store in a refrigerator at 2-8°C .[14] For extended periods (e.g., >1 year), storage at -20°C can further slow degradation kinetics.[16]
-
Atmosphere: Store under an inert atmosphere . After dispensing from the main container, flush the headspace with dry argon or nitrogen before resealing.
-
Container: Use a tightly sealed, opaque or amber glass vial to protect from moisture and light.
-
Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][17]
Short-Term Handling (On the Bench)
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Minimize the time the container is open to the air.
-
Weigh out the required amount quickly and reseal the container promptly.
-
Avoid leaving the compound on the benchtop for extended periods.
Solution Stability
-
Solutions of boronic acids are generally less stable than the solid material.
-
Stability is highly dependent on the solvent, pH, and temperature. Aqueous and protic solvents may accelerate degradation.
-
It is strongly recommended to prepare solutions freshly before use. [16] If a stock solution must be stored, it should be done at low temperature (-20°C or -80°C) for a limited time, and its purity should be re-verified before use.[16]
Analytical Methods for Stability Assessment
Regularly assessing the purity of the boronic acid is crucial, especially for a reference standard or before its use in a critical synthetic step.
Caption: General workflow for assessing the stability of a boronic acid.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for quantifying the purity of the boronic acid and detecting degradation products.
-
Principle: The parent compound can be separated from more polar (e.g., oxidized phenol) or less polar (e.g., protodeboronated arene) impurities.
-
Methodology:
-
Develop a gradient method using a C18 column with a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.
-
Inject a solution of the boronic acid at a known concentration.
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
-
Causality & Insights: A challenge with HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis, which can give erroneously low purity readings.[12][18] Using columns with low silanol activity or employing non-aqueous capillary electrophoresis (NACE) can circumvent this issue for sensitive compounds.[12][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides direct structural information and is excellent for identifying degradation products.
-
Principle: Degradation leads to the formation of new chemical species with distinct proton signals.
-
Methodology:
-
Dissolve a sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum to that of a pure, fresh sample.
-
-
Causality & Insights: The disappearance of the characteristic aromatic signals of the parent compound and the emergence of new signals, for instance, those corresponding to 3-methoxybenzyl alcohol (the protodeboronated product), provide unambiguous evidence of degradation.[19]
| Analytical Technique | Application in Stability Testing | Key Considerations |
| HPLC | Quantitative purity assessment; detection of degradation products. | Potential for on-column hydrolysis; requires method development.[18] |
| ¹H NMR | Structural confirmation; identification of degradation products. | Less sensitive than HPLC for minor impurities; provides structural detail.[19] |
| LC-MS | Identification of unknown degradation products by mass. | Confirms the molecular weight of impurities detected by HPLC.[20] |
Conclusion
This compound is a stable solid when stored under appropriate conditions. Its primary vulnerabilities are protodeboronation, oxidation, and dehydration, which are accelerated by heat, moisture, oxygen, and light. Adherence to the storage and handling protocols outlined in this guide—specifically, maintaining the compound in a cold, dry, dark, and inert environment—is critical for preserving its chemical integrity. For researchers and drug development professionals, implementing these practices and utilizing analytical techniques like HPLC and NMR to periodically verify purity will ensure the reliability and success of synthetic endeavors that depend on this versatile reagent.
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Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). PMC - NIH. [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Formyl-4-methoxyphenylboronic acid. [Link]
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Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
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Cleaver, C., & Wong, C. (2004). Humidity‐induced surface modification of boric acid. Surface and Interface Analysis. [Link]
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Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
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Li, X., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
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Li, X., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
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Ji, L., et al. (2023). Hydrolysis mechanism of arylboronic acids. ResearchGate. [Link]
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Wang, Y., et al. (2017). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Diaz, A. J., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
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Diaz, A. J., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Publications. [Link]
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AA Blocks. (n.d.). This compound. [Link]
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Erdemir, A. (2009). Effects of relative humidity on tribological properties of boron carbide coating against steel. Wear. [Link]
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PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. [Link]
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Methodological & Application
Application Note: Strategic Use of 4-Hydroxymethyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 4-Hydroxymethyl-2-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer a systematic troubleshooting guide. The unique structural features of this reagent—an ortho-methoxy group and a para-hydroxymethyl group—present specific challenges and opportunities that are addressed herein. Our objective is to equip scientists with the expertise to leverage this versatile building block for the efficient synthesis of complex biaryl structures, particularly those relevant to medicinal chemistry and materials science.
Introduction: A Profile of this compound
This compound (IUPAC Name: (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid; Formula: C₈H₁₁BO₄) is a valuable bifunctional building block in modern organic synthesis.[1][2] Its utility lies in its ability to introduce a uniquely substituted phenyl moiety into a target molecule via the robust and versatile Suzuki-Miyaura coupling reaction.[3]
The molecule's architecture is notable for three key features that dictate its reactivity and handling:
-
The Boronic Acid Moiety (-B(OH)₂): The reactive center for the Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond.
-
The ortho-Methoxy Group (-OCH₃): This group introduces significant steric hindrance around the reaction center. This steric bulk can impede key steps in the catalytic cycle and necessitates the careful selection of catalysts and ligands to achieve high yields.[4][5]
-
The para-Hydroxymethyl Group (-CH₂OH): A versatile functional handle that can be used for subsequent chemical transformations. While generally well-tolerated in Suzuki couplings, its nucleophilic and mildly acidic nature requires consideration during reaction setup, particularly in the choice of base.
The strategic incorporation of this reagent is prevalent in the synthesis of biologically active compounds and advanced materials.[6]
The Suzuki-Miyaura Coupling: Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-understood catalytic cycle involving a palladium catalyst.[7] The cycle is generally accepted to consist of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
The crucial transmetalation step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the aryl group from boron to the palladium center.[10]
Experimental Protocol: A General Guideline
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade & Notes |
| This compound | Arylating Agent | 1.0 - 1.2 equivalents |
| Aryl Halide (Ar-X) | Coupling Partner | 1.0 equivalent (limiting reagent). Iodides and bromides are generally more reactive. |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst | 1-5 mol % Pd. |
| Phosphine Ligand (e.g., XPhos, SPhos, RuPhos) | Ligand | 1.1 - 1.5 eq. relative to Pd. Crucial for sterically hindered substrates.[4] |
| Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Boronic Acid Activator | 2.0 - 3.0 equivalents. K₃PO₄ is often effective in anhydrous conditions.[11][12] |
| Anhydrous Solvent (e.g., Dioxane, Toluene, THF) | Reaction Medium | Degassed prior to use to remove oxygen.[4][13] |
| Water | Co-solvent / Base Activator | Degassed prior to use. Often used in a 4:1 to 10:1 ratio with the organic solvent. |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | For workup. |
| Silica Gel | Stationary Phase | For column chromatography. |
| Reaction Vessel (e.g., Schlenk flask) | Inert Atmosphere Reaction | Must be oven-dried before use. |
| Inert Gas (Argon or Nitrogen) | Atmosphere Control | Prevents catalyst oxidation. |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.1 eq.), the aryl halide (1.0 eq.), the base (e.g., K₃PO₄, 2.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol %), and the phosphine ligand (e.g., XPhos, 2.2 mol %).
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., Dioxane/Water 10:1). This is achieved by bubbling an inert gas through the solvent for 20-30 minutes. Using a syringe, transfer the degassed solvent to the reaction flask. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Experimental Workflow Diagram
Key Considerations and Troubleshooting
The success of a Suzuki-Miyaura coupling, especially with a sterically hindered and functionalized substrate like this compound, depends on several critical factors.
-
Catalyst & Ligand Choice is Paramount: The ortho-methoxy group significantly increases steric bulk near the reaction site. Standard catalysts like Pd(PPh₃)₄ may prove ineffective. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended.[4] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps, overcoming the steric barrier.
-
Protodeboronation Risk: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), particularly in aqueous media at high temperatures.[8] If this side reaction is significant, consider using milder bases like KF, or switching to a less aqueous or completely anhydrous solvent system.
-
Quality of Boronic Acid: The stability of boronic acids can vary. Over time, they can dehydrate to form cyclic boroxine anhydrides. While often still reactive, their stoichiometry becomes uncertain. Using fresh, high-quality boronic acid is advisable.
-
Inert Atmosphere is Non-Negotiable: The Pd(0) active catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert seal is a primary cause of failed reactions.[12][13] The reaction mixture turning black immediately upon heating can be a sign of palladium black precipitation, indicating catalyst death.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand for the hindered substrate.3. Poor quality of boronic acid.4. Incorrect base or solvent system. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[4]2. Switch to a more active catalyst system, such as a G3 or G4 Buchwald precatalyst with a biarylphosphine ligand (XPhos, SPhos).[4]3. Use fresh boronic acid.4. Screen alternative bases (Cs₂CO₃, K₂CO₃) and solvent systems (Toluene/H₂O, THF/H₂O). |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high.2. Base is too strong or concentration is too high.3. Presence of excess water. | 1. Lower the reaction temperature and increase reaction time.2. Use a milder base (e.g., KF).[14]3. Reduce the amount of water or switch to an anhydrous solvent system (e.g., THF with K₃PO₄). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can facilitate the oxidative homocoupling pathway. | 1. Improve degassing procedures and ensure a tight seal on the reaction vessel. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Steric hindrance slowing the reaction significantly. | 1. Add a second portion of fresh catalyst and ligand to the reaction mixture.2. Increase the reaction temperature or switch to a more powerful ligand designed for hindered substrates.[4] |
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Organic Chemistry Portal. Suzuki Coupling.
- Guidechem. What is the synthesis route of 4-Methoxyphenylboronic acid?.
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Chem-Impex. 3-(Hydroxymethyl)-4-methoxyphenylboronic acid.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of....
- ResearchGate. (Top): Reaction scheme for Suzuki coupling of....
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
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- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemicalBook. (2023).
- ChemicalBook. The uses of 4-Methoxyphenylboronic acid.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Georganics. 4-Methoxyphenylboronic acid - High purity.
- NINGBO INNO PHARMCHEM CO.,LTD.
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- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
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Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 4-Hydroxymethyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1] Among the myriad of methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the synthesis of biaryl and substituted aromatic compounds.[2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][3]
The core of the Suzuki-Miyaura reaction involves the coupling of an organoboron species, typically a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
This application note provides a detailed guide for researchers on the use of palladium catalysts for the Suzuki-Miyaura coupling of a particularly valuable, yet sterically hindered, building block: 4-Hydroxymethyl-2-methoxyphenylboronic acid. The presence of the ortho-methoxy group introduces both electronic and steric challenges that necessitate careful selection of the catalytic system to achieve high efficiency and yield.
Understanding the Substrate: this compound
This compound is a versatile building block in medicinal chemistry and materials science. The hydroxymethyl group offers a handle for further functionalization, while the methoxy group at the ortho position influences the electronic and conformational properties of the resulting biaryl product. However, this ortho-substituent also presents a steric challenge for the Suzuki-Miyaura coupling, potentially hindering the approach of the coupling partners to the palladium center. This steric hindrance can slow down the rate-determining transmetalation step of the catalytic cycle.
Furthermore, the electron-donating nature of the methoxy group can also modulate the reactivity of the boronic acid. Interestingly, the oxygen atom of the ortho-methoxy group can exhibit a beneficial chelating effect, coordinating to the palladium center during the catalytic cycle. This interaction can stabilize key intermediates and promote the desired C-C bond formation.[4]
Catalyst Selection: Overcoming Steric Hindrance
The success of a Suzuki-Miyaura coupling with a sterically demanding substrate like this compound hinges on the judicious choice of the palladium catalyst and its associated ligands.
Traditional vs. Modern Catalytic Systems
While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective for simple Suzuki couplings, they often struggle with sterically hindered substrates, requiring higher temperatures and longer reaction times.[5] The development of bulky and electron-rich phosphine ligands, pioneered by researchers like Stephen Buchwald, has revolutionized the field.[3] These ligands enhance the catalytic activity of palladium, enabling the coupling of challenging substrates under milder conditions and at lower catalyst loadings.[5]
Recommended Catalyst Systems for this compound
For the Suzuki coupling of this compound, catalyst systems employing bulky, electron-rich monophosphine ligands are highly recommended. These ligands promote the formation of the active, monoligated palladium(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.
| Catalyst System | Key Features | Recommended for: |
| Pd₂(dba)₃ with SPhos or XPhos | Highly active for sterically hindered and electron-rich substrates. SPhos and XPhos are bulky biarylphosphine ligands that stabilize the active catalyst.[6] | A broad range of aryl bromides and chlorides. |
| [Pd(dppf)Cl₂] | A stable, air- and moisture-tolerant precatalyst. The dppf ligand provides a good balance of steric bulk and electronic properties.[7] | General applications and initial screening. |
| Palladium(II) Acetate with a Buchwald Ligand | A versatile system where the active catalyst is formed in situ. Allows for fine-tuning of reactivity by choosing from a wide array of Buchwald ligands. | Optimization of reaction conditions. |
The Critical Role of Base and Solvent
The choice of base and solvent is as critical as the catalyst selection for a successful Suzuki-Miyaura coupling.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred. The use of aqueous base solutions is common and can accelerate the reaction.[3]
-
Solvent: The solvent must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent and water is frequently used.[9] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The choice of solvent can influence the solubility of the base and the overall reaction rate.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand Precatalyst
This protocol is recommended for its high reliability and broad applicability, especially with challenging aryl bromides and chlorides.
Diagram of the Experimental Workflow:
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- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Suzuki Coupling using 4-Hydroxymethyl-2-methoxyphenylboronic acid
For: Researchers, scientists, and drug development professionals
Introduction: The Suzuki-Miyaura Coupling and the Utility of Functionalized Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids contribute to its widespread adoption.[1]
This guide focuses on a specific, functionalized reagent: 4-Hydroxymethyl-2-methoxyphenylboronic acid . The presence of both a hydroxymethyl and a methoxy group on the phenyl ring introduces unique considerations regarding reactivity and potential side reactions. The ortho-methoxy group can influence the electronic and steric environment of the boronic acid, while the hydroxymethyl group provides a handle for further synthetic transformations. Understanding the interplay of these functionalities is key to developing robust and high-yielding coupling protocols.
This document provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and insights into the mechanistic considerations for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4][5] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[1][3] This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][6][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[3][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Considerations
The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters. For a substituted boronic acid like this compound, these choices are particularly critical.
Catalyst and Ligand Selection
The choice of palladium catalyst and associated ligands is paramount, especially when dealing with potentially challenging substrates. The ortho-methoxy group on the boronic acid can introduce steric hindrance, which may slow down the transmetalation and reductive elimination steps.[8][9]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | A common, versatile catalyst. May require higher temperatures for sterically hindered substrates. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) | 0.5-2 | Highly effective for sterically hindered and electron-rich or -poor substrates.[10] These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination. |
| PEPPSI™-type catalysts | N-Heterocyclic Carbene (NHC) | 1-3 | Robust and often air-stable precatalysts.[10] |
Recommendation: For general applications with this compound, starting with Pd(PPh₃)₄ is a reasonable choice. For challenging couplings or when optimizing for lower catalyst loading and milder conditions, a combination of Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos is highly recommended.[10][11]
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] The choice of base can significantly affect reaction rates and yields.
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A widely used and effective base for many Suzuki couplings.[12][13] |
| K₃PO₄ | Strong | Toluene, Dioxane | Often used for more challenging couplings, including those with aryl chlorides.[3] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, DMF | Highly effective, particularly for sterically demanding substrates.[8] |
| KF | Weak | Toluene, THF | A milder option that can be beneficial when base-sensitive functional groups are present.[6] |
Recommendation: An aqueous solution of K₂CO₃ is a good starting point for most applications. If the reaction is sluggish, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.
Solvent System
The choice of solvent is often linked to the chosen base and the solubility of the reactants. Biphasic solvent systems are common in Suzuki couplings.[14]
| Solvent System | Typical Ratio | Notes |
| Toluene / H₂O | 4:1 to 10:1 | A common and effective system, particularly with carbonate bases. |
| Dioxane / H₂O | 4:1 to 10:1 | Another widely used system, often interchangeable with toluene/water.[3] |
| THF / H₂O | 4:1 to 10:1 | A good option, though THF can be more prone to peroxide formation.[11] |
| DMF (anhydrous) | N/A | Can be used with anhydrous bases like Cs₂CO₃, especially for sterically hindered substrates.[8] |
Recommendation: A Dioxane/H₂O (10:1) mixture is a robust and versatile solvent system for this type of Suzuki coupling.[10] It is crucial to degas the solvent thoroughly to prevent catalyst decomposition and homocoupling of the boronic acid.[10]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
Reaction Setup and Execution
Caption: A typical workflow for a Suzuki coupling experiment.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add the degassed solvent system (e.g., 11 mL of a 10:1 mixture of Dioxane/H₂O) via syringe.[7][10]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.[10]
Troubleshooting and Optimization
Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper inert atmosphere techniques.[10] |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10] | |
| Steric hindrance | Use a bulky, electron-rich ligand like XPhos or SPhos. Increase reaction temperature and/or time.[10] | |
| Protodeboronation (loss of boronic acid group) | Presence of water and/or strong base | Use a milder base like KF. Consider running the reaction under anhydrous conditions.[10] |
| Homocoupling of Boronic Acid | Oxygen contamination | Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10] |
Handling and Stability of this compound
Boronic acids can be prone to decomposition over time, particularly through protodeboronation.[10][15] While this compound is generally a stable solid, proper storage is important for maintaining its reactivity. It should be stored in a tightly sealed container in a cool, dry place.[16][17] For long-term storage, refrigeration is recommended.
For applications where boronic acid instability is a significant concern, it can be converted to a more stable derivative, such as a potassium organotrifluoroborate or an N-methyliminodiacetic acid (MIDA) boronate.[15] Another simple method involves forming a diethanolamine adduct, which creates an air- and water-stable crystalline solid that can be used directly in Suzuki couplings.[18]
Conclusion
The Suzuki-Miyaura coupling using this compound is a versatile and powerful tool for the synthesis of functionalized biaryl compounds. By carefully selecting the catalyst, base, and solvent, and by adhering to proper experimental techniques, researchers can achieve high yields and reproducible results. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient and effective application of this important synthetic methodology.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-373. Retrieved from [Link]
-
Rungrotmongkol, T., Intharathep, P., Maisuradze, G., & Phatthiyaphaibun, W. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 545. Retrieved from [Link]
-
Reilly, M., & Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Xia, Y., & Xia, J. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 630-637. Retrieved from [Link]
-
Szymański, P., & Kowalewska, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2238-2248. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. Retrieved from [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
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- 17. (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid 98% | CAS: 762263-92-3 | AChemBlock [achemblock.com]
- 18. m.youtube.com [m.youtube.com]
The Strategic deployment of 4-Hydroxymethyl-2-methoxyphenylboronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer both synthetic versatility and potent biological activity is perpetual. Among the vast arsenal of chemical building blocks, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note delves into the specific utility of 4-Hydroxymethyl-2-methoxyphenylboronic acid , a trifunctional reagent that provides a unique combination of steric and electronic properties, making it a valuable asset in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibition.
The strategic positioning of the hydroxymethyl, methoxy, and boronic acid groups on the phenyl ring offers medicinal chemists a multifaceted platform for molecular design. The methoxy group, an electron-donating entity, can influence the electronic nature of the aromatic system and participate in crucial hydrogen bonding interactions with biological targets. The hydroxymethyl group serves as a versatile synthetic handle for further molecular elaboration or as a key pharmacophoric feature for target engagement. This unique substitution pattern has found particular utility in the development of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.
Application Focus: Synthesis of 4-Anilinoquinazoline-based Kinase Inhibitors
A prominent application of this compound is in the synthesis of 4-anilinoquinazoline derivatives. This scaffold is a well-established pharmacophore for inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical mediators of tumor growth and angiogenesis.[1][2] The 4-anilino moiety of these inhibitors typically occupies the ATP-binding site of the kinase domain, and substitutions on this aniline ring are crucial for modulating potency and selectivity.[1]
The introduction of the 4-hydroxymethyl-2-methoxyphenyl group at the 4-position of the quinazoline core can significantly enhance the inhibitory activity and pharmacological properties of the resulting compounds. The methoxy and hydroxymethyl groups can form key hydrogen bond interactions with amino acid residues in the kinase active site, thereby increasing the binding affinity of the inhibitor.
Below, we present a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 4-(4-hydroxymethyl-2-methoxyphenyl)anilinoquinazoline derivative, a key intermediate in the development of novel kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-(4-Hydroxymethyl-2-methoxyphenyl)anilinoquinazoline Intermediate
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-chloroquinazoline with this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | 224.65 | Major commercial suppliers |
| This compound | 762263-92-3 | 181.98 | Major commercial suppliers |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Major commercial suppliers |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Major commercial suppliers |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Major commercial suppliers |
| Water (degassed) | 7732-18-5 | 18.02 | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Major commercial suppliers |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major commercial suppliers |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224.7 mg).
-
Add this compound (1.2 mmol, 218.4 mg).
-
Add sodium carbonate (2.0 mmol, 212.0 mg).
-
The flask is then purged with a gentle stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
To the flask, add anhydrous 1,4-dioxane (15 mL) and degassed water (5 mL).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) to the reaction mixture. Note: The catalyst should be added under a positive pressure of inert gas.
-
-
Reaction Execution:
-
The reaction mixture is heated to 85-90 °C with vigorous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloro-6,7-dimethoxyquinazoline) is consumed (typically 8-16 hours).
-
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and then with brine (20 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-hydroxymethyl-2-methoxyphenyl)-6,7-dimethoxyquinazoline.
-
Expected Outcome and Further Applications
The successful execution of this protocol should yield the desired biaryl product, which can be further functionalized. For instance, the quinazoline nitrogen can be reacted with various anilines to generate a library of 4-anilinoquinazoline derivatives for screening as kinase inhibitors. The hydroxymethyl group on the phenyl ring can also be modified to explore structure-activity relationships further.
Visualizing the Synthetic Strategy
The following diagram illustrates the key Suzuki-Miyaura coupling step in the synthesis of a 4-anilinoquinazoline precursor.
Caption: Suzuki-Miyaura coupling workflow.
The Significance of the 4-Hydroxymethyl-2-methoxyphenyl Moiety in Kinase Inhibition
The unique substitution pattern of this compound offers distinct advantages in the design of kinase inhibitors. Structure-activity relationship (SAR) studies on 4-anilinoquinazoline inhibitors have revealed that substitutions on the aniline ring are critical for achieving high potency and selectivity.[1][3] The 2-methoxy group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The 4-hydroxymethyl group can serve as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the solvent-exposed region of the ATP-binding pocket, thereby enhancing binding affinity.
The following diagram illustrates a hypothetical binding mode of a 4-(4-hydroxymethyl-2-methoxyphenyl)anilinoquinazoline inhibitor within a kinase active site.
Caption: Hypothetical kinase binding interactions.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of 4-anilinoquinazoline-based kinase inhibitors highlights its potential for generating potent and selective therapeutic agents. The detailed protocol provided herein serves as a practical guide for researchers in drug discovery and development, enabling the efficient synthesis of novel compounds for biological evaluation. The unique structural features of this boronic acid derivative offer a rich platform for the design of next-generation targeted therapies.
References
-
Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]
-
Hennessy, E. J., et al. (2006). Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-2676. [Link]
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England journal of medicine, 358(11), 1160–1174.
-
Wedge, S. R., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 45(21), 4357–4374. [Link]
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- 2. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Hydroxymethyl-2-methoxyphenylboronic Acid as a Versatile Building Block in Modern Organic Synthesis
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- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling [mdpi.com]
- 12. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Hydroxymethyl-2-methoxyphenylboronic Acid in Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Molecule Synthesis
4-Hydroxymethyl-2-methoxyphenylboronic acid is a valuable bifunctional organoboron reagent that has gained significant traction in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a reactive boronic acid moiety and a nucleophilic hydroxymethyl group on a sterically defined phenyl ring, offers medicinal chemists and materials scientists a powerful tool for the construction of complex molecular architectures. The methoxy group at the ortho position influences the electronic properties and conformation of the molecule, which can be strategically exploited to achieve desired reactivity and selectivity.
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into troubleshooting common challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[3][4][5] The reaction is catalyzed by a palladium complex and requires a base to facilitate the key transmetalation step. The generally accepted catalytic cycle proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[3]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8][9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][3]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Sources
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Application Notes and Protocols for Solvent Selection in Reactions with 4-Hydroxymethyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving 4-Hydroxymethyl-2-methoxyphenylboronic acid. Recognizing the pivotal role of the solvent in dictating reaction outcomes, this document moves beyond generic protocols to elucidate the underlying chemical principles that govern solubility, stability, and reactivity of this versatile building block. While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide synthesizes established knowledge of boronic acid chemistry, providing field-proven insights and adaptable protocols to empower researchers in optimizing their synthetic strategies. Particular emphasis is placed on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Introduction: The Critical Role of the Solvent
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex biaryl structures that are often scaffolds for pharmacologically active molecules. The presence of both a hydroxyl and a methoxy group, in addition to the boronic acid moiety, imparts specific physicochemical properties that necessitate careful consideration of the reaction medium. The choice of solvent is not merely a matter of dissolution; it profoundly influences reaction kinetics, equilibrium, catalyst stability and activity, and the propensity for side reactions such as protodeboronation. An informed solvent selection is therefore a cornerstone of successful and reproducible synthesis.
Physicochemical Properties of this compound
A fundamental understanding of the reagent's properties is the first step in a logical solvent selection process.
| Property | Value | Source |
| CAS Number | 1448869-97-3 | [1] |
| Molecular Formula | C₈H₁₁BO₄ | [2] |
| Molecular Weight | 181.98 g/mol | [2] |
| Appearance | Typically a solid | Inferred from related compounds |
| pKa | Not experimentally determined; anticipated to be a weak acid | General knowledge of boronic acids |
The presence of the polar hydroxymethyl and methoxy groups, alongside the boronic acid, suggests a moderate to good solubility in polar organic solvents. The boronic acid moiety itself can engage in hydrogen bonding, both as a donor and an acceptor, further influencing its interaction with protic and aprotic solvents.
Solvent Selection: A Multifaceted Decision
The ideal solvent or solvent system should satisfy several criteria. The logical workflow for solvent selection can be visualized as follows:
Caption: Logical workflow for solvent selection in reactions involving this compound.
Solubility: The Primary Consideration
For a reaction to proceed efficiently in a homogeneous phase, all reactants, catalysts, and reagents must be sufficiently soluble. For this compound, the following qualitative solubility profile can be inferred based on its structure and the behavior of similar compounds like 4-methoxyphenylboronic acid[3][4]:
| Solvent | Type | Expected Qualitative Solubility | Rationale & Comments |
| Methanol (MeOH) | Protic | Soluble | The polar, protic nature of methanol is well-suited to dissolve the polar functional groups of the boronic acid. |
| Ethanol (EtOH) | Protic | Soluble | Similar to methanol, ethanol should be an effective solvent. |
| Tetrahydrofuran (THF) | Aprotic Polar | Moderately Soluble | A common solvent for Suzuki-Miyaura couplings, it offers good balance of polarity and is aprotic. |
| 1,4-Dioxane | Aprotic Polar | Moderately Soluble | Frequently used in Suzuki-Miyaura reactions, often in combination with water. |
| Dimethylformamide (DMF) | Aprotic Polar | Highly Soluble | Its high polarity makes it a good solvent for polar compounds, but it can be difficult to remove during work-up. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Highly Soluble | An excellent solvent for many organic compounds, but its high boiling point can complicate product isolation. 4-methoxyphenylboronic acid is highly soluble in DMSO[3]. |
| Toluene | Aprotic Nonpolar | Sparingly Soluble to Insoluble | The nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of the boronic acid when used alone. Often used in combination with a polar co-solvent. |
| Water (H₂O) | Protic | Sparingly Soluble | While the boronic acid has polar groups, its organic backbone limits water solubility. Often used as a co-solvent with organic solvents like dioxane or THF, especially when using inorganic bases. |
Recommendation: For initial screening, a solvent system of THF/water or dioxane/water is a robust starting point for many cross-coupling reactions. For reactions requiring higher temperatures, DMF or toluene/ethanol mixtures can be considered.
Stability of this compound in Solution
Arylboronic acids can be susceptible to decomposition, primarily through protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. This process is often accelerated by the presence of water and certain transition metal catalysts.
Key Factors Influencing Stability:
-
Solvent: Protic solvents, especially water, can facilitate protodeboronation.
-
Temperature: Higher reaction temperatures can increase the rate of decomposition.
-
pH: Both acidic and basic conditions can promote decomposition, depending on the specific boronic acid.
-
Use freshly acquired or properly stored boronic acid.
-
Degas solvents, particularly for palladium-catalyzed reactions, to minimize oxidative degradation.
-
Consider the use of boronic esters (e.g., pinacol esters) if stability issues are encountered, as they are generally more robust.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount application for this compound. The following protocols are provided as a starting point and should be optimized for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adaptable for a range of aryl and heteroaryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., 1,4-dioxane, THF, DMF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, v/v). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Solvent System Variations and Considerations
The choice of solvent and base are often intertwined.
| Solvent System | Recommended Base | Typical Temperature | Comments |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃, Cs₂CO₃ | 80-100 °C | A versatile and widely used system suitable for a broad range of substrates.[5][6] |
| THF / H₂O (4:1) | K₂CO₃, K₃PO₄ | 60-80 °C | A good alternative to dioxane, particularly for reactions that can proceed at lower temperatures. |
| Toluene / EtOH / H₂O | Na₂CO₃, K₂CO₃ | 80-110 °C | The addition of ethanol can improve the solubility of the boronic acid. |
| DMF | K₂CO₃, CsF | 80-120 °C | Useful for less reactive aryl chlorides, but can be challenging to remove completely. |
| DMSO / H₂O | K₂CO₃ | 80-120 °C | Excellent solvating power, but product isolation requires careful extraction. A 10% DMSO in aqueous buffer has been used in Suzuki-Miyaura couplings on DNA.[7] |
Troubleshooting Common Solvent-Related Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Poor solubility of reactants or base. | Switch to a more polar solvent system (e.g., from THF/H₂O to DMF). Use a more soluble base (e.g., Cs₂CO₃). |
| Catalyst deactivation. | Ensure solvents are properly degassed. | |
| Protodeboronation of Starting Material | Presence of excess water or protic solvent; prolonged reaction time at high temperature. | Use anhydrous solvents and minimize water content. Reduce reaction time and temperature if possible. Consider using a boronic ester. |
| Difficult Product Isolation | High-boiling point solvent (DMF, DMSO). | Perform a thorough aqueous work-up with multiple extractions. Consider solvent trituration or crystallization for purification. |
Conclusion
The judicious selection of a solvent is a critical parameter for the successful application of this compound in organic synthesis. While quantitative data on solubility and stability remain areas for further investigation, a systematic approach based on the principles of solubility, reagent stability, and reaction compatibility provides a robust framework for solvent optimization. The provided protocols, centered on the Suzuki-Miyaura coupling, offer a solid foundation for researchers to adapt and refine conditions for their specific synthetic targets, ultimately enabling the efficient construction of complex molecules for a wide range of applications in research and development.
References
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved from [Link]
-
High-precision coulometric titrations of boric acid. (n.d.). Retrieved from [Link]
-
Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. (2012). Retrieved from [Link]
-
This compound | C8H11BO4 | CID 57497313 - PubChem. (n.d.). Retrieved from [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3). Retrieved from [Link]
-
Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. (n.d.). Retrieved from [Link]
-
(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | C8H11BO4 | CID 46739731 - PubChem. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
Sources
- 1. This compound CAS#: 1448869-97-3 [m.chemicalbook.com]
- 2. This compound | C8H11BO4 | CID 57497313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
base selection for Suzuki coupling with 4-Hydroxymethyl-2-methoxyphenylboronic acid
Topic: Strategic Base Selection for Suzuki-Miyaura Coupling with 4-Hydroxymethyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, substrates containing acidic protons, such as the hydroxyl group in this compound, present unique challenges that can compromise reaction outcomes. The choice of base, a critical parameter in the catalytic cycle, becomes paramount in these cases. An inappropriate base can lead to catalyst inhibition, side reactions, or low yields. This guide provides a deep dive into the mechanistic role of the base, outlines a strategic framework for its selection when using boronic acids with acidic functionalities, and presents a detailed experimental protocol for optimizing the coupling of this compound.
The Mechanistic Imperative of the Base in Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura reaction is fundamentally dependent on the presence of a base. Its role is not passive; it actively participates in and influences multiple stages of the catalytic cycle.[1][3][4] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
The base is most critically involved in the transmetalation step. Organoboronic acids are generally not nucleophilic enough to transfer their organic moiety to the palladium(II) center directly. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[4][5][6] This "ate" complex possesses a higher-energy B-C bond, which facilitates the transfer of the aryl group to the palladium catalyst, displacing the halide or other leaving group and forming the diorganopalladium(II) intermediate.[3][4]
Furthermore, the base can influence the overall catalytic activity by:
-
Facilitating the reduction of a Pd(II) precatalyst to the active Pd(0) species.
-
Reacting with the Pd(II)-halide complex formed after oxidative addition to generate a more reactive intermediate (e.g., a Pd(II)-hydroxide or -alkoxide complex) prior to transmetalation.[1][5]
The Challenge: Coupling with this compound
The primary challenge with this substrate is the presence of the benzylic hydroxyl group. This acidic proton can interact unfavorably with the basic reaction medium.
-
Stoichiometric Depletion: The base can deprotonate the -CH₂OH group, consuming at least one equivalent of base intended for the catalytic cycle. This necessitates using a larger excess of the base.
-
Catalyst Inhibition: The resulting alkoxide is a potential ligand for the palladium center. Coordination of the alkoxide to the Pd(II) intermediate could form a stable palladacycle, potentially slowing or halting the catalytic turnover.[7][8]
-
Solubility Issues: In biphasic solvent systems (e.g., Toluene/Water), deprotonation of the hydroxyl group increases the polarity of the boronic acid, enhancing its solubility in the aqueous phase.[7] This can sequester the reagent from the palladium catalyst, which resides primarily in the organic phase, thereby reducing the reaction rate.
-
Protodeboronation: While the hydroxyl group itself doesn't directly cause protodeboronation (the replacement of the B(OH)₂ group with a hydrogen atom), strongly basic, aqueous conditions at elevated temperatures can promote this unwanted side reaction, reducing the overall yield.[9]
A Strategic Framework for Base Selection
Given the challenges, a careful and logical approach to base selection is required. The choice involves a trade-off between sufficient basicity to promote transmetalation and minimizing undesirable side reactions.
Comparative Analysis of Common Bases
The ideal base should be strong enough to form the boronate but not so aggressive that it promotes side reactions with the hydroxyl group.
| Base | Class | pKa (Conj. Acid) | Key Characteristics & Recommendations |
| K₃PO₄ | Phosphate | ~12.3 | Primary Recommendation. A strong, yet generally non-nucleophilic base. It is highly effective and often provides a good balance of reactivity and cleanliness.[10] Works well in both aqueous and anhydrous conditions, the latter being useful to suppress protodeboronation.[11][12] |
| Cs₂CO₃ | Carbonate | ~10.3 | Excellent Alternative. Often provides faster reaction rates and higher yields due to the "caesium effect," attributed to higher solubility and potential cation-palladium interactions.[13][14] More expensive than potassium salts. |
| K₂CO₃ | Carbonate | ~10.3 | A standard, cost-effective choice for robust Suzuki couplings.[3] Its moderate basicity makes it a safe starting point, though it may be less effective for more challenging couplings compared to K₃PO₄.[10][12] |
| KF | Fluoride | ~3.2 | A mild base, suitable for substrates with highly base-sensitive functional groups (e.g., esters).[4] Activates the boronic acid by forming a highly nucleophilic trifluoroborate species. May require higher temperatures or longer reaction times. |
| NaOH/KOH | Hydroxide | ~15.7 | Use with Caution. These very strong bases can be effective but carry a higher risk of promoting side reactions or substrate degradation, particularly at elevated temperatures.[15] |
Illustrative Performance Data
To illustrate the impact of base selection, consider the model reaction below. The following data represents typical outcomes from a screening study.
Model Reaction: (A generic diagram showing this compound coupling with 1-bromo-4-methoxybenzene)
| Entry | Base (2.2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)¹ | Observations |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 4 | 94 | Clean reaction, easy workup. |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 2.5 | 96 | Faster reaction rate than K₃PO₄. |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78 | Slower conversion, some starting material remained. |
| 4 | KF | Toluene/H₂O (4:1) | 100 | 18 | 65 | Sluggish reaction, requires higher temperature. |
| 5 | NaOH | Toluene/H₂O (4:1) | 90 | 4 | 82 | Significant protodeboronation byproduct observed. |
¹Yields are illustrative and based on isolated product after chromatography.
Optimized Experimental Protocol
This protocol describes a robust procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using K₃PO₄ as the base.
Materials & Reagents:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.2 mmol, 2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or a suitable precatalyst like XPhos Pd G3, 1-2 mol%)
-
Degassed solvent: 1,4-Dioxane and Water (4:1 v/v, to achieve ~0.1 M concentration)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Following this, add the degassed 4:1 Dioxane/H₂O solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl bromide has been consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (~20 mL) and water (~15 mL).
-
Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (~15 mL each).
-
Combine the organic layers and wash with brine (~20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently active catalyst system or low base strength. | 1. Switch to a more active catalyst/ligand system (e.g., a biarylphosphine ligand like XPhos).[11] 2. Use a stronger or more soluble base like Cs₂CO₃.[13][14] 3. Increase the reaction temperature. |
| Protodeboronation | Presence of water at high temperature; base is too strong. | 1. Switch to anhydrous conditions (e.g., K₃PO₄ in dry dioxane or 2-MeTHF).[12] 2. Consider protecting the boronic acid as a more stable pinacol ester.[9][16] |
| Reaction Stalls | Catalyst deactivation, possibly due to coordination of the deprotonated hydroxyl group. | 1. Screen different ligands that may be less susceptible to inhibition. 2. Consider protecting the hydroxyl group as a silyl ether (e.g., TBS) prior to coupling, followed by deprotection. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Cid, J., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Leiros, D., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Adsool, V. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Li, W., et al. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]
-
Mondal, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
Claremont Colleges Scholarship. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Compunetics. (2020). Exploring and Quantifying the Caesium Effect I. Retrieved from [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. compunetics.net [compunetics.net]
- 15. youtube.com [youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
The Versatile Role of 4-Hydroxymethyl-2-methoxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the dynamic field of materials science, the quest for novel molecules that can serve as versatile building blocks for functional materials is perpetual. 4-Hydroxymethyl-2-methoxyphenylboronic acid is one such molecule, uniquely equipped with a trifecta of functional groups: a boronic acid, a hydroxymethyl group, and a methoxy group on a phenyl ring. This strategic arrangement opens a vast landscape of chemical transformations, making it a valuable precursor for a new generation of polymers, sensors, and stimuli-responsive materials.
The boronic acid moiety is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1] Furthermore, boronic acids can form reversible covalent bonds with diols, a property that is extensively exploited in the design of sensors and self-healing materials.[2][3][4] The hydroxymethyl group provides a reactive site for polymerization through esterification or etherification, enabling the integration of the phenylboronic acid unit into polyester or polyether backbones.[5][6] The methoxy group, an electron-donating group, can modulate the electronic properties of the aromatic ring and influence the reactivity of the other functional groups.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the multifaceted applications of this compound in materials science. We will delve into its use in the synthesis of advanced polymers, the fabrication of chemosensors, and the development of stimuli-responsive systems, providing both the theoretical underpinnings and practical, step-by-step methodologies.
I. Synthesis of Functional Polymers via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of polyarylenes, a class of polymers with applications in organic electronics, high-performance plastics, and liquid crystal displays.[1] this compound can be employed as a monomer in such polymerizations, leading to polymers with pendant hydroxymethyl groups that can be further functionalized.
Causality Behind Experimental Choices:
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and molecular weights in Suzuki-Miyaura polymerization. A phosphine-based ligand like triphenylphosphine (PPh₃) is often used to stabilize the palladium catalyst and facilitate the catalytic cycle.[2] The base, typically potassium carbonate, is essential for the transmetalation step.[7] A two-phase solvent system, such as toluene and water, is often employed to ensure that both the organic-soluble and water-soluble components can interact effectively at the interface.[8]
Protocol for the Synthesis of a Biphenyl Polymer with Pendant Hydroxymethyl Groups
This protocol describes the synthesis of a biphenyl polymer by coupling this compound with a dihaloaromatic monomer, for example, 1,4-dibromobenzene.
Materials:
-
This compound
-
1,4-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 1,4-dibromobenzene (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 90°C with vigorous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. The polymerization is typically allowed to proceed for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol (200 mL) with stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues, and then dry it under vacuum at 60°C for 24 hours.
Expected Outcome:
A solid polymer will be obtained. The structure and molecular weight of the polymer can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Fourier-Transform Infrared (FTIR) spectroscopy.
Data Presentation:
| Parameter | Value |
| Monomer 1 | This compound |
| Monomer 2 | 1,4-Dibromobenzene |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand to Metal Ratio | 4:1 (PPh₃:Pd) |
| Base | K₂CO₃ (3 equivalents) |
| Solvent System | Toluene/Water (5:1) |
| Reaction Temperature | 90°C |
| Reaction Time | 24-48 hours |
| Expected Polymer | Poly(4-hydroxymethyl-2-methoxy-1,1'-biphenyl) |
Visualization of the Experimental Workflow:
Caption: Workflow for the synthesis of a biphenyl polymer via Suzuki-Miyaura coupling.
II. Development of Polyesters through Polycondensation
The presence of a hydroxymethyl group in this compound allows for its use as a monomer in polycondensation reactions to synthesize polyesters.[5] These polyesters will have boronic acid moieties in their side chains, which can be used for post-polymerization modification or for creating stimuli-responsive materials.
Causality Behind Experimental Choices:
Polycondensation reactions typically require a catalyst to proceed at a reasonable rate.[9] An acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often used in conjunction with a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification between the hydroxymethyl group and a dicarboxylic acid.[9] The choice of solvent is important to ensure that all monomers and the growing polymer chain remain in solution. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid species.
Protocol for the Synthesis of a Polyester with Pendant Boronic Acid Groups
This protocol outlines the synthesis of a polyester by reacting this compound with a dicarboxylic acid, such as adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Monomer Solution: In a round-bottom flask, dissolve this compound (1.0 mmol) and adipic acid (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (0.1 mmol, 10 mol%) to the solution.
-
Initiation of Polymerization: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the monomer solution with stirring.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Remove the DCU by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude polymer in a minimal amount of DCM and precipitate it into a large volume of cold methanol. Collect the polymer by filtration and dry it under vacuum.
Expected Outcome:
A solid polyester with pendant 4-borono-3-methoxyphenyl groups. The structure can be confirmed by NMR and FTIR, and the molecular weight determined by GPC.
Data Presentation:
| Parameter | Value |
| Monomer 1 | This compound |
| Monomer 2 | Adipic acid |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 24 hours |
| Expected Polymer | Polyester with pendant boronic acid groups |
Visualization of the Polycondensation Process:
Caption: Schematic of polyester synthesis via polycondensation.
III. Fabrication of Stimuli-Responsive Materials and Chemosensors
The boronic acid group's ability to reversibly bind with diols makes it an excellent functional group for creating stimuli-responsive materials and chemosensors.[3][10][11] Materials incorporating this compound can be designed to respond to changes in pH or the presence of saccharides.
Application as a Fluorescent Chemosensor for Saccharides
Boronic acid-based fluorescent sensors are designed to exhibit a change in their fluorescence properties upon binding to saccharides.[2][3][10][11] A common strategy involves linking the boronic acid to a fluorophore. The interaction with a saccharide modulates the electronic properties of the boronic acid, which in turn affects the fluorescence of the attached dye.
Protocol for a Fluorescent Saccharide Sensor
This protocol describes a general method for using a polymer synthesized from this compound as a fluorescent sensor for saccharides. This protocol assumes a fluorescent polymer has been synthesized where the boronic acid moiety is in proximity to a fluorescent group.
Materials:
-
Polymer containing this compound units
-
Phosphate-buffered saline (PBS), pH 7.4
-
Saccharide solutions of known concentrations (e.g., glucose, fructose)
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the boronic acid-functionalized polymer in a suitable solvent (e.g., DMSO) and then dilute it in PBS (pH 7.4) to a final concentration that gives a stable fluorescence reading.
-
Fluorescence Measurement: Record the initial fluorescence emission spectrum of the polymer solution.
-
Saccharide Titration: Add small aliquots of a concentrated saccharide solution to the polymer solution. After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Data Acquisition: Record the fluorescence emission spectrum after each addition of the saccharide.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration. This can be used to determine the binding affinity (Ka) of the sensor for the saccharide.
Expected Outcome:
A change (either an increase or decrease, depending on the specific design of the fluorophore and its interaction with the boronic acid) in fluorescence intensity upon the addition of the saccharide. Different saccharides may induce different levels of fluorescence change, allowing for selectivity.
Data Presentation:
| Saccharide | Concentration Range | Fluorescence Change (%) | Binding Affinity (Kₐ) |
| Glucose | 0 - 100 mM | (e.g., +50%) | (e.g., 100 M⁻¹) |
| Fructose | 0 - 100 mM | (e.g., +150%) | (e.g., 500 M⁻¹) |
Visualization of the Sensing Mechanism:
Caption: Principle of a boronic acid-based fluorescent saccharide sensor.
IV. Conclusion and Future Perspectives
This compound is a highly versatile and underutilized building block in materials science. Its unique combination of reactive sites provides a gateway to a diverse range of functional materials. The protocols detailed in this guide for the synthesis of polymers via Suzuki-Miyaura coupling and polycondensation, as well as its application in fluorescent sensing, serve as a foundational platform for further innovation.
Future research could explore the development of self-healing materials based on the dynamic covalent chemistry of the boronic acid group, the creation of novel drug delivery systems that respond to specific biological cues, and the design of more sophisticated chemosensors with enhanced selectivity and sensitivity. The inherent multifunctionality of this compound ensures its continued relevance and growing importance in the advancement of materials science.
V. References
-
BenchChem. (2025). Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. Retrieved from BenchChem website.
-
Guan, Y., & Zhang, Y. (2013). Boronic acid-containing hydrogels: synthesis and their applications. Chemical Society Reviews, 42(19), 8106-8121.
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397.
-
Li, M., & Li, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(49), 28065-28084.
-
Wang, Y., et al. (2021). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 26(15), 4478.
-
BOC Sciences. (n.d.). CAS 5720-07-0 (4-Methoxyphenylboronic Acid) - Polymer. Retrieved from BOC Sciences website.
-
BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Retrieved from BenchChem website.
-
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from Organic Syntheses website.
-
BenchChem. (2025). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Retrieved from BenchChem website.
-
ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid | 5720-07-0. Retrieved from ChemicalBook website.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman website.
-
MEL Science. (n.d.). Polymerization and polycondensation reactions. Retrieved from MEL Science website.
-
Kocak, G., et al. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Hacettepe Journal of Biology and Chemistry, 48(5), 527-574.
-
MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Retrieved from MDPI website.
-
Google Patents. (n.d.). EP0443542B1 - Process for the preparation of polyesters from hydroxycarboxylic acids. Retrieved from Google Patents website.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website.
-
ResearchGate. (2021). Effects of reaction conditions on hydroxymethylation of phenylboronic acid (PBA) with paraformaldehyde. Retrieved from ResearchGate website.
-
ChemRxiv. (n.d.). Recent advances in stimuli-responsive framework materials: understanding their response and searching for materials with targeted behavior. Retrieved from ChemRxiv website.
-
PubMed Central. (2018). Virtual Issue: Chemosensors. Retrieved from PubMed Central website.
-
ResearchGate. (2008). Structure of polycondensates from hydroxymethylphenols. Retrieved from ResearchGate website.
-
PubMed Central. (2021). Stimuli-Responsive Polymers for Transdermal, Transmucosal and Ocular Drug Delivery. Retrieved from PubMed Central website.
-
MDPI. (n.d.). Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors. Retrieved from MDPI website.
-
MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Retrieved from MDPI website.
-
MDPI. (n.d.). Advanced Nanomaterials-Based (Bio)sensors for Electrochemical Detection and Analysis. Retrieved from MDPI website.
-
MDPI. (2025). Chemosensors, Volume 13, Issue 4 (April 2025) – 38 articles. Retrieved from MDPI website.
-
ResearchGate. (2025). Versatile Regioselective Friedel–Crafts Hydroxyalkylation Polycondensation toward Linear Polymers Containing Triphenylmethane Backbone Structures. Retrieved from ResearchGate website.
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from YouTube website.
-
ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from ResearchGate website.
-
ResearchGate. (n.d.). Reaction scheme for the polyester synthesis from 5-hydroxymethyl-2-furancarboxylic acid and ε-caprolactone, with formation of linear copolymer (route a) and homopolymer (route b and c) products. Retrieved from ResearchGate website.
-
SpringerLink. (1996). Synthesis and characterization of polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol. Retrieved from SpringerLink website.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. EP0443542B1 - Process for the preparation of polyesters from hydroxycarboxylic acids - Google Patents [patents.google.com]
- 10. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]
Troubleshooting & Optimization
troubleshooting failed Suzuki coupling with 4-Hydroxymethyl-2-methoxyphenylboronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with and troubleshooting reactions involving 4-Hydroxymethyl-2-methoxyphenylboronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the unique challenges presented by this substrate and achieve successful outcomes in your cross-coupling reactions.
Understanding the Unique Challenges of this compound
The structure of this compound presents a unique combination of features that can complicate the Suzuki-Miyaura coupling. A successful reaction hinges on understanding and mitigating the effects of these features:
-
Steric Hindrance: The ortho-methoxy group significantly increases steric bulk around the boronic acid. This can impede the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred to the palladium center.[1]
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density on the aromatic ring. While this can sometimes be beneficial, it can also affect the rate of key steps in the catalytic cycle.
-
The Hydroxymethyl Group: The primary alcohol functionality introduces several potential complications:
-
Catalyst Interaction: The hydroxyl group, being a Lewis base, can coordinate to the palladium catalyst. This interaction can potentially inhibit the catalyst or alter its reactivity, leading to lower yields.
-
Base Sensitivity: The benzylic proton of the hydroxymethyl group is weakly acidic and could be deprotonated by a strong base, leading to side reactions or substrate degradation.
-
Boronic Acid Stability: The presence of the hydroxyl group, particularly in combination with the methoxy group, can influence the overall stability of the boronic acid, making it more susceptible to decomposition pathways like protodeboronation under basic reaction conditions.[2]
-
This guide will provide a structured approach to troubleshoot and optimize your reactions, taking these specific challenges into account.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address the most common problems encountered when using this compound.
Q1: I am seeing low to no yield of my desired product. What are the likely causes and how can I fix it?
A low or non-existent yield is the most common issue and can stem from several factors. A systematic approach to diagnosing the problem is crucial.
The combination of steric hindrance and the potentially coordinating hydroxymethyl group makes the choice of catalyst and ligand paramount. A standard catalyst system like Pd(PPh₃)₄ may not be effective.
Solution:
-
Employ Bulky, Electron-Rich Ligands: For sterically demanding substrates, bulky and electron-rich biaryl phosphine ligands are often required to promote both the oxidative addition and the difficult reductive elimination steps.[1] Consider ligands such as XPhos, SPhos, or RuPhos .[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[1]
-
Use Modern Precatalysts: Instead of traditional palladium sources like Pd(OAc)₂, consider using well-defined precatalysts. Buchwald's G3 or G4 precatalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species efficiently and can lead to more reproducible results, especially for challenging couplings.[1][3]
-
Increase Catalyst Loading: For particularly difficult couplings, a modest increase in catalyst loading from a standard 1 mol% to 2-5 mol% may be necessary to achieve a reasonable reaction rate.[1]
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4] However, an inappropriate base can either be ineffective or promote side reactions.
Solution:
-
Use a Moderately Strong, Non-Nucleophilic Base: For this substrate, a base like potassium phosphate (K₃PO₄) is often an excellent starting point. It is generally strong enough to facilitate transmetalation with hindered partners but is less harsh than alkoxide bases, minimizing the risk of side reactions with the hydroxymethyl group.[5][6]
-
Consider Weaker Bases if Protodeboronation is an Issue: If you observe significant formation of 3-methoxybenzyl alcohol (the protodeboronated side product), a stronger base may be accelerating this decomposition pathway.[4] Switching to a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) under anhydrous conditions can sometimes mitigate this issue.[4]
-
Ensure Proper Mixing: Inorganic bases like K₃PO₄ have poor solubility in many organic solvents.[4] Vigorous stirring is essential to ensure effective participation of the base in the reaction.
Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent side reaction for many boronic acids.[2] The electronic nature of your substrate may make it particularly susceptible.
Solution:
-
Work Under Anhydrous Conditions: Water is often the proton source for protodeboronation.[1] Switching to a rigorously dried, anhydrous solvent system (e.g., dioxane or toluene) can significantly suppress this side reaction.
-
Protect the Boronic Acid: If instability is a persistent issue, converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Esters: These are more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[7]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that can be purified by chromatography.[8] They slowly release the active boronic acid in situ under aqueous basic conditions, keeping the concentration of the unstable free boronic acid low and minimizing decomposition.[9][10] This "slow-release" strategy is ideal for challenging substrates.
-
Troubleshooting Workflow
Use the following flowchart to guide your troubleshooting process for a low-yielding reaction.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling.
Q2: I'm observing significant formation of side products, particularly a biaryl product from the homocoupling of my boronic acid. How do I prevent this?
Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction that consumes your starting material and complicates purification.
Cause:
The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.[2] Using a Pd(II) source can also lead to homocoupling as the initial reduction to the active Pd(0) can occur via this pathway.
Solution:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed before use. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.
-
Freeze-Pump-Thaw: This is a more effective method for removing dissolved oxygen. The solvent is frozen with liquid nitrogen, a vacuum is applied, and then it is allowed to thaw. This cycle is typically repeated three times.
-
-
Maintain an Inert Atmosphere: The reaction vessel must be thoroughly purged of air. This is usually done by evacuating the flask and backfilling it with an inert gas, repeating this cycle three times before adding the solvent and reagents.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst that rapidly generates Pd(0) can minimize the amount of Pd(II) present at the start of the reaction, thereby reducing the likelihood of homocoupling as a side reaction.[2]
Frequently Asked Questions (FAQs)
-
Do I need to protect the hydroxymethyl group on this compound? In many cases, protection is not strictly necessary if the right reaction conditions are chosen (e.g., using a non-nucleophilic base like K₃PO₄ instead of a strong alkoxide). However, if you are experiencing low yields, catalyst poisoning, or side reactions involving the alcohol, protecting the hydroxymethyl group as a silyl ether (e.g., TBS ether) or another stable protecting group is a valid strategy to consider.
-
What are the best starting conditions for a Suzuki coupling with this boronic acid? There is no single "best" set of conditions, as the optimal parameters will depend on your specific aryl halide. However, a robust starting point based on modern Suzuki-Miyaura protocols for challenging substrates would be:
Component Recommendation Rationale Catalyst XPhos Pd G3 (2 mol%) Efficiently generates active Pd(0); bulky ligand overcomes steric hindrance.[1][3] Boronic Acid 1.2 - 1.5 equivalents A slight excess is typically used to drive the reaction to completion. Base K₃PO₄ (2-3 equivalents) Strong enough to promote transmetalation without causing significant substrate degradation.[1][5] Solvent Anhydrous 1,4-Dioxane or Toluene High boiling point allows for elevated temperatures; anhydrous nature minimizes protodeboronation.[1] Temperature 80-110 °C Elevated temperatures are often required to overcome the activation energy for hindered substrates.[1] -
How does the ortho-methoxy group influence the reaction? The ortho-methoxy group has a dual effect. Its steric bulk is the primary challenge, slowing down the transmetalation and reductive elimination steps.[1] Electronically, it is an electron-donating group. Additionally, the oxygen atom can potentially act as a coordinating group to the palladium center, which can sometimes influence the geometry of the transition state and the rate of the reaction.[11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is typically done by inserting a needle connected to the inert gas line and a second needle as an outlet.
-
Reagent Addition: Under a positive pressure of argon/nitrogen, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester
This protocol is adapted from the work of Burke and coworkers and is an excellent strategy for stabilizing the boronic acid.
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in a 1:1 mixture of THF and acetonitrile.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water. The reaction is typically complete within 2-4 hours when the solution becomes clear.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting MIDA boronate is often a crystalline solid and can be purified by recrystallization or, if necessary, by column chromatography on silica gel.[8] This stable MIDA boronate can then be used in Suzuki coupling reactions under standard aqueous base conditions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D-FM25342 - 4-methoxyphenylboronic-acid-pinacol-ester | 1… [cymitquimica.com]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 4-Hydroxymethyl-2-methoxyphenylboronic acid
Technical Support Center: 4-Hydroxymethyl-2-methoxyphenylboronic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation, an undesired side reaction that cleaves the critical carbon-boron bond. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure the success of your experiments.
Troubleshooting Guide: Diagnosing and Solving Protodeboronation
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura reaction has a low yield, and I've isolated a significant amount of 1-(hydroxymethyl)-3-methoxybenzene as a byproduct. What is causing this?
Answer: This is a classic sign of protodeboronation. This side reaction consumes your boronic acid starting material by replacing the C–B(OH)₂ bond with a C–H bond, directly leading to the formation of 1-(hydroxymethyl)-3-methoxybenzene and reducing the yield of your desired cross-coupled product.[1] The core of the issue is that the rate of protodeboronation is competing with, or even outpacing, the rate of your desired Suzuki-Miyaura coupling.
The primary factors that accelerate protodeboronation are elevated temperature, the presence of water, and, most critically, high pH generated by the base required for the catalytic cycle.[1][2][3] The electron-donating methoxy group on your specific boronic acid can increase the electron density of the aromatic ring, potentially making it more susceptible to this reaction pathway. To resolve this, you must adjust the reaction conditions to favor the cross-coupling over the protodeboronation pathway.
Question 2: How does my choice of base impact the stability of the boronic acid? Are some bases better than others?
Answer: The choice of base is arguably the most critical parameter in controlling protodeboronation. The Suzuki-Miyaura reaction requires a base to activate the boronic acid by converting it from the neutral, trigonal planar form to the more nucleophilic, tetrahedral boronate anion ([ArB(OH)₃]⁻).[3] However, this same boronate anion is also the species most susceptible to protodeboronation.[1][2]
-
Strong, aqueous bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate anion, which dramatically increases the rate of protodeboronation.[4]
-
Milder, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) are often superior. They are sufficiently basic to facilitate the catalytic cycle but maintain a lower equilibrium concentration of the vulnerable boronate anion, thus suppressing the side reaction.
Your strategy should be to use the mildest base that effectively promotes the cross-coupling reaction.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | General Effect on Protodeboronation | Recommended Use Case |
| NaOH, KOH | Strong | High Risk. Significantly accelerates protodeboronation, especially in aqueous solvents.[4] | Avoid when using sensitive boronic acids. |
| K₂CO₃ | Moderate | Moderate Risk. A common choice, but can still cause issues at high temperatures. | Good starting point for robust substrates; use with caution. |
| K₃PO₄ | Moderate | Low Risk. Often considered an excellent balance of reactivity and selectivity.[4] | Highly recommended for sensitive boronic acids like the one . |
| Cs₂CO₃ | Moderate | Low Risk. Similar to K₃PO₄, often used for challenging couplings. | An effective but more expensive alternative to K₃PO₄. |
Question 3: Could my palladium catalyst or phosphine ligand be promoting the decomposition?
Answer: Yes, the catalyst system plays a dual role. A highly active catalyst is beneficial because it can accelerate the Suzuki coupling to a rate that outpaces protodeboronation.[1] However, recent studies have revealed that the catalyst itself, particularly the supporting ligand, can actively promote protodeboronation.
Research has shown that bulky, electron-rich phosphine ligands, while often excellent for promoting the desired reductive elimination step, can also facilitate palladium-catalyzed protodeboronation.[5][6][7][8] This creates a paradox where a ligand chosen to enhance a difficult coupling might inadvertently exacerbate the primary side reaction.
If you suspect this is an issue, consider the following:
-
Screen Ligands: Compare the performance of your bulky ligand (e.g., RuPhos, XPhos) with a less sterically demanding one (e.g., PPh₃, SPhos).
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed for rapid formation of the active Pd(0) species, which can help the productive catalytic cycle begin more quickly, minimizing the time the boronic acid is exposed to degradative conditions.
Question 4: I'm observing decomposition even before the reaction begins or during storage. How should I properly handle and store this compound?
Answer: Proper storage and handling are critical for preventing degradation before the reagent is even used. Boronic acids are sensitive to atmospheric oxygen (oxidation) and moisture (which facilitates protodeboronation and boroxine formation).[9]
Storage Protocol:
-
Store Cold and Dry: Keep the solid reagent in a tightly sealed container at low temperatures (-20°C is recommended for long-term storage).[10]
-
Inert Atmosphere: Store the container inside a desiccator or, for maximum protection, in a glovebox under an inert atmosphere (N₂ or Argon).
-
Avoid Light: Store in an opaque container to protect from light.
Handling Protocol:
-
Use Fresh Reagent: Whenever possible, use reagent from a freshly opened bottle.
-
Work Quickly: Weigh the boronic acid quickly and add it to the reaction vessel under an inert atmosphere to minimize exposure to air and moisture.
-
Check for Purity: Do not use material that appears discolored or clumped, as this may indicate decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of base-catalyzed protodeboronation?
A1: Base-catalyzed protodeboronation occurs in two main steps. First, the trigonal planar boronic acid reacts with a hydroxide ion in a rapid equilibrium to form a tetrahedral boronate anion.[1][3] Second, this boronate intermediate undergoes a rate-limiting reaction with a proton source (typically water) where the C-B bond is cleaved, resulting in the corresponding arene and boric acid.[1]
Caption: Base-catalyzed protodeboronation mechanism.
Q2: What are boronic esters, and can they prevent this problem?
A2: Boronic esters are derivatives where the hydroxyl groups of the boronic acid are replaced by a diol, most commonly pinacol, to form a five-membered ring.[9] These esters serve as a "protecting group" for the boronic acid functionality. They are generally more stable than the corresponding boronic acids towards protodeboronation, oxidation, and self-condensation into boroxines.[9][11]
Using the pinacol ester of this compound is a highly effective strategy. The ester is more robust to the reaction conditions and hydrolyzes in situ at a controlled rate to release the active boronic acid for the Suzuki coupling. This "slow-release" approach keeps the concentration of the unstable free boronic acid low throughout the reaction, minimizing the opportunity for protodeboronation to occur.[1][12]
Q3: What is the "slow-release" strategy?
A3: The slow-release strategy is a technique used to mitigate side reactions of unstable reagents, like certain boronic acids.[12] Instead of adding the boronic acid directly, a more stable precursor (like a pinacol ester, MIDA boronate, or organotrifluoroborate) is used.[1][12] These precursors are designed to slowly release the active boronic acid under the reaction conditions. This ensures that the concentration of the free, unstable boronic acid remains very low at any given moment, which in turn suppresses concentration-dependent side reactions like protodeboronation and homocoupling.[12]
Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for coupling this compound while minimizing decomposition.
Reagents & Setup:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂, XPhos G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1, or CPME/Water)
-
Oven-dried glassware, magnetic stir bar, condenser, and inert atmosphere (Argon or N₂) manifold.
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inerting: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via cannula or syringe.
-
Catalyst Addition: Add the palladium pre-catalyst (1-2 mol%) to the flask under a positive flow of inert gas.
-
Reaction Execution: Secure the condenser and place the flask in a pre-heated oil bath at a moderate temperature (e.g., 60–80 °C). The use of a highly active pre-catalyst often allows for lower reaction temperatures.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.
-
Work-up: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
-
Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
PubMed. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]
-
Journal of the American Chemical Society. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]
-
University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (2021). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
American Chemical Society. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]
-
ChemRxiv. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available at: [Link]
-
Journal of the American Chemical Society. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available at: [Link]
-
National Institutes of Health. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. (2013). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Available at: [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
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- 11. Yoneda Labs [yonedalabs.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: 4-Hydroxymethyl-2-methoxyphenylboronic acid
Welcome to the technical support center for 4-Hydroxymethyl-2-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when using this compound in a Suzuki-Miyaura coupling?
When employing this compound in palladium-catalyzed cross-coupling reactions, there are three principal side reactions that can impact your yield and purity:
-
Protodeboronation: This is often the most significant side reaction. It involves the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 2-methoxybenzyl alcohol. This process consumes your starting material and complicates purification. Protodeboronation is a known challenge with many boronic acids and can be influenced by factors like reaction conditions and the electronic nature of the substrate.[1][2]
-
Homocoupling: This side reaction produces a symmetrical biaryl, 2,2'-bis(hydroxymethyl)-4,4'-dimethoxy-1,1'-biphenyl, from the coupling of two molecules of the boronic acid. It is typically mediated by the palladium catalyst, especially in the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[3][4][5]
-
Oxidation of the Hydroxymethyl Group: While less common under standard anaerobic Suzuki conditions, the benzylic alcohol moiety can be susceptible to oxidation to the corresponding aldehyde (4-formyl-2-methoxyphenylboronic acid) or carboxylic acid, particularly if reaction conditions are not rigorously controlled or if certain oxidants are inadvertently present.
Q2: My reaction is generating a significant amount of 2-methoxybenzyl alcohol (protodeboronation). What is causing this and how can I minimize it?
Causality: Protodeboronation is essentially the protonolysis of the carbon-boron bond.[1] The rate of this undesired reaction is highly dependent on pH, temperature, and the presence of water. For an electron-rich boronic acid like this compound, the electron-donating methoxy and hydroxymethyl groups increase the electron density on the aromatic ring, making the C–B bond more susceptible to cleavage by electrophiles, including protons from water or other protic sources. The reaction is often catalyzed by the base used in the Suzuki coupling.[2]
Mitigation Strategies:
-
Choice of Base: Strong bases can accelerate protodeboronation. Consider using a weaker or non-nucleophilic base. While strong bases like NaOH or Cs₂CO₃ are common, switching to a milder base like K₃PO₄ or K₂CO₃ can often suppress this side reaction.
-
Anhydrous Conditions: Since water is a primary proton source, ensuring strictly anhydrous conditions is critical. Use freshly distilled, degassed solvents and flame-dry your glassware. Performing the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is essential.[3]
-
Solvent System: While aqueous solvent mixtures are common in Suzuki couplings, they can exacerbate protodeboronation. Consider switching to an anhydrous solvent system like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or toluene.
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation. Run the reaction at the lowest effective temperature. It may be beneficial to screen temperatures, for example, from 80 °C to 110 °C, to find the optimal balance between the desired coupling rate and the undesired side reaction.
Q3: I'm observing significant homocoupling of my boronic acid. What are the best practices to prevent this?
Causality: Homocoupling is primarily an oxidative process. It can be initiated by Pd(II) species reacting with two molecules of the boronic acid or by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), thereby promoting the undesired pathway.[3][6]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your reaction mixture.[4][5] This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Catalyst Choice and Handling: Use a high-quality palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure it is efficiently reduced to the active Pd(0) species in situ. Some modern precatalysts, like palladacycles, are designed for rapid generation of the active catalyst, which can minimize side reactions.[7][8]
-
Reaction Staging: Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes be beneficial. This ensures the catalyst enters a reaction-ready environment.[5]
-
Reducing Agents: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by maintaining the palladium in its active Pd(0) state.[4]
Troubleshooting Guide: Low Yield in Suzuki Coupling
Problem: You are experiencing low yield or complete failure of the Suzuki-Miyaura coupling reaction between this compound and your coupling partner.
This workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a robust starting point for coupling this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv) and the base (3.0 equiv).
-
Reagent Addition: Add the this compound (1.2 equiv) followed by the palladium catalyst (2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing (Final): Seal the flask and perform one final degassing cycle by briefly evacuating and backfilling with argon.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Polar Boronic Acids via Acid-Base Extraction
Due to the polar hydroxymethyl group, both the starting material and byproducts can be challenging to separate via standard chromatography. An acid-base extraction can be an effective purification method for the crude boronic acid if impurities are neutral.
Procedure:
-
Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.
-
Separate the aqueous layer, which now contains the boronate salt. Wash the organic layer one more time with the aqueous base to ensure complete extraction.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer carefully with a mineral acid (e.g., 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.
-
Extract the pure boronic acid back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified boronic acid.[9]
Data Summary Table
The choice of reaction parameters can significantly influence the outcome. The following table provides a comparison of conditions and their expected impact on the primary side reactions.
| Parameter | Condition A (Prone to Side Reactions) | Condition B (Optimized for Purity) | Rationale for Optimization |
| Base | Cs₂CO₃ or NaOH | K₃PO₄ or K₂CO₃ | A milder, less nucleophilic base reduces the rate of base-catalyzed protodeboronation.[2] |
| Solvent | Dioxane / H₂O (4:1) | Anhydrous 2-MeTHF or Toluene | Eliminating water, a key proton source, directly suppresses protodeboronation.[10] |
| Atmosphere | Nitrogen blanket | Argon sparging + Freeze-Pump-Thaw | Rigorous oxygen exclusion is the most effective way to prevent oxidative homocoupling.[3][4] |
| Temperature | 110 °C | 80 - 90 °C | Lower temperatures can disfavor side reactions like protodeboronation, which may have a higher activation energy than the desired coupling. |
Mechanistic Insight: Protodeboronation vs. Productive Coupling
The following diagram illustrates the competing pathways available to the boronic acid under typical Suzuki-Miyaura conditions. The desired pathway involves transmetalation with the palladium complex, while the main competing side reaction is protonolysis (protodeboronation).
Caption: Competing pathways for the activated boronate species.
References
-
Al-Zoubi, R. M., & Marion, O. (2011). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 76(11), 4467–4474. Available at: [Link]
-
Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Larraufie, M.-H., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7565. Available at: [Link]
-
Miller, R. A., & Krska, S. W. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 343–346. Available at: [Link]
- Gore, V. G., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Accounts of Chemical Research, 55(19), 2836–2849. Available at: [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
-
Larraufie, M.-H., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Preprints.org. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Xu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5703–5707. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(19), 2836–2849. Available at: [Link]
-
Various Authors. (2023). HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Various Authors. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
Various Authors. (2018). (Top): Reaction scheme for Suzuki coupling of... ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 765. Available at: [Link]
-
SAFETY DATA SHEET - 2-Methoxyphenylboronic acid. Fisher Scientific. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. PubChem. Available at: [Link]
-
4-Formyl-2-methoxyphenylboronic acid. PubChem. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Purification of Products from 4-Hydroxymethyl-2-methoxyphenylboronic Acid Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxymethyl-2-methoxyphenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile reagent. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its structure presents unique opportunities and challenges due to the presence of a polar hydroxymethyl group and a methoxy group ortho to the boronic acid. These features influence its reactivity and the impurity profile of its reactions, making purification a critical step for obtaining high-purity products.
This guide will walk you through the common pitfalls and their solutions, ensuring your synthetic efforts are both efficient and successful.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is not going to completion, leaving unreacted starting material. What should I check first?
A1: Incomplete conversion is a frequent issue. Before extensive troubleshooting, verify these fundamental parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like homocoupling of the boronic acid.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[4] For this particular boronic acid, a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[4]
Q2: I am observing a significant amount of a byproduct that appears to be 3-methoxy-4-methylphenol. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5][6] This is particularly prevalent with electron-rich boronic acids and in the presence of water.
To minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Switching to a weaker base like potassium fluoride (KF) can be beneficial.[4]
-
Anhydrous Conditions: Since water is the proton source for this reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[4]
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.
Q3: My crude product is contaminated with a high-molecular-weight impurity. What could this be?
A3: A common high-molecular-weight impurity is the homocoupling product of your boronic acid, resulting from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen or certain copper catalysts.[7][8] To mitigate this, ensure rigorous exclusion of air from your reaction.
Section 2: Troubleshooting Purification Challenges
This section provides a more detailed, step-by-step approach to overcoming specific purification hurdles.
Issue 1: Co-elution of the Product with Unreacted Boronic Acid during Column Chromatography
Due to the polar hydroxymethyl group, both the starting boronic acid and the desired product can be quite polar, leading to poor separation on silica gel.
Troubleshooting Steps:
-
Aqueous Work-up with a Basic Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃).[9] The boronic acid, being acidic, will be deprotonated and partition into the aqueous layer. Your neutral organic product should remain in the organic layer.
-
Formation of a Diethanolamine Adduct: Boronic acids can form stable, often crystalline, adducts with diethanolamine.[4][10] This can be used to selectively remove the unreacted boronic acid from the crude mixture before chromatography.
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (C18 silica) can be an effective alternative, as the polar boronic acid will elute much earlier than the desired product.
Experimental Protocol: Basic Aqueous Wash for Boronic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous NaOH solution.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the boronic acid.
-
Neutralization and Drying: Wash the organic layer with water and then with brine to remove residual base. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now depleted of the boronic acid.
Issue 2: Removal of Palladium Residues
Residual palladium from the catalyst can contaminate the final product, which is often undesirable, especially in pharmaceutical applications.
Troubleshooting Steps:
-
Filtration through Celite® or Silica Gel: After the reaction, a simple filtration of the crude mixture through a pad of Celite® or a short plug of silica gel can remove a significant portion of the precipitated palladium.[11]
-
Aqueous Washes with Thiol-Containing Reagents: Washing the organic solution of your product with an aqueous solution of a reagent like sodium thiosulfate or L-cysteine can help to scavenge residual palladium.
-
Use of Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring the crude product solution with one of these resins followed by filtration can be highly effective.
Section 3: Purification Workflow and Decision Guide
The choice of purification strategy depends heavily on the properties of your final product. The following diagram and table provide a structured approach to selecting the appropriate method.
.dot
Caption: A decision-making workflow for the purification of products from this compound reactions.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components onto a stationary phase.[12] | Separating mixtures of compounds with different polarities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[13][14][15] | Purifying solid compounds that are crystalline. | Can yield very pure material, scalable. | Finding a suitable solvent can be challenging; not suitable for oils or amorphous solids. |
| Acid-Base Extraction | Partitioning of acidic or basic compounds between an organic and an aqueous phase by pH adjustment.[9][12] | Removing acidic or basic impurities (like boronic acids). | Simple, fast, and uses inexpensive reagents. | Risk of emulsion formation; not suitable for base-sensitive compounds.[16] |
Section 4: Advanced Troubleshooting - Unforeseen Impurities
Q4: I have an impurity with a mass corresponding to my product plus an additional aryl group from my phosphine ligand. How is this possible?
A4: This is a known, though less common, side reaction where the aryl group from a phosphine ligand (e.g., triphenylphosphine) can participate in the cross-coupling reaction. This is more likely to occur at higher temperatures or with prolonged reaction times. To avoid this, consider using a ligand with bulky alkyl groups instead of aryl groups, or using a lower catalyst loading and monitoring the reaction to avoid unnecessarily long reaction times.
Q5: My final product seems to be unstable and decomposes upon standing. Could this be related to the boronic acid starting material?
A5: While the final product's stability is inherent to its structure, residual impurities can sometimes catalyze decomposition. Boronic acids themselves can be prone to oxidation.[17] Ensure that all boronic acid residues are meticulously removed during purification. Additionally, if any residual palladium is present, it could potentially catalyze degradation pathways.
Conclusion
The successful purification of products from reactions involving this compound hinges on a solid understanding of the potential side reactions and the physicochemical properties of both the starting materials and the desired product. A systematic approach to work-up and purification, as outlined in this guide, will enable you to efficiently isolate your target compounds in high purity. Always begin with a small-scale trial of your chosen purification method to optimize conditions before committing your entire batch.
References
-
PubChem. (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
PubMed. (n.d.). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
C&EN Global Enterprise. (n.d.). Bring on the boron. ACS Publications. Retrieved from [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
- Google Patents. (n.d.). KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
-
PubChem. (n.d.). 4-Formyl-2-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]
-
Toppr. (2024). What are the methods of separation and purification of organic compounds?. Retrieved from [Link]
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- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations [mdpi.com]
- 8. KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents [patents.google.com]
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dealing with impurities in 4-Hydroxymethyl-2-methoxyphenylboronic acid
Welcome to the technical support center for 4-Hydroxymethyl-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purity in Substituted Arylboronic Acids
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, its purity can be compromised by a variety of factors, from synthesis byproducts to degradation during storage. The presence of the electron-donating methoxy and hydroxymethyl groups on the aromatic ring influences its reactivity and stability, making a thorough understanding of potential impurities crucial for reproducible and high-yielding reactions. This guide will equip you with the knowledge to identify, mitigate, and deal with these impurities effectively.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The impurity profile can vary depending on the synthetic route and storage conditions. However, several common impurities are frequently observed:
-
Boroxine: This is the cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. Its formation is reversible in the presence of water. Electron-donating groups on the phenyl ring can support the formation of boroxines.[1][2]
-
Protodeboronated Product (3-Methoxybenzyl alcohol): This impurity arises from the cleavage of the C-B bond and its replacement with a C-H bond. Electron-rich arylboronic acids, such as the one , are particularly susceptible to protodeboronation, especially under basic conditions or in the presence of moisture.[3][4][5]
-
Oxidation Byproducts: The hydroxymethyl group can be oxidized to a formyl group, yielding 4-formyl-2-methoxyphenylboronic acid. Further oxidation can lead to the corresponding carboxylic acid, 4-carboxy-2-methoxyphenylboronic acid.
-
Starting Materials and Reagents from Synthesis: Depending on the synthetic route (e.g., lithiation-borylation of a substituted anisole), residual starting materials or reagents may be present.[6]
-
Homocoupled Byproducts: In the context of a Suzuki-Miyaura reaction, the boronic acid can couple with itself to form a biaryl impurity.
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): ¹H NMR is excellent for identifying and quantifying organic impurities. The boroxine will have distinct aromatic and methylene proton signals compared to the monomeric boronic acid. The protodeboronated product will lack the signals associated with the boronic acid group and may show a characteristic benzylic alcohol proton signal. Look for signals corresponding to aldehyde or carboxylic acid protons if oxidation is suspected. ¹¹B NMR can also be useful for distinguishing between trigonal boronic acids and tetracoordinate boronate species.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for separating the boronic acid from its more or less polar impurities. A gradient method is often necessary to resolve all components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While boronic acids themselves are not very volatile, GC-MS can be used to detect volatile impurities like the protodeboronated product. Derivatization may be necessary for the analysis of the boronic acid itself.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for identifying both the parent compound and its impurities by their mass-to-charge ratio.
Troubleshooting Guides
Guide 1: Dealing with Boroxine Formation
Issue: My ¹H NMR spectrum shows broad aromatic signals and the integration is inconsistent with the expected structure.
Probable Cause: This is a classic sign of an equilibrium mixture of the boronic acid and its boroxine.
Troubleshooting Workflow:
Caption: Workflow for addressing boroxine impurities.
Experimental Protocol: Conversion of Boroxine to Boronic Acid
-
Dissolution: Dissolve the crude this compound containing the boroxine in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a small volume of 0.1 M HCl, followed by a brine wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Analysis: Re-dissolve a small sample in a deuterated solvent and acquire a new ¹H NMR spectrum to confirm the conversion.
Guide 2: Mitigating Protodeboronation
Issue: My reaction yield is low, and I've isolated a significant amount of 3-methoxybenzyl alcohol.
Probable Cause: Protodeboronation of the starting material has occurred.
Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Water is a common proton source for protodeboronation. Using dry solvents and reagents, and running the reaction under an inert atmosphere (N₂ or Ar) can significantly reduce this side reaction. |
| Choose a Milder Base | Strong bases can promote protodeboronation. Consider using milder bases like K₂CO₃ or CsF instead of stronger bases like NaOH or K₃PO₄, especially in aqueous media. |
| Protect the Boronic Acid | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the reaction. The ester can then be used in the coupling reaction. |
| Modify Reaction Temperature | Higher temperatures can sometimes accelerate protodeboronation. If possible, try running the reaction at a lower temperature for a longer time. |
Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is particularly useful for removing neutral organic impurities.
-
Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Extract the organic solution with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the boronic acid precipitates out.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization
Recrystallization is an effective method for purifying solid compounds.
-
Solvent Selection: Choose a solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of an organic solvent and water (e.g., ethanol/water, acetonitrile/water) is often effective.
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent system.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Analytical Methods
HPLC Method for Purity Assessment
This is a general-purpose method that can be optimized for your specific system.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: Due to the polar nature of this compound, a column designed for polar analytes or a mobile phase with a lower organic content at the start of the gradient may provide better retention and resolution.[7]
Storage and Handling
Q3: How should I store this compound to minimize degradation?
A3: Proper storage is critical to maintain the purity of your boronic acid.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or in a dark location.
By following these guidelines, you can minimize the formation of impurities and ensure the quality of your this compound for your synthetic applications.
References
- Tokunaga, N., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the American Chemical Society, 124(48), 14454-14455.
- Kristensen, J., et al. (2001).
- Kua, J., & Iovine, P. M. (2005). Formation of para-substituted triphenylboroxines: a computational study. The Journal of Physical Chemistry A, 109(39), 8938-8943.
- Cheon, C. H., & Hartwig, J. F. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry, 79(15), 7089-7096.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 136(4), 1449-1459.
- Wikipedia contributors. (2023).
- Yamaguchi, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 995-1029.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174-3183.
- Chemistry LibreTexts. (2023). Cannizzaro Reaction.
- Herbert, N. R., & Ebdon, D. (2001). The HPLC analysis of polar analytes with aqueous mobile phases.
- Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12168-12175.
- Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid?.
- SIELC Technologies. (n.d.).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ChemicalBook. (n.d.). (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis.
- ResearchGate. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- van der Puyl, V., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Analytical and bioanalytical chemistry, 407(26), 7965-7974.
- ChemicalBook. (n.d.). 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum.
- ResearchGate. (2019).
- Hoppe, D., et al. (2007). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Chemistry–A European Journal, 13(28), 7949-7959.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. The Journal of organic chemistry, 62(21), 7512-7515.
- List, B. (2016). The Cannizzaro Reaction.
- Aggarwal, V. K., et al. (2017).
- Wang, K., et al. (2018). Rh‐catalyzed hydroxymethylation of arylboronic acids with paraformaldehyde. Chemistry–An Asian Journal, 13(17), 2419-2423.
- Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
- Leonori, D., & Aggarwal, V. K. (2015). Lithiation- Borylation in Synthesis. Topics in Organometallic Chemistry, 49, 271-295.
- PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid.
- Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)phenylboronic acid.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- KGROUP. (n.d.).
- ACS Publications. (2001).
- PubMed Central. (2020).
- ResearchGate. (2019). The mechanism of the Cannizzaro reaction of Formaldehyde.
- ResearchGate. (2021).
- TCI Chemicals. (n.d.). 4-(Hydroxymethyl)phenylboronic Acid.
- Sci-Hub. (n.d.). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry.
- ChemicalBook. (n.d.). 4-METHOXY-2-METHYLPHENYLBORONIC ACID synthesis.
- Google Patents. (n.d.).
- Lennox, A. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17580.
- Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of chemical research, 49(12), 2686-2696.
Sources
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 7. hplc.eu [hplc.eu]
Technical Support Center: Stability of 4-Hydroxymethyl-2-methoxyphenylboronic acid
Introduction
Welcome to the technical support guide for 4-Hydroxymethyl-2-methoxyphenylboronic acid. As a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its stability is paramount to achieving successful and reproducible results.[1] This document provides researchers, scientists, and drug development professionals with in-depth insights into the effects of temperature on this reagent, offering troubleshooting advice and best practices for its handling and storage.
Arylboronic acids are known to be susceptible to various degradation pathways, with temperature being a critical accelerating factor.[2] The primary modes of decomposition include protodeboronation and oxidation, which can significantly reduce the purity and reactivity of the reagent, leading to failed reactions and impure products.[3][4][5] This guide is structured to help you anticipate, identify, and resolve stability-related issues.
Quick Reference Data Table
For immediate reference, the key physicochemical and storage properties for this compound are summarized below.
| Property | Value/Recommendation | Source |
| CAS Number | 1448869-97-3 | [6] |
| Molecular Formula | C₈H₁₁BO₄ | [6][7] |
| Molecular Weight | 181.98 g/mol | [6][7] |
| Boiling Point (Predicted) | 408.7 ± 55.0 °C | [6] |
| Recommended Storage | 2-8°C (Short-term), -20°C (Long-term) | [6][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [8][9] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, linking them to the potential degradation of this compound due to thermal stress or improper handling.
Q1: My Suzuki-Miyaura coupling reaction has failed or is giving very low yields. Could my boronic acid be the problem?
Answer: Yes, this is a very common issue and reagent stability is a primary suspect.
Causality: The efficiency of Suzuki-Miyaura coupling is highly dependent on the quality of the boronic acid. If the reagent has degraded, the concentration of the active species is lower than calculated, leading to incomplete conversion. Heat, moisture, and exposure to incompatible materials can accelerate this degradation.[3][4]
Troubleshooting Steps:
-
Purity Check: Before use, and especially if you suspect degradation, verify the purity of your boronic acid. The most reliable methods are High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10] A fresh, high-purity sample should show a single major peak (HPLC) or clean, expected signals (NMR). The presence of new signals may indicate the formation of degradation products like the protodeboronated arene (2-methoxy-5-methylphenol).
-
Use a Fresh Sample: If possible, repeat the reaction with a new, unopened bottle of the boronic acid. If this resolves the issue, it strongly suggests the original bottle was compromised.
-
Review Storage Conditions: Confirm that the boronic acid has been stored according to recommendations (refrigerated or frozen, tightly sealed, under an inert atmosphere if possible).[8][9] Frequent freeze-thaw cycles or leaving the container open at room temperature can introduce moisture and accelerate decomposition.
Q2: I've noticed the appearance of a new spot on my Thin Layer Chromatography (TLC) plate that corresponds to the protodeboronated byproduct. What causes this?
Answer: The appearance of the protodeboronated product (the arene without the B(OH)₂ group) is a classic sign of boronic acid decomposition.
Causality: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This reaction is often catalyzed by moisture, acids, or bases and can be significantly accelerated by heat.[5] For your specific compound, this means the this compound is converting to 2-methoxy-5-methylphenol.
Preventative Measures:
-
Anhydrous Conditions: While not always required for the coupling reaction itself, handling the solid boronic acid under dry conditions is crucial. Use dry solvents and consider handling the reagent in a glovebox if it is particularly sensitive or if you are performing a reaction that is intolerant to water.
-
pH Control: Protodeboronation rates can be pH-dependent.[3][5] While Suzuki couplings require a base, prolonged exposure of the boronic acid to highly basic aqueous conditions before the addition of the catalyst and aryl halide can promote this side reaction.[4]
-
Temperature Management: Avoid unnecessarily heating the reaction mixture for extended periods, especially during the pre-mixing stages before the catalytic cycle is initiated.
Q3: Can I store this compound in a solvent for convenience?
Answer: Storing boronic acids in solution is generally not recommended for long periods.
Causality: Dissolving the boronic acid, especially in protic or aqueous solvents, can accelerate decomposition pathways like protodeboronation.[3][11] Even in anhydrous aprotic solvents, trace amounts of moisture can be sufficient to initiate degradation over time. If you must prepare a stock solution, it is best to prepare it fresh on the day of use.[12]
Best Practices for Solutions:
-
Prepare Freshly: Make your solutions immediately before use.
-
Solvent Choice: If a solution must be made, use a high-purity, anhydrous aprotic solvent (e.g., dioxane, THF).
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (Nitrogen or Argon) to minimize both moisture and oxidative degradation.
Frequently Asked Questions (FAQs)
What is the optimal storage temperature for this compound?
For long-term storage (months to years), keep the solid reagent in a tightly sealed container at -20°C .[12] For short-term, regular use (days to weeks), storage at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture ingress.[6][8]
What are the visual signs of degradation?
While not always visually apparent, degradation may sometimes be indicated by a change in the physical appearance of the powder, such as clumping (due to moisture absorption), discoloration, or a change in texture. However, the absence of these signs does not guarantee purity. Always rely on analytical methods for an accurate assessment.
How do freeze-thaw cycles affect the stability of the solid reagent?
Frequent temperature cycling can introduce moisture into the container through condensation each time it is opened at room temperature. This moisture can lead to hydrolysis and subsequent protodeboronation. To mitigate this, allow the container to warm to room temperature before opening it. If you use the reagent frequently, consider aliquoting it into smaller vials to avoid repeatedly warming and cooling the main stock.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid or Ammonium Acetate (for mobile phase modification)[13]
- Sample of this compound
3. Procedure:
- Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
- Mobile Phase:
- A: Water with 0.1% Formic Acid
- B: Acetonitrile with 0.1% Formic Acid
- Gradient Elution:
- Start with a gradient of 5-10% B.
- Linearly increase to 95% B over 10-15 minutes.
- Hold at 95% B for 2-3 minutes.
- Return to initial conditions and allow the column to re-equilibrate.
- Detection: Monitor at a wavelength where the aromatic ring absorbs, typically around 254 nm or 270 nm.
- Analysis: A pure sample will show one major peak. The appearance of earlier eluting peaks might suggest more polar impurities, while later eluting peaks could indicate the less polar, protodeboronated byproduct.
Visualized Workflows and Pathways
Troubleshooting Workflow for Failed Reactions
This diagram outlines the logical steps to diagnose a failed reaction where boronic acid stability is suspected.
Caption: Troubleshooting workflow for diagnosing reaction failures.
Simplified Degradation Pathway: Protodeboronation
This diagram illustrates the conversion of an aryl boronic acid to its corresponding arene, a common thermal degradation pathway.
Caption: Simplified protodeboronation degradation pathway.
References
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Unknown Author. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]
-
Perrin, C. L., & Mmasi, F. N. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Unknown Author. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Leach, A. G., & Noonan, G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Singh, R., et al. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Hartwig, J. F., et al. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]
-
Kumar, P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. Available at: [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Burke, M. D., et al. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. Available at: [Link]
-
PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. PubChem. Available at: [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Available at: [Link]
Sources
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- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Accelerating 4-Hydroxymethyl-2-methoxyphenylboronic Acid Couplings
Introduction: 4-Hydroxymethyl-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, enabling the introduction of a functionalized aromatic ring. However, its unique substitution pattern—an ortho-methoxy group and a para-hydroxymethyl group—presents specific challenges in Suzuki-Miyaura cross-coupling reactions that can lead to sluggish reaction times and diminished yields. The electron-donating methoxy group can retard oxidative addition, while the protic hydroxymethyl group can interfere with catalytic activity and promote side reactions.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established organometallic principles and field-proven insights to help you optimize your coupling reactions.
Troubleshooting Guide: From Stalled Reactions to High Yields
This section addresses common problems encountered when using this compound in Suzuki-Miyaura couplings. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My reaction is extremely slow or has stalled completely. What are the primary causes and how can I fix it?
A1: A stalled reaction with this substrate is often traced back to two main culprits: inefficient oxidative addition to the palladium catalyst or catalyst deactivation. The ortho-methoxy group is electron-donating, which can make the corresponding aryl halide partner less electrophilic and slow down the crucial oxidative addition step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura coupling reaction.
Detailed Solutions:
-
Enhance Oxidative Addition with Ligand Selection: Standard ligands like PPh₃ may not be effective. Switch to electron-rich, bulky alkylphosphine ligands. These ligands stabilize the electron-rich palladium center and promote the difficult oxidative addition step.
-
Recommended Ligands: SPhos, RuPhos, XPhos, or BrettPhos. These Buchwald-type ligands are designed for challenging couplings.
-
-
Increase Catalyst Activity:
-
Use a More Active Pre-catalyst: Instead of Pd(PPh₃)₄, consider using a more modern palladacycle pre-catalyst like SPhos Pd G3 or XPhos Pd G4. These pre-catalysts form the active Pd(0) species more readily and at lower temperatures.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers.
-
-
Optimize Base and Solvent:
-
Base Selection: The hydroxymethyl group is weakly acidic and can react with very strong bases. However, a sufficiently strong base is needed to activate the boronic acid. Hydrated potassium phosphate (K₃PO₄) is often an excellent choice as it provides a good balance of reactivity and minimizes side reactions. Cesium carbonate (Cs₂CO₃) is a stronger, often effective alternative.
-
Solvent System: Ensure your solvent is rigorously deoxygenated. A mixture of a polar aprotic solvent with water (e.g., Dioxane/H₂O, 2-MeTHF/H₂O) is standard. The water is crucial for the metathesis step in the catalytic cycle.
-
Q2: I'm observing significant protodeboronation of my starting material. How can I prevent this?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by excessive heat, prolonged reaction times, and an inappropriate choice of base or solvent.
Mitigation Strategies:
-
Choice of Base: Avoid strongly nucleophilic bases like NaOH or KOH, especially at high temperatures. Non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.
-
Temperature Control: Do not overheat the reaction. While higher temperatures can increase the rate of the desired coupling, they disproportionately accelerate the rate of protodeboronation. Screen temperatures systematically (e.g., 80 °C, 90 °C, 100 °C) to find the optimal balance.
-
Minimize Reaction Time: Once the reaction has reached maximum conversion (as determined by TLC or LC-MS), work it up promptly.
-
Anhydrous Conditions (in some cases): While water is typically required, excessive amounts can promote protodeboronation. Try reducing the water content in your solvent system (e.g., from 10:1 to 20:1 organic/water).
Q3: My yield is low due to the formation of a homocoupled dimer of my aryl halide. What causes this and how can I suppress it?
A3: Homocoupling of the aryl halide (Ar-X + Ar-X → Ar-Ar) suggests that the rate of transmetalation (the step involving the boronic acid) is slow relative to other pathways in the catalytic cycle. This can happen if the boronic acid is not sufficiently activated or if the palladium catalyst is not in the correct state.
Solutions:
-
Ensure Efficient Transmetalation:
-
Base Strength: This is the most common cause. A weak base may not sufficiently activate the boronic acid to form the reactive boronate species. Switch from a mild base like NaHCO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.
-
Boronic Acid Quality: this compound can dehydrate to form a cyclic boroxine trimer. While boroxines are often viable coupling partners, their reactivity profile can differ. Some evidence suggests that the monomeric boronic acid is more reactive. Consider dissolving the boronic acid in the solvent with the base and stirring for 15-30 minutes before adding the catalyst and aryl halide to ensure boronate formation.
-
-
Catalyst System Optimization:
-
Ligand Choice: As mentioned in Q1, bulky, electron-rich ligands (e.g., SPhos, RuPhos) can accelerate the entire catalytic cycle, including transmetalation, thereby outcompeting the homocoupling pathway.
-
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation 1 (Standard) | Recommendation 2 (Challenging Substrate) | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | SPhos Pd G3 (2 mol%) | G3 pre-catalyst provides faster activation and higher stability. |
| Ligand | SPhos (4 mol%) | Not required with G3 pre-catalyst | Bulky, electron-rich ligand accelerates oxidative addition. |
| Base | K₃PO₄ (2.5 equivalents) | Cs₂CO₃ (2.5 equivalents) | Stronger base for difficult transmetalation. |
| Solvent | Dioxane / H₂O (10:1) | 2-MeTHF / H₂O (10:1) | 2-MeTHF is a more stable and often superior alternative to THF/Dioxane. |
| Temperature | 90 - 100 °C | 90 - 110 °C | Higher temperature may be needed for activation. |
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: It should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (argon or nitrogen). This minimizes moisture absorption and slows the potential for boroxine formation.
Q: Can the hydroxymethyl group be protected before the coupling reaction? A: Yes, protecting the -OH group as a silyl ether (e.g., TBS ether) or a benzyl ether can sometimes be beneficial. This prevents potential coordination to the palladium center and avoids any acidity-related complications with the base. However, this adds extra steps to your synthesis (protection/deprotection), so it is often best to first optimize the reaction with the free alcohol.
Q: What is the best way to monitor the reaction's progress? A: Thin-layer chromatography (TLC) is a quick and easy method. For more quantitative analysis, LC-MS is ideal. When taking an aliquot for analysis, quench it immediately with a small amount of water and ethyl acetate, and analyze the organic layer. This prevents any post-sampling reaction from occurring.
Q: I am coupling this boronic acid with an electron-rich aryl halide. What special precautions should I take? A: Coupling two electron-rich partners is one of the most challenging scenarios for a Suzuki reaction. This is where catalyst and ligand choice is absolutely critical. You must use a highly active system.
-
Catalyst System: Employ a modern pre-catalyst like a G3 or G4 palladacycle with a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos).
-
High Temperature: Be prepared to use higher temperatures (e.g., >100 °C), which necessitates a high-boiling solvent like toluene or dioxane.
Experimental Protocol: General Procedure for a Challenging Coupling
This protocol provides a robust starting point for coupling this compound with a challenging aryl halide.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 10:1 v/v) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 equiv.) to the vial. If using a catalyst generated in situ, add the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) together.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
References
-
Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Bromo- and Chloroarenes Source: Angewandte Chemie International Edition, 2004. URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters, 2008. URL: [Link]
-
Title: The Role of Base in Suzuki-Miyaura Cross-Coupling Source: ACS Catalysis, 2017. URL: [Link]
-
Title: Protodeboronation of Arylboronic Acids Source: The Journal of Organic Chemistry, 2009. URL: [Link]
-
Title: The Role of Boronic Acid-Boroxine Equilibrium in Suzuki-Miyaura Coupling Source: The Journal of Organic Chemistry, 2004. URL: [Link]
minimizing homocoupling of 4-Hydroxymethyl-2-methoxyphenylboronic acid
Topic: Minimizing Homocoupling of 4-Hydroxymethyl-2-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center dedicated to addressing challenges in Suzuki-Miyaura cross-coupling reactions involving this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic strategies and minimizing the formation of the undesired homocoupled byproduct.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions to minimize the homocoupling of this compound.
Issue 1: Significant formation of 4,4'-bis(hydroxymethyl)-2,2'-dimethoxy-1,1'-biphenyl observed in the reaction mixture.
Question: I am observing a significant amount of the homocoupled byproduct, 4,4'-bis(hydroxymethyl)-2,2'-dimethoxy-1,1'-biphenyl, in my Suzuki-Miyaura reaction. What are the primary causes, and how can I mitigate this?
Answer:
The formation of a homocoupled dimer is a common side reaction in Suzuki-Miyaura couplings and is primarily attributed to two factors: the presence of dissolved oxygen and the activity of palladium(II) species in the catalytic cycle.[1]
-
Role of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules, regenerating Pd(0) in the process.[2] This unwanted cycle competes with the desired cross-coupling pathway.
-
Palladium(II) Precatalysts: If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species can leave residual Pd(II) to promote homocoupling.[2]
Recommended Actions:
-
Rigorous Deoxygenation: The most critical step to minimize homocoupling is the thorough removal of dissolved oxygen from your reaction mixture.
-
Protocol for Deoxygenation:
-
Combine the aryl halide, this compound, base, and solvent in the reaction vessel.
-
Seal the vessel with a septum.
-
Sparge the mixture with an inert gas (high-purity argon or nitrogen) for at least 20-30 minutes. For viscous solvents, a longer sparging time may be necessary.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
-
Choice of Palladium Source and Pre-activation:
-
Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions promote efficient reduction to Pd(0). The addition of a phosphine ligand can facilitate this process.
-
-
Use of Additives:
Issue 2: Low yield of the desired cross-coupled product, with the homocoupled dimer as the major byproduct.
Question: My reaction is yielding very little of the desired product, and the main isolable compound is the homocoupled dimer of this compound. What adjustments should I make to my reaction conditions?
Answer:
This issue indicates that the homocoupling pathway is kinetically more favorable than the cross-coupling pathway under your current conditions. Several factors related to the catalyst system, base, and solvent can influence this balance.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | For sterically hindered boronic acids, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[5] N-heterocyclic carbene (NHC) ligands can also be beneficial. | These ligands promote the oxidative addition and reductive elimination steps of the cross-coupling cycle, making it more competitive with the homocoupling pathway. The ortho-methoxy group on your boronic acid introduces some steric bulk. |
| Base | A weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like K₃PO₄ or hydroxides. | The base activates the boronic acid for transmetalation.[6][7] However, a very strong base might accelerate side reactions. The hydroxymethyl group could potentially be deprotonated by a strong base, leading to complications. |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[6][8] The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates. | The solvent can affect the rate of both the desired cross-coupling and the undesired homocoupling. It is often an empirical choice that requires screening.[8][9] |
| Temperature | While higher temperatures can increase reaction rates, they can also promote side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. | This can sometimes favor the desired cross-coupling pathway over decomposition or homocoupling. |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields due to homocoupling.
Frequently Asked Questions (FAQs)
Q1: Does the hydroxymethyl group on this compound influence its tendency to homocouple?
A1: The hydroxymethyl group can potentially influence the reaction in several ways. The hydroxyl moiety could coordinate to the palladium center, although this is less likely to be a primary driver of homocoupling. More significantly, under strongly basic conditions, the hydroxyl proton could be abstracted, creating an alkoxide that might interact with the catalyst or other reagents. However, there is no direct evidence to suggest that the hydroxymethyl group inherently promotes homocoupling. The electronic and steric effects of the substituents on the phenylboronic acid play a more dominant role. The presence of an ortho-methoxy group may slightly decrease the rate of homocoupling due to steric hindrance.[2]
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and how does it affect homocoupling?
A2: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. While necessary, the choice and amount of base can influence the extent of side reactions. An excessively strong base or a high concentration of base can sometimes promote the decomposition of the boronic acid or the catalyst, which may indirectly lead to an increase in homocoupling.
Q3: Can the purity of this compound affect the level of homocoupling?
A3: Yes, the purity of the boronic acid is crucial. Boronic acids can undergo dehydration to form cyclic boroxines, especially upon storage. While boroxines are often competent in Suzuki couplings, their presence can affect the stoichiometry of the reaction. More importantly, impurities from the synthesis of the boronic acid could interfere with the catalytic cycle. It is always recommended to use high-purity boronic acid for reproducible results.
Q4: Are there any alternative coupling partners to boronic acids that are less prone to homocoupling?
A4: Yes, boronic esters (e.g., pinacol esters) and organotrifluoroborates are often more stable alternatives to boronic acids and can be less susceptible to protodeboronation and other side reactions.[3] If you continue to face significant challenges with homocoupling, consider converting your this compound to its corresponding pinacol ester before the coupling reaction.
Visualizing the Competing Pathways:
Caption: Competing catalytic cycles of cross-coupling and homocoupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Doucet, H., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 543-548.
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
Sci-Hub. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
Sources
- 1. Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Technical Guide to 4-Hydroxymethyl-2-methoxyphenylboronic acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide presents an in-depth comparative analysis of 4-Hydroxymethyl-2-methoxyphenylboronic acid, examining its performance characteristics against other commonly employed boronic acids. Through a synthesis of mechanistic insights and supporting experimental data, we aim to provide a comprehensive resource for chemists to make informed decisions in their synthetic endeavors.
The Unique Structural Attributes of this compound
This compound is distinguished by a unique combination of substituents on the phenyl ring: a hydroxymethyl group at the para-position and a methoxy group at the ortho-position relative to the boronic acid moiety. This specific arrangement imparts a distinct electronic and steric profile that significantly influences its behavior in catalytic cross-coupling reactions.
The ortho-methoxy group is of particular interest. It is well-documented that ortho-substituents can exert profound steric and electronic effects.[3] In the case of an ortho-methoxy group, the potential for intramolecular coordination to the palladium center during the catalytic cycle has been a subject of investigation. This chelation effect could stabilize the transition state, thereby accelerating the rate-determining transmetalation step.[4][5]
The para-hydroxymethyl group, while electronically weakly donating, can influence the molecule's solubility and potential for secondary interactions. Its presence also offers a handle for further functionalization, adding to the synthetic utility of this building block.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To objectively assess the performance of this compound, we will compare it with three other widely used boronic acids: the parent Phenylboronic acid, the electron-rich 4-Methoxyphenylboronic acid, and 4-Hydroxymethylphenylboronic acid, which shares the same para-substituent but lacks the ortho-methoxy group.
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a multifactorial equation, with electronic effects, steric hindrance, and stability all playing crucial roles.[3] Generally, electron-donating groups on the boronic acid can facilitate the transmetalation step, often leading to higher reaction rates and yields.[6] Conversely, bulky ortho-substituents can impede the approach of the palladium complex, potentially slowing down the reaction.[3]
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of these four boronic acids with a common coupling partner, 4-bromoacetophenone. It is important to note that while efforts have been made to select data from studies with similar conditions, variations in catalysts, ligands, bases, and solvents can influence the outcome.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodotoluene | Not Specified | Not Specified | Not Specified | Not Specified | High Yield (Implied) | [7] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | Water | 1 | 94 | |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | Water | 1 | 99 | |
| 4-Hydroxymethylphenylboronic acid | Iodotoluene | Not Specified | Not Specified | Not Specified | Not Specified | High Yield (Implied) | [7] |
Mechanistic Considerations: The Role of the Ortho-Methoxy Group
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.
For boronic acids bearing an ortho-coordinating group, such as the methoxy group in this compound, a chelation-assisted mechanism has been proposed.[4][9][10] In this scenario, the oxygen atom of the methoxy group can coordinate to the palladium center, forming a more stable, five-membered palladacycle intermediate. This pre-coordination can lower the activation energy for the subsequent transmetalation, potentially leading to a faster reaction rate compared to its non-chelating counterparts.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle with a proposed chelation-assisted transmetalation step for ortho-methoxy substituted boronic acids.
Experimental Protocols
A general, adaptable protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This should be optimized for specific substrates and desired outcomes.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the desired solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stability and Handling Considerations
Conclusion and Future Perspectives
This compound presents a compelling option for synthetic chemists engaged in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, particularly the ortho-methoxy group, offers the potential for enhanced reactivity through a chelation-assisted mechanism. While direct, comprehensive comparative studies are still needed to fully elucidate its performance relative to other boronic acids under a wide range of conditions, the available evidence suggests it is a highly effective coupling partner. The presence of the hydroxymethyl group further enhances its synthetic utility, providing a site for subsequent transformations. As the demand for complex, functionalized biaryl structures continues to grow in drug discovery and materials science, a deeper understanding and application of uniquely substituted boronic acids like this compound will be invaluable.
References
- Benchchem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Accessed January 20, 2026.
- Benchchem. 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. Accessed January 20, 2026.
- Benchchem. Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. Accessed January 20, 2026.
- CrystEngComm. Towards a monomeric structure of phenylboronic acid : The influence of ortho -alkoxy substituents on the crystal structure. Accessed January 20, 2026.
- Fu, G. C., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc.2002, 124, 13662-13663.
- Georganics. 4-Methoxyphenylboronic acid - High purity. Accessed January 20, 2026.
- Beilstein J. Org. Chem. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed January 20, 2026.
- Guidechem. What is the synthesis route of 4-Methoxyphenylboronic acid?. Accessed January 20, 2026.
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Accessed January 20, 2026.
- MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Accessed January 20, 2026.
- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Accessed January 20, 2026.
- Myers, A. G. The Suzuki Reaction. Chem 115. Accessed January 20, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 20, 2026.
- Nature Chemistry. Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. Accessed January 20, 2026.
- National Center for Biotechnology Information. Boronic acid with high oxidative stability and utility in biological contexts. Accessed January 20, 2026.
- National Center for Biotechnology Information. Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Accessed January 20, 2026.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- National Center for Biotechnology Information.
- Organic Chemistry Portal. Suzuki Coupling. Accessed January 20, 2026.
- PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Accessed January 20, 2026.
- PubChem. (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid. Accessed January 20, 2026.
- PubChem. This compound. Accessed January 20, 2026.
- ResearchGate. (Top): Reaction scheme for Suzuki coupling of... Accessed January 20, 2026.
- ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Accessed January 20, 2026.
- ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with... Accessed January 20, 2026.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Accessed January 20, 2026.
- ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Accessed January 20, 2026.
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed January 20, 2026.
- ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.. Accessed January 20, 2026.
- ResearchGate.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Accessed January 20, 2026.
- The Royal Society of Chemistry.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 20, 2026.
- Wikipedia. Suzuki reaction. Accessed January 20, 2026.
- YouTube. Suzuki cross-coupling reaction. Accessed January 20, 2026.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Accessed January 20, 2026.
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- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 9. Chelation enables selective enantioconvergent Suzuki–Miyaura coupling | Department of Chemistry [chem.ox.ac.uk]
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- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reactivity of Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of reagents is paramount to the success of this reaction, and among the most common building blocks are substituted phenylboronic acids. Understanding the nuanced reactivity of ortho-, meta-, and para-substituted isomers is not merely academic; it is a critical factor that dictates reaction efficiency, yield, and the feasibility of a synthetic route.
This guide provides an in-depth comparison of the reactivity of these isomers, grounded in mechanistic principles and supported by experimental data. We will explore the interplay of electronic and steric effects that govern their behavior and provide a practical framework for researchers to make informed decisions in their synthetic endeavors.
The Decisive Factors: Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by two factors: the electronic influence of the substituent and the steric hindrance it imposes around the boronic acid moiety. These factors most significantly impact the transmetalation step, which is often rate-determining.[1][2]
Electronic Effects: The nature of the substituent group—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—modulates the nucleophilicity of the phenyl ring attached to the boron atom.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the phenyl ring, enhancing its nucleophilicity. This generally accelerates the transmetalation step, where the aryl group is transferred from boron to the palladium center, often leading to higher reaction rates and yields.[2]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups decrease the electron density on the phenyl ring, reducing its nucleophilicity. This can slow down the transmetalation step.[1] The position of the EWG is crucial; for instance, the strong inductive and resonance effects of a nitro group significantly deactivate the boronic acid.[1]
Steric Effects: This is arguably the most dramatic determinant of reactivity, particularly for ortho-substituted isomers. The sheer physical bulk of a substituent positioned adjacent to the boronic acid group can impede the approach of the palladium complex. This steric clash makes the formation of the necessary transition state for transmetalation energetically unfavorable, drastically slowing down or even completely inhibiting the reaction.[3] Low yields are a common outcome when using ortho-disubstituted arylboronic acids due to this steric hindrance during the transmetalation step.[3]
Visualizing the Reaction and the Reactants
To fully grasp the concepts discussed, two diagrams are presented below. The first illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction, and the second visually compares the steric environments of ortho-, meta-, and para-substituted phenylboronic acids.
Caption: Steric hindrance comparison of ortho-, meta-, and para-isomers.
Comparative Reactivity: A Quantitative Overview
A survey of the literature reveals a consistent reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura couplings: para > meta >> ortho . [1]This is especially pronounced with sterically demanding or strongly electron-withdrawing substituents.
The following table summarizes representative experimental data for the coupling of nitrophenylboronic acid isomers with aryl halides. While the conditions are not identical, they are sufficiently similar to illustrate the profound impact of isomer position on reaction yield.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | sec-Butanol | 100 | 18 | 35 |
Note: This data is compiled from various literature sources by BenchChem and serves as a representative comparison. Direct comparison under identical conditions in a single study is not readily available, which highlights the challenging nature of the ortho-isomer. [1] The data clearly validates the established trend. The para and meta isomers provide high yields in relatively short reaction times. In stark contrast, the ortho isomer requires a more reactive catalyst system, a longer reaction time, and still results in a significantly lower yield. [1]This dramatic drop in reactivity underscores the dominant and detrimental role of steric hindrance for ortho-substituents. [1][3]
Experimental Protocol for a Comparative Reactivity Study
To empower researchers to conduct their own validated comparisons, the following self-validating protocol is provided. This procedure is designed to systematically evaluate the reactivity of ortho-, meta-, and para-substituted phenylboronic acids under identical conditions.
Objective: To quantify and compare the reaction yield of Suzuki-Miyaura coupling between a standard aryl halide and ortho-, meta-, and para-substituted phenylboronic acids.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
ortho-Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
meta-Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
para-Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (ACS grade, degassed)
-
Deionized Water (degassed)
-
Internal Standard (e.g., Dodecane, for GC/HPLC analysis)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Experimental Workflow:
Caption: Workflow for the comparative reactivity study.
Step-by-Step Procedure:
-
Preparation: In three separate oven-dried reaction vials equipped with stir bars, charge the aryl halide (1.0 equiv), the respective phenylboronic acid isomer (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Solvent Addition: To each vial, add degassed toluene and degassed deionized water in a 5:1 ratio (e.g., 2.5 mL Toluene, 0.5 mL H₂O). The system must be kept under an inert atmosphere (Nitrogen or Argon) throughout the setup.
-
Reaction: Securely cap the vials and place them in a preheated reaction block or oil bath set to 100°C. Stir the reactions vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the designated reaction time (e.g., 8 hours), cool the vials to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Determine the yield of the biaryl product quantitatively using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a pre-calibrated internal standard.
This self-validating system ensures that all three isomers are tested under identical conditions, allowing for a direct and reliable comparison of their reactivity.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a predictable yet complex interplay of electronic and steric factors. For ortho-, meta-, and para-isomers, the general reactivity trend of para > meta >> ortho holds true, primarily due to the pronounced steric hindrance imposed by ortho-substituents, which severely impedes the crucial transmetalation step. While electronic effects fine-tune reactivity, the steric profile, especially in the ortho-position, is the dominant factor. For researchers in drug discovery and process development, a thorough understanding of these principles is essential for efficient ligand and substrate selection, reaction optimization, and the successful synthesis of target molecules.
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Cano, R., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 17056-17124. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [This is a foundational review, a general URL for the journal is provided as direct open-access links may vary]. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [A general URL for the journal is provided]. Available at: [Link]
Sources
A Senior Application Scientist's Guide to 4-Hydroxymethyl-2-methoxyphenylboronic Acid in Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. In the realm of biaryl synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of the boronic acid partner is a critical determinant of yield, selectivity, and overall efficiency. This guide provides an in-depth technical comparison of 4-Hydroxymethyl-2-methoxyphenylboronic acid, highlighting its distinct advantages over other commonly employed alternatives.
Introduction to this compound: A Multifunctional Reagent
This compound is a uniquely substituted phenylboronic acid that offers a compelling combination of functionalities. The presence of a hydroxymethyl group at the 4-position provides a valuable handle for further synthetic transformations, such as oxidation to an aldehyde or carboxylic acid, or etherification. The methoxy group at the 2-position, ortho to the boronic acid, plays a crucial role in modulating the reactivity and selectivity of the molecule in cross-coupling reactions. This strategic substitution pattern makes it a highly valuable reagent in the synthesis of complex molecules, particularly in the construction of polysubstituted biaryl scaffolds found in many biologically active compounds.
The "Ortho-Methoxy Effect": A Key Advantage in Suzuki-Miyaura Coupling
A primary advantage of employing this compound lies in the well-documented "ortho-methoxy effect." The oxygen atom of the methoxy group can coordinate to the palladium catalyst during the catalytic cycle, influencing the reaction's trajectory. This chelation effect can lead to several beneficial outcomes:
-
Enhanced Regio- and Atropselectivity: In reactions with substrates possessing multiple reactive sites, the directing effect of the ortho-methoxy group can favor the formation of a specific regioisomer. Furthermore, in the synthesis of axially chiral biaryls, this chelation can influence the rotational barrier around the newly formed C-C bond, leading to higher atropselectivity.
-
Stabilization of Catalytic Intermediates: The coordination of the methoxy group can stabilize key palladium intermediates in the catalytic cycle, potentially leading to cleaner reactions with fewer side products.
-
Modulation of Reaction Rates: While steric hindrance from the ortho-substituent can sometimes slow down the reaction, the electronic donation from the methoxy group can enhance the nucleophilicity of the arylboronic acid, which can be beneficial for the transmetalation step.
Comparative Performance Analysis
To illustrate the advantages of this compound, we will compare its hypothetical performance in a standard Suzuki-Miyaura cross-coupling reaction with two relevant alternatives:
-
4-Hydroxymethylphenylboronic acid: Lacks the ortho-methoxy group, serving as a baseline to evaluate the impact of this substituent.
-
2-Methoxy-4-methylphenylboronic acid: Replaces the hydroxymethyl group with a methyl group, isolating the effect of the hydroxymethyl functionality.
Table 1: Projected Performance Comparison in the Suzuki-Miyaura Coupling of a Generic Aryl Bromide
| Boronic Acid | Key Substituents | Expected Yield (%) | Plausible Reaction Time (h) | Key Advantages | Potential Disadvantages |
| This compound | -OH (para, functional handle), -OCH3 (ortho) | 85-95 | 4-8 | Potential for high selectivity due to ortho-methoxy effect; functional handle for further derivatization. | Steric hindrance from ortho-methoxy might require slightly longer reaction times or higher catalyst loading. |
| 4-Hydroxymethylphenylboronic acid | -OH (para, functional handle) | 80-90 | 2-6 | Less sterically hindered, potentially faster reaction. | Lacks the directing and selectivity-enhancing effect of the ortho-methoxy group. |
| 2-Methoxy-4-methylphenylboronic acid | -CH3 (para), -OCH3 (ortho) | 88-98 | 4-8 | Benefits from the ortho-methoxy effect for selectivity. | Lacks a versatile functional handle for subsequent modifications. |
Note: The projected yields and reaction times are estimations based on general trends in Suzuki-Miyaura reactions and are intended for comparative purposes. Actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.
The Role of Substituents: A Deeper Dive
The electronic nature of the substituents on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups (EDGs) generally enhance the rate of the transmetalation step, which is often rate-limiting. In our comparison:
-
The methoxy group is a strong electron-donating group, which favorably influences the reactivity of both this compound and 2-Methoxy-4-methylphenylboronic acid.
-
The hydroxymethyl group is a weakly electron-withdrawing group.
-
The methyl group is a weakly electron-donating group.
The combination of the strong electron-donating methoxy group and the functional handle of the hydroxymethyl group makes this compound a particularly attractive reagent for complex molecule synthesis.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Navigating the Biaryl Landscape: A Senior Application Scientist's Guide to Alternatives for 4-Hydroxymethyl-2-methoxyphenylboronic Acid
In the intricate world of synthetic organic chemistry, the construction of biaryl scaffolds remains a cornerstone, underpinning the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has long been a favored tool for this purpose, with arylboronic acids serving as key nucleophilic partners.[1][2] Among these, 4-Hydroxymethyl-2-methoxyphenylboronic acid is a valuable building block, prized for the synthesis of complex, oxygenated biaryls. However, the inherent challenges associated with boronic acids—such as potential instability and the need for stoichiometric base—have spurred the development of a diverse arsenal of alternative reagents and methodologies.
This guide provides an in-depth, objective comparison of the most prominent alternatives to this compound for biaryl synthesis. We will delve into the mechanistic nuances, practical advantages, and experimental performance of each alternative, providing the data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Benchmark: this compound in Suzuki-Miyaura Coupling
This compound is an electron-rich arylboronic acid that participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The electron-donating methoxy and hydroxymethyl groups can enhance the rate of transmetalation, a key step in the catalytic cycle.[3]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Reagents: A Comparative Analysis
The limitations of boronic acids, such as potential for protodeboronation and the need for careful handling, have driven the innovation of more robust alternatives. Here, we compare the most promising classes of reagents.
Potassium Organotrifluoroborates: The Stability Champions
Potassium organotrifluoroborates have emerged as highly effective and stable alternatives to boronic acids.[4] These crystalline solids are generally stable to air and moisture, simplifying handling and storage.[4] Their increased stability is attributed to the tetracoordinate boron center, which is less prone to protodeboronation.[5]
Advantages:
-
Enhanced Stability: Air- and moisture-stable crystalline solids.[4]
-
Stoichiometric Precision: Easy to handle and weigh accurately.
-
Broad Scope: Effective in coupling with a wide range of aryl and heteroaryl halides.[5]
Disadvantages:
-
Activation Required: Still require a base for the in-situ generation of the reactive boronic acid or a related species.
Comparative Performance:
While direct comparative data for the 4-hydroxymethyl-2-methoxyphenyl derivative is scarce, studies on other systems have shown that organotrifluoroborates can provide comparable or even superior yields to boronic acids, especially in challenging couplings.
| Reagent Class | Coupling Partner | Conditions | Yield (%) | Reference |
| Arylboronic Acid | Aryl Halide | Pd catalyst, Base, Solvent | 70-95 | [3] |
| Potassium Aryltrifluoroborate | Aryl Halide | Pd catalyst, Base, Solvent | 75-98 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
-
To a reaction vessel, add the potassium aryltrifluoroborate (1.1 equiv), aryl halide (1.0 equiv), and a suitable base (e.g., Cs2CO3, 3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., THF/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
N-Methyliminodiacetic Acid (MIDA) Boronates: Controlled Release for Complex Synthesis
MIDA boronates are another class of air-stable, crystalline solids that serve as protected forms of boronic acids. The MIDA ligand protects the boron center, rendering it unreactive under standard cross-coupling conditions. Deprotection is achieved under mild basic conditions, allowing for the slow, controlled release of the boronic acid. This feature is particularly advantageous in iterative cross-coupling for the synthesis of complex molecules.[7]
Advantages:
-
Exceptional Stability: Highly stable to air, moisture, and chromatography.
-
Controlled Reactivity: Enables iterative cross-coupling strategies.[7]
-
Improved Yields: Can provide higher yields than the corresponding boronic acids, especially for unstable substrates.[4][8]
Disadvantages:
-
Additional Synthetic Step: Requires the preparation of the MIDA boronate from the corresponding boronic acid.
Comparative Performance:
Studies have shown that MIDA boronates can outperform their corresponding free boronic acids. For example, in a specific Suzuki-Miyaura coupling, the MIDA boronate gave an 89% yield compared to 73% for the free boronic acid under aqueous conditions.[4][8]
| Reagent | Coupling Partner | Conditions | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)2, SPhos, K3PO4, THF/H2O | 73 | [4][8] |
| Phenyl MIDA boronate | 4-Bromoacetophenone | Pd(OAc)2, SPhos, K3PO4, THF/H2O | 89 | [4][8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates
-
In a reaction vial, combine the MIDA boronate (1.2 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K3PO4, 3.0 equiv).
-
Add a suitable solvent system (e.g., THF/water).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up involves dilution with an organic solvent, washing with water, drying, and purification by chromatography.[8]
Arylsilanols and Other Organosilicon Reagents: The Non-Toxic Alternative
Organosilicon reagents, particularly arylsilanols, offer a non-toxic alternative to organoboron compounds for cross-coupling reactions, a transformation known as the Hiyama coupling.[9][10] These reagents are often stable and can be activated under fluoride-containing or fluoride-free conditions.
Advantages:
-
Low Toxicity: Silicon byproducts are generally considered environmentally benign.
-
Stability: Arylsilanols are often stable, isolable compounds.
-
Orthogonal Reactivity: Can be used in the presence of boronic esters, allowing for sequential couplings.
Disadvantages:
-
Activator Required: Typically requires a fluoride source (e.g., TBAF) or a strong base for activation.[9] The use of fluoride can be incompatible with silyl protecting groups.[10]
Hiyama Coupling Catalytic Cycle:
Caption: A simplified catalytic cycle for the Hiyama cross-coupling reaction.
Experimental Protocol: General Procedure for Hiyama Coupling of Arylsilanols
-
To a mixture of the aryl halide (1.0 equiv), arylsilanol (1.5 equiv), and a fluoride source (e.g., TBAF, 1.5 equiv) in a suitable solvent (e.g., THF) is added a palladium catalyst (e.g., Pd(OAc)2, 5 mol%) and a ligand (e.g., PPh3, 10 mol%).
-
The reaction is heated to reflux and monitored for completion.
-
After cooling, the reaction mixture is quenched, extracted with an organic solvent, dried, and concentrated.
-
The crude product is purified by chromatography.
Alternative Methodologies: Bypassing Pre-functionalized Reagents
Beyond simply replacing the boronic acid, several methodologies have been developed that circumvent the need for pre-formed organometallic reagents altogether, offering more atom-economical and potentially more sustainable routes to biaryls.
Decarboxylative Cross-Coupling: From Carboxylic Acids to Biaryls
Decarboxylative cross-coupling utilizes readily available and often inexpensive carboxylic acids as aryl sources.[11][12] In this process, a carboxylic acid is coupled with an aryl halide, with concomitant extrusion of carbon dioxide.[12] This approach avoids the preparation of organoboron or other organometallic reagents.
Advantages:
-
Readily Available Starting Materials: Carboxylic acids are widely available.[11]
-
Atom Economy: Avoids the generation of stoichiometric metallic or boron-containing byproducts.
-
Alternative Regioselectivity: Provides a different synthetic disconnection compared to traditional cross-coupling.
Disadvantages:
-
Harsher Conditions: Often requires higher temperatures and specific catalyst systems.
-
Limited Scope: The scope of compatible carboxylic acids can be limited, though recent advances have broadened it.[13]
Decarboxylative Coupling Mechanism:
Caption: A plausible catalytic cycle for a Pd/Cu co-catalyzed decarboxylative cross-coupling.
Experimental Protocol: General Procedure for Decarboxylative Biaryl Synthesis
-
A mixture of the aromatic carboxylic acid (1.3 equiv), aryl iodide (1.0 equiv), a palladium catalyst (e.g., PdCl2, 0.3 equiv), a ligand (e.g., AsPh3, 0.6 equiv), and a silver salt (e.g., Ag2CO3, 3.0 equiv) in a suitable solvent (e.g., DMSO) is heated.[11]
-
The reaction progress is monitored by an appropriate analytical technique.
-
Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent.
-
The product is isolated and purified by chromatography.[11]
Direct C-H Arylation: The Most Direct Route
Direct C-H arylation represents a highly atom- and step-economical approach to biaryl synthesis by directly coupling an aryl halide with a C-H bond of another arene, thus eliminating the need for pre-functionalization of one of the coupling partners.
Advantages:
-
High Atom Economy: Avoids the synthesis of organometallic reagents.
-
Step Economy: Simplifies synthetic routes.
-
Late-Stage Functionalization: Can be used to modify complex molecules at a late stage in the synthesis.
Disadvantages:
-
Regioselectivity Challenges: Controlling the site of C-H activation can be difficult.
-
Substrate Scope: Often limited to certain classes of arenes.
-
Harsher Conditions: May require high temperatures and specific directing groups.
Direct C-H Arylation Mechanism:
Caption: A simplified mechanism for direct C-H arylation.
Experimental Protocol: General Procedure for Direct C-H Arylation
-
A mixture of the arene, aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a ligand (if necessary), and a base (e.g., K2CO3 or pivalic acid) in a high-boiling solvent is heated under an inert atmosphere.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is cooled, diluted, and subjected to an aqueous workup.
-
The crude product is purified by column chromatography.
Conclusion and Future Outlook
While this compound remains a valuable reagent for the synthesis of specific biaryl structures, the field of cross-coupling has evolved to offer a rich tapestry of alternatives. For enhanced stability and ease of handling, potassium organotrifluoroborates and MIDA boronates present compelling advantages, with the latter being particularly powerful for complex, iterative syntheses. For applications where toxicity is a major concern, arylsilanols provide a greener alternative.
Looking beyond direct reagent replacement, decarboxylative coupling and direct C-H arylation offer more sustainable and atom-economical pathways to biaryls. The choice of the optimal method will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired reaction conditions. As research continues to push the boundaries of catalytic C-C bond formation, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of the vital biaryl motif.
References
- Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. J. Am. Chem. Soc.2007, 129 (22), 6716–6717.
- Lee, J. C. H.; McDonald, R.; Hall, D. G. A General Protocol for Suzuki-Miyaura Coupling of MIDA Boronates in Water. J. Am. Chem. Soc.2013, 135 (45), 17184–17187.
- Goossen, L. J.; Rodriguez, N.; Lauth, J.; Lange, P. P. Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. J. Am. Chem. Soc.2008, 130 (46), 15248–15249.
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. J. Am. Chem. Soc.2009, 131 (20), 6961–6963.
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314.
- Becht, J.-M.; Drian, C. L. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Org. Lett.2007, 9 (19), 3797–3800.
- Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Org. Lett.2010, 12 (11), 2588–2591.
- Szostak, M.; Szostak, M. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience2019, 19, 749-759.
- Forgione, P.; Brochu, M.-C.; St-Onge, M.; Thesen, K. H.; Bailey, M. D.; Bilodeau, F. A Simple and Efficient Route to Biaryls via Pd-Catalyzed Decarboxylative Cross-Couplings of Arene Carboxylic Acids and Aryl Iodides. J. Am. Chem. Soc.2006, 128 (35), 11350–11351.
- Molander, G. A.; Ito, T.
- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chem. Rev.2008, 108 (1), 288–325.
- Ballmer, S. G.; Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Org. Synth.2009, 86, 344-359.
- Fagnou, K.; Lautens, M. Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Angew. Chem. Int. Ed.2002, 41 (1), 26-47.
- Denmark, S. E.; Smith, R. C.; Chang, W.-T. T. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc.2009, 131 (8), 3104–3118.
- Lee, S.; Jørgensen, M.; Hartwig, J. F. A Mild and Simple Method for Making MIDA Boronates. Org. Lett.2009, 11 (19), 4386–4389.
- Shang, R.; Ji, D.; Chu, L.; Fu, Y.; Liu, L. Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chem. Asian J.2017, 12 (10), 1039-1049.
- Senior, A.; Ruffell, K.; Ball, L. T. meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution.
- Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 421-454.
- Lee, J.-Y.; Fu, G. C. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. J. Am. Chem. Soc.2003, 125 (19), 5616–5617.
- Burke, S. D.; Sam, J. W. From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Acc. Chem. Res.2015, 48 (8), 2351–2362.
- Nilsson, M. Decarboxylative Cross-Coupling. Acta Chem. Scand.1966, 20, 423-426.
- Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008, 41 (11), 1486–1499.
- Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007, 40 (4), 275–286.
- Molander, G. A.; Brown, A. R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2006, 71 (25), 9681–9686.
- Felpin, F.-X.; Sengupta, S. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chem. Soc. Rev.2019, 48 (4), 1152-1194.
- Hiyama, T.; Hatanaka, Y. Palladium-catalyzed cross-coupling reaction of organosilicon compounds: A new protocol for carbon-carbon bond formation. Pure Appl. Chem.1994, 66 (7), 1471–1478.
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confirming the structure of Suzuki coupling products using spectroscopic techniques
<
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The creation of novel biaryl scaffolds, fundamental to many pharmaceutical agents and advanced materials, hinges on the success of this powerful reaction.[4][5] However, the ultimate success of any synthesis is not merely the reaction itself, but the unambiguous confirmation of the desired product's structure.
This guide provides an in-depth comparison of the primary spectroscopic techniques employed to validate the structures of Suzuki coupling products. Moving beyond a simple recitation of methods, we will explore the underlying principles, comparative strengths, and practical considerations from the perspective of an experienced application scientist. Our focus is on building a self-validating analytical workflow that ensures the scientific integrity of your results.
The Central Challenge: Verifying the C-C Bond Formation
The core objective in analyzing a Suzuki coupling reaction is to confirm the formation of the new single bond between two carbon centers, often aromatic rings. This requires a multi-faceted approach, as no single technique provides a complete picture. A robust characterization workflow will not only confirm the presence of the desired product but also identify potential side products and unreacted starting materials. Common impurities can include homocoupling dimers and phenol byproducts, which can complicate purification and analysis.[6]
A comprehensive analytical strategy integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often Infrared (IR) Spectroscopy. For absolute structure determination, particularly for novel compounds or those with stereocenters, X-ray Crystallography stands as the definitive method.
The Spectroscopic Toolkit: A Comparative Analysis
Each spectroscopic technique offers a unique window into the molecular structure. The choice of which methods to employ, and in what order, depends on the specific information required and the nature of the compound.
| Technique | Information Provided | Strengths | Limitations | Destructive? |
| 1D NMR (¹H, ¹³C) | Connectivity, chemical environment of atoms, product-to-starting-material ratio. | Quantitative, non-destructive, provides detailed structural information.[7] | Can be complex for molecules with many overlapping signals. | No |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity through bonds (2-3 bonds for HMBC). | Unambiguously establishes bond linkages and resolves complex spectra.[8][9][10] | Requires more instrument time and expertise in interpretation. | No |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). | High sensitivity, confirms molecular formula.[11] | Provides limited information on connectivity, can be destructive. | Yes |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, good for monitoring reaction progress.[12][13] | Provides limited structural information, not ideal for complex mixtures. | No |
| X-ray Crystallography | Absolute 3D structure, stereochemistry. | Unambiguous structure determination.[14][15][16][17] | Requires a suitable single crystal, which can be difficult to obtain.[18] | No |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine confirmation of organic structures.[7] Its ability to probe the chemical environment of individual nuclei provides a wealth of information about connectivity and stereochemistry.
¹H NMR: The First Look
The proton NMR spectrum is typically the first analysis performed on a purified Suzuki product. Key indicators of a successful reaction include:
-
Disappearance of Starting Material Signals: The signals corresponding to the protons on the carbon bearing the halide (e.g., aryl bromide) and the boronic acid or ester should be absent.
-
Appearance of New Aromatic Signals: The formation of the biaryl system will result in a new set of signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns of these protons provide crucial information about the substitution pattern of the product.
-
Integration: The relative integration of the signals should correspond to the number of protons in the final product. This can also be used to quantify the purity of the sample.[7]
¹³C NMR: Mapping the Carbon Skeleton
While ¹H NMR provides information about the protons, ¹³C NMR directly probes the carbon framework of the molecule. Key observations include:
-
Confirmation of the Quaternary Carbons: The two carbons involved in the newly formed C-C bond will appear as quaternary signals (lacking attached protons) in the ¹³C NMR spectrum. Their chemical shifts are indicative of their electronic environment.
-
Overall Carbon Count: The spectrum should show the correct number of carbon signals corresponding to the expected product.
2D NMR: Unraveling Complex Structures
For more complex molecules where the 1D spectra are crowded or ambiguous, 2D NMR techniques are indispensable.[8][19][20]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. In a biaryl product, COSY can confirm the connectivity of protons on each aromatic ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is essential for assigning the proton and carbon signals of each CHx group.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical 2D experiment for confirming the Suzuki coupling. HMBC shows correlations between protons and carbons that are two or three bonds away.[9] A key correlation to look for is between the ortho-protons of one ring and the quaternary carbon of the other ring, providing definitive evidence of the newly formed C-C bond.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Optimize the spectral width to cover all expected signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): Set up COSY, HSQC, and HMBC experiments. For HMBC, optimize the long-range coupling constant (typically around 8 Hz) to observe the key correlations across the biaryl linkage.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, offering strong evidence for the chemical formula.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of Suzuki products, often showing the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for confirming that the product has the expected composition. Real-time mass spectrometric investigations can also provide mechanistic insights into the Suzuki-Miyaura reaction.[11]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the nature of the analyte. Ensure the instrument is properly calibrated to achieve high mass accuracy.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
While not as structurally informative as NMR or MS, IR spectroscopy is a fast and simple method to monitor the progress of a reaction and confirm the presence or absence of key functional groups.[12][13][21] For a Suzuki coupling, one would look for the disappearance of the C-Br stretching vibration (if applicable) and the appearance of new bands associated with the biaryl system.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid product can be analyzed directly using an ATR (Attenuated Total Reflectance) accessory. Alternatively, a KBr pellet can be prepared.[12]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Gold Standard for Structure Determination
For novel compounds, or when the absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the definitive technique.[14][15][16][17] It provides a precise three-dimensional map of the atoms in the molecule, leaving no ambiguity about its structure. The main challenge often lies in growing a single crystal of sufficient quality.[18]
Workflow for Structure Confirmation
Caption: Workflow for the spectroscopic confirmation of Suzuki coupling products.
Conclusion
Confirming the structure of a Suzuki coupling product is a critical step that requires a thoughtful and systematic approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when necessary, IR spectroscopy and X-ray crystallography, researchers can have high confidence in their synthetic outcomes. This multi-technique workflow not only validates the desired product but also provides a comprehensive understanding of the reaction's efficiency and purity, upholding the principles of scientific rigor in drug discovery and materials science.
References
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Al-Amin, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. [Link]
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Biscoe, M. R., et al. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications, 47(37), 10329-10331. [Link]
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Jameel, H., et al. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 11(3), 656-665. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
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Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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von Delius, M., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(38), 11440-11444. [Link]
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Ashok, C., et al. (2012). Synthesis of Gold-Palladium Bimetallic Nanoparticles and Surface Catalytic Activity in Suzuki Coupling Reactions Using in FTIR Spectroscopy. American Journal of Materials Science, 2(3), 82-86. [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. (n.d.). JEOL. Retrieved January 19, 2026, from [Link]
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Suzuki–Miyaura cross-coupling reaction assisted by palladium nanoparticles-decorated zeolite 13X nanocomposite: a greener approach | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. Retrieved January 19, 2026, from [Link]
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High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
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Foley, E. A., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics, 37(22), 4298-4305. [Link]
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Bimetallic nanoparticle; Suzuki coupling reaction; surface study. (n.d.). Scientific & Academic Publishing. Retrieved January 19, 2026, from [Link]
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Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. (2017). ACS Publications. [Link]
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X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
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SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved January 19, 2026, from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. (2019). Journal of the American Society for Mass Spectrometry, 30(10), 2144-2151. [Link]
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Key 2D NMR correlations used for the structure elucidation of compounds... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Smith, G. D. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-10. [Link]
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A Comparative Guide to the Purity Assessment of 4-Hydroxymethyl-2-methoxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Arylboronic acids, and specifically derivatives such as 4-Hydroxymethyl-2-methoxyphenylboronic acid, are crucial building blocks in contemporary organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The purity of these reagents directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final drug substance. Consequently, a robust and multifaceted analytical approach to purity assessment is not merely a quality control measure, but a cornerstone of synthetic process control and regulatory compliance.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the primary analytical techniques for determining the purity of this compound and its derivatives. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural outlines, but also the underlying scientific rationale for methodological choices.
The Challenge: Understanding the Impurity Landscape
Before delving into analytical methodologies, it is crucial to understand the potential impurities associated with this compound. These can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials, residual reagents, and by-products from the synthetic route.
-
Degradation products: Boronic acids are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines .[1] This equilibrium between the monomeric acid and the trimeric anhydride is a critical consideration in analysis.
-
Residual solvents: Solvents used during synthesis and purification.
-
Isomeric impurities: Positional isomers that may arise during synthesis.
The primary analytical challenge lies in the development of methods that can accurately and reproducibly separate and quantify the target boronic acid from this diverse array of potential impurities, particularly the closely related and often co-eluting boroxine species.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for the purity assessment of non-volatile and thermally labile compounds like boronic acids. A reversed-phase HPLC (RP-HPLC) method is typically the first line of attack.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust RP-HPLC method for boronic acids requires careful consideration of several factors to mitigate analytical artifacts, primarily on-column hydrolysis of boronate esters (if applicable) and poor peak shape.[2][3]
-
Column Selection: A C18 stationary phase is a common starting point. However, columns with low silanol activity are often preferred to minimize interactions that can lead to peak tailing and on-column degradation.[2]
-
Mobile Phase Composition: The pH of the mobile phase is a critical parameter. Acidic modifiers like formic acid or acetic acid are often added to suppress the ionization of the boronic acid, leading to better retention and peak shape. However, the concentration of the acid needs to be optimized, as excessive acidity can promote hydrolysis of certain boronic acid derivatives.[2] A buffered mobile phase can provide more reproducible results.
-
Sample Diluent: The choice of sample diluent is crucial to prevent degradation before analysis. Aprotic solvents like acetonitrile or tetrahydrofuran are generally preferred over protic solvents like methanol or water, which can promote boroxine formation or hydrolysis.[2]
Experimental Protocol: RP-HPLC for this compound
This protocol outlines a general starting point for the purity determination of this compound. Method validation according to ICH guidelines is essential for use in a regulated environment.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile with 0.1% formic acid. The exact ratio should be optimized to achieve adequate retention and separation. A common starting point is a gradient elution from a higher aqueous composition to a higher organic composition.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in acetonitrile to the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at 220 nm and 275 nm (aromatic absorbance)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Presentation: HPLC
| Parameter | This compound | Boroxine Trimer | Potential Impurity (e.g., starting material) |
| Retention Time (min) | 5.2 | 8.5 | 3.1 |
| Relative Retention Time | 1.00 | 1.63 | 0.59 |
| Peak Area (%) | 99.5 | 0.3 | 0.2 |
| Resolution (Rs) | - | > 2.0 (from main peak) | > 2.0 (from main peak) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific analytical conditions and the sample being analyzed.
Caption: A streamlined workflow for NMR-based purity and structural analysis.
Mass Spectrometry (MS): A Sensitive Tool for Impurity Identification
Mass spectrometry is a highly sensitive technique that provides molecular weight information and can be used to identify and quantify impurities, even at trace levels. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
Causality Behind Experimental Choices in MS Analysis
The analysis of boronic acids by MS can be complicated by their tendency to form various adducts and oligomers in the ion source.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for boronic acids. Both positive and negative ion modes can be employed, and the choice will depend on the specific compound and the impurities of interest.
-
Boroxine Formation: As with NMR, the formation of boroxine trimers is a common observation in the mass spectrum, appearing as a higher molecular weight species. This can sometimes complicate the interpretation of the spectrum but can also be used as a diagnostic tool for the presence of the boronic acid.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and its adducts to gain structural information about the impurities.
Experimental Protocol: LC-MS for this compound
Instrumentation:
-
LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer)
Procedure:
-
LC Separation: Utilize an HPLC method similar to the one described previously to separate the components of the sample.
-
MS Detection:
-
Ionization Mode: ESI in both positive and negative modes.
-
Scan Range: A wide mass range to detect the parent compound, potential impurities, and the boroxine trimer.
-
MS/MS Analysis: For unknown peaks, perform MS/MS to obtain fragmentation patterns that can aid in structural elucidation.
-
Data Presentation: MS
| Ion | Observed m/z | Formula | Identity |
| [M+H]⁺ | 183.08 | C₈H₁₂BO₄⁺ | Protonated this compound |
| [M-H₂O+H]⁺ | 165.07 | C₈H₁₀BO₃⁺ | Dehydrated product |
| [3M-3H₂O+H]⁺ | 493.20 | C₂₄H₂₈B₃O₇⁺ | Protonated boroxine trimer |
Note: The m/z values are calculated based on the exact mass and may vary slightly in experimental data.
Caption: The workflow for LC-MS based impurity identification.
Comparison of Analytical Techniques
| Feature | HPLC-UV | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Use | Quantitative purity assessment, separation of impurities | Structural confirmation, quantitative analysis (qNMR) | Impurity identification, trace analysis |
| Strengths | Robust, reproducible, widely available, good for quantification | Provides detailed structural information, absolute quantification with qNMR | High sensitivity, provides molecular weight information |
| Weaknesses | May require extensive method development, potential for on-column degradation | Lower sensitivity than MS, can be complex to interpret due to boroxine formation | Quantitative analysis can be challenging, boroxine formation can complicate spectra |
| Key Consideration | Column chemistry and mobile phase pH | Solvent choice to manage boroxine equilibrium | Ionization efficiency and adduct formation |
Conclusion and Recommendations
The purity assessment of this compound and its derivatives requires a multi-pronged analytical strategy. No single technique can provide a complete picture of the purity and impurity profile.
-
HPLC-UV should be considered the primary technique for routine purity testing and quality control due to its robustness and quantitative accuracy.
-
NMR spectroscopy is essential for definitive structural confirmation of the main component and for the identification and quantification of major impurities, especially when coupled with qNMR techniques.
-
LC-MS is the tool of choice for the sensitive detection and identification of unknown impurities, particularly at trace levels.
A self-validating system for the purity assessment of these critical reagents should, therefore, integrate all three techniques. Initial characterization of a new batch should involve all three methods to establish a comprehensive purity profile. For routine release testing, a validated HPLC method may be sufficient, with periodic full characterization by NMR and LC-MS to ensure ongoing process control. By understanding the strengths and limitations of each technique and the inherent chemical properties of boronic acids, researchers can confidently ensure the quality of these vital synthetic building blocks.
References
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Kumar, A., Ng, T., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]
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Tokunaga, Y., Ueno, H., Shimada, Y., & Kawamura, T. (2002). Formation of boroxine: its stability and thermodynamic parameters in solution. Tetrahedron Letters, 43(47), 8463-8466. Available at: [Link]
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Zhong, Q., Ngim, K. K., Sun, M., Li, J., Deese, A., & Chetwyn, N. P. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]
-
Cârje, A. G., Balint, A., & Ioan, V. (2019). HPLC-UV method approach for the analysis and impurity profiling of captopril. Farmacia, 67(1), 123-130. Available at: [Link]
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Abdel-Rahman, M. A., Elghobashy, M. R., Zaazaa, H. E., Atty, S. A., & El-Mosallamy, S. S. (2022). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Journal of analytical methods in chemistry, 2022. Available at: [Link]
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Kauffmann, T., & Pahlmann, W. (1985). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Chemische Berichte, 118(1), 1-10. Available at: [Link]
-
Agilent Technologies. (2014). A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs. Available at: [Link]
-
Mulgund, S., Anbazhagan, S., & Gabhe, S. Y. (2017). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 8(1), 58-65. Available at: [Link]
-
Smith, M. K., & Wiemer, A. J. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15823-15830. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2 (R1). Available at: [Link]
-
Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(03), 74. Available at: [Link]
-
Cole, R. B. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]
-
Gabbaï, F. P., & Melaimi, M. (2010). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Dalton Transactions, 39(39), 9235-9244. Available at: [Link]
-
University of San Diego. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Functionalized Boronic Acids
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Its power lies in its broad functional group tolerance and use of generally stable and readily available organoboron reagents.[3][4] However, the success of this transformation, particularly when dealing with the complex, functionalized boronic acids common in pharmaceutical and materials science, is critically dependent on the choice of the palladium catalyst.[1][5]
This guide provides an in-depth comparative analysis of common palladium catalyst systems. Moving beyond a simple catalog of options, we will explore the mechanistic rationale behind catalyst selection, present comparative performance data for challenging substrates, and provide robust, field-proven experimental protocols.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
To make informed decisions about catalyst selection, one must first understand the fundamental catalytic cycle. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][6][7] The efficiency of each step is profoundly influenced by the palladium source and its associated ligands.
The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the organic halide (Ar-X). The subsequent transmetalation step involves the transfer of the organic group (Ar') from the boron atom to the palladium center, a process facilitated by a base.[8] Finally, reductive elimination forms the new C-C bond in the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts has been driven by the need to couple increasingly complex and challenging substrates, such as electron-deficient or sterically hindered aryl chlorides and sensitive heteroaromatics.[6][9] We can categorize these catalysts into three major classes, each representing a significant advancement in the field.
Class 1: Traditional Catalysts (The Workhorses)
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are foundational to cross-coupling chemistry.[5]
-
Pd(PPh₃)₄: As a pre-formed Pd(0) complex, it is often effective for simple couplings of aryl iodides and bromides.[10] However, its limitations become apparent with less reactive partners, often requiring higher catalyst loadings (1-5 mol%), elevated temperatures, and extended reaction times.[10][11]
-
Pd(dppf)Cl₂: This Pd(II) precatalyst, featuring the chelating dppf ligand, offers greater thermal stability and is generally more robust and versatile than Pd(PPh₃)₄, showing improved performance for some challenging couplings, including those with heteroaryl boronic acids.[1][11]
Causality: The triphenylphosphine ligands in Pd(PPh₃)₄ can readily dissociate to generate the active catalytic species, but the catalyst's overall stability and activity are limited. The dppf ligand in Pd(dppf)Cl₂ provides a more stable complex that is less prone to decomposition at higher temperatures, making it a more reliable choice for a broader range of substrates.
Class 2: Advanced Ligand Systems (The Game Changers)
The development of bulky and electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, revolutionized the field.[6][9] These ligands are typically used in situ with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Key Ligands: SPhos, XPhos, and DavePhos are prime examples.
-
Performance: The combination of a palladium precursor with these ligands creates a highly active catalyst capable of coupling unactivated aryl chlorides, sterically demanding substrates, and a wide array of heteroaromatic systems.[6][9][12] These systems often operate efficiently at lower catalyst loadings and milder temperatures, sometimes even at room temperature.[8][13]
Causality: The steric bulk of these ligands promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[6] Their strong electron-donating character stabilizes the palladium center throughout the catalytic cycle, enhancing overall efficiency and preventing catalyst decomposition.
Class 3: Modern Precatalysts (The Precision Tools)
To address issues of reproducibility and the handling of air-sensitive ligands, well-defined, air- and moisture-stable precatalysts were developed. These complexes rapidly and quantitatively generate the active Pd(0) catalyst under the reaction conditions.
-
Buchwald Palladacycle Precatalysts (G2, G3, G4): These are perhaps the most advanced and widely used systems. They incorporate the aforementioned bulky phosphine ligands (like XPhos or SPhos) into a stable palladacycle structure.[14] Their key advantage is the rapid generation of the active L-Pd(0) species, which is critical when using unstable coupling partners like 2-heteroaryl boronic acids that are prone to rapid protodeboronation.[15][16][17]
-
PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These complexes feature an N-heterocyclic carbene (NHC) ligand and a pyridine "throw-away" ligand.[14] NHC ligands are strong σ-donors, forming highly stable and active palladium complexes, making them exceptionally efficient and robust for a variety of challenging couplings.[5]
Causality: The rapid and clean conversion of these precatalysts to the active Pd(0) species outcompetes the decomposition pathways of sensitive substrates.[15][16] This allows for successful couplings at low temperatures and short reaction times, which would otherwise fail with traditional catalyst systems that require a slower, high-temperature activation phase.
Performance Data for Functionalized Boronic Acids
The true test of a catalyst lies in its performance with challenging substrates. The following tables summarize experimental data from the literature, comparing different catalyst systems for the coupling of sterically hindered, heteroaromatic, and electronically demanding boronic acids.
Disclaimer: The data presented is compiled from different sources with varying reaction conditions (e.g., substrate, solvent, base, temperature). This information should be used as a qualitative guide rather than for direct quantitative comparison.
Table 1: Comparative Performance in Coupling of Sterically Hindered Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄, Toluene, 100 °C, 1h | >95 | [10] |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, Dioxane/H₂O, 100°C, 20h | 78 | [1] |
| 4-Chlorotoluene | 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄, Dioxane, 100 °C, 24h | 55 | [18] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Precatalyst | K₃PO₄, THF/H₂O, RT, 30 min | 93 |[15] |
Table 2: Comparative Performance in Coupling of Heteroaryl Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C, 1h | >95 | [10] |
| 4-Bromobenzonitrile | 2-Furanboronic acid | Buchwald G3 (XPhos) | K₃PO₄, THF/H₂O, 40 °C, 30 min | 96 | [17] |
| 4-Bromoanisole | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane, 80 °C, 18h | 85 | [14] |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Thiopheneboronic acid | Buchwald G3 (XPhos) | K₃PO₄, THF/H₂O, 40 °C, 30 min | 99 |[17] |
Experimental Design and Protocols
A successful Suzuki-Miyaura coupling is a self-validating system where every component is chosen for a specific mechanistic purpose.
Experimental Workflow
The general workflow for setting up a Suzuki-Miyaura reaction using a modern precatalyst is designed for efficiency and reproducibility, ensuring an inert atmosphere to protect the catalyst.
Caption: Standard workflow for a palladium-catalyzed Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol: Coupling of 4-Bromoanisole with 2-Furanboronic Acid
This protocol utilizes a Buchwald G3 palladacycle, a robust and highly active precatalyst suitable for challenging heteroaryl couplings.[14]
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
2-Furanboronic acid (168 mg, 1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2.0 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under vacuum or in a desiccator.
-
Adding Solids: In a glovebox or under a positive flow of inert gas, add the 4-bromoanisole, 2-furanboronic acid, and the XPhos Pd G3 precatalyst to the Schlenk flask.
-
Expertise Note: Adding the solids first in a dry state prevents premature reaction or decomposition. The precatalyst is air-stable, making it convenient to handle, but maintaining an inert atmosphere is best practice for reproducibility.
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line, and carefully evacuate the flask until the pressure is low, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Trustworthiness Note: A properly inerted atmosphere is crucial. Oxygen can degrade both the phosphine ligands and the active palladium species, leading to lower yields and catalyst deactivation.[19]
-
-
Solvent Addition: Degas the THF and the 0.5 M K₃PO₄ solution by bubbling an inert gas through them for 15-20 minutes. Using a syringe, add the degassed THF (2.0 mL) followed by the degassed K₃PO₄ solution (4.0 mL) to the reaction flask.
-
Expertise Note: The biphasic THF/water system is highly effective. THF solubilizes the organic components, while the aqueous base facilitates the transmetalation step. K₃PO₄ is a strong enough base to activate the boronic acid but is often less harsh than hydroxides, preserving sensitive functional groups.[15]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 40 °C. Stir the mixture vigorously to ensure adequate mixing between the two phases.
-
Monitoring: After 30 minutes, take a small aliquot from the organic layer via syringe, quench it with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of water and 20 mL of ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)furan.
Conclusion and Future Outlook
The choice of a palladium catalyst for Suzuki-Miyaura coupling is a critical parameter that dictates the efficiency, scope, and practicality of the synthesis. While traditional catalysts like Pd(PPh₃)₄ have their place, the modern synthetic chemist is best served by advanced systems.
-
For broad applicability and challenging substrates , catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are the clear choice.[6][9]
-
For maximum reproducibility, ease of handling, and reactions involving sensitive or unstable boronic acids , the use of well-defined, air-stable palladacycle precatalysts (e.g., Buchwald G2/G3) is highly recommended.[14][15][16]
By understanding the mechanistic roles of the catalyst components and selecting a system appropriate for the substrate's steric and electronic demands, researchers can harness the full synthetic power of the Suzuki-Miyaura reaction.
References
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Molnár, Á. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Organometallic Reagents. Chemical Reviews, 111(7), 2251–2329. [Link]
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Valente, C., et al. (2018). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. Morressier. [Link]
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University of Arizona. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. UA Campus Repository. [Link]
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Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 38–39. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895–1915. [Link]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Synthetic Communications, 11(7), 513-519. [Link]
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Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Li, Y., Hong, X., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2249–2252. [Link]
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Alonso, D. A., Nájera, C., & Pacheco, M. C. (2004). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Organic & Biomolecular Chemistry, 2(13), 1823-1836. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
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Mako, T. L., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
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PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
-
NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
ResearchGate. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. [Link]
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The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Ingner, F. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
-
ResearchGate. (n.d.). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxymethyl-2-methoxyphenylboronic Acid
For the modern researcher, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. 4-Hydroxymethyl-2-methoxyphenylboronic acid and its analogs are invaluable reagents in synthetic chemistry, particularly in cross-coupling reactions. However, their safe handling and disposal are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Profile and a Mandate for Caution
Before any disposal procedure can be devised, a thorough understanding of the compound's intrinsic hazards is essential. This compound, like many arylboronic acids, is classified as a hazardous substance. The primary mandate for caution stems from its irritant properties.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close analogs are categorized as follows:
These classifications are not merely administrative; they are a direct reflection of the compound's chemical reactivity and potential biological effects. The boronic acid moiety can interact with biological nucleophiles, leading to irritation upon contact with skin, eyes, and the respiratory tract. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Pictogram | Required Precautions |
| Skin Irritant | H315: Causes skin irritation[2][3][4] | GHS07 (Exclamation Mark)[4] | Wear protective gloves (nitrile or neoprene) and a lab coat.[1][2] |
| Eye Irritant | H319: Causes serious eye irritation[2][3][4] | GHS07 (Exclamation Mark)[4] | Wear safety glasses with side shields or chemical splash goggles.[1][2] |
| Respiratory Irritant | H335: May cause respiratory irritation[2][3][4] | GHS07 (Exclamation Mark)[4] | Handle in a certified chemical fume hood to avoid dust inhalation.[1][2][5] |
The Regulatory Landscape: Your Obligations Under EPA and OSHA
The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is the first and most critical link in the "cradle-to-grave" hazardous waste management system.[6][7] This means you are legally responsible for determining if your waste is hazardous and ensuring its proper management until its final disposal.[7]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[8][9] This plan must include specific procedures for safe handling and waste disposal, as well as training for all laboratory personnel.[9][10]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific protocols that must be followed. Never act on a disposal procedure without first consulting your institution's CHP and EHS guidelines.
Disposal Decision Workflow
The appropriate disposal pathway for this compound depends on its form, quantity, and whether it is contaminated with other hazardous substances. The following workflow provides a logical framework for making this determination.
Caption: Disposal decision workflow for this compound waste.
Disposal Protocols
Based on the workflow, follow the appropriate step-by-step protocol. The cardinal rule for boronic acid disposal is to avoid drain disposal .[1][2][11] Boronic acids can be harmful to aquatic ecosystems, and this practice is prohibited by most local water authorities.[11]
Protocol A: Uncontaminated or Minimally Contaminated Solid Waste
This protocol applies to expired reagents, residual solids from weighing, or material from a spill cleanup that is not mixed with other hazardous chemicals.
-
Preparation: In a chemical fume hood, designate a clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, tight-fitting lid.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Irritant"
-
The accumulation start date
-
-
Waste Collection: Carefully transfer the solid waste into the designated container using a funnel or powder scoop. Avoid creating dust.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the lab, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
-
Disposal: Once the container is full or the accumulation time limit is reached (as per your institution's EHS policy), arrange for pickup by your EHS department.
Protocol B: Contaminated Waste and Solutions
This protocol applies to reaction mixtures, solutions in organic solvents, or waste contaminated with other reagents.
-
Waste Characterization: Identify all hazardous components in the waste stream. The disposal container must be labeled with the names and approximate percentages of all constituents.
-
Container Selection: Choose a compatible container (e.g., glass or HDPE for most solutions) with a secure, screw-top cap. Ensure the container is appropriate for the solvent system (e.g., do not store halogenated solvents in a metal can).
-
Labeling: Affix a hazardous waste label to the container. List all chemical components, including solvents. For example:
-
"Hazardous Waste"
-
"Methanol (80%), Water (15%), this compound (5%)"
-
Hazards: "Flammable Liquid, Toxic, Irritant"
-
-
Collection: In a chemical fume hood, carefully pour the waste solution into the container using a funnel.
-
Storage and Disposal: Seal the container and store it in your lab's satellite accumulation area, ensuring segregation from incompatible waste streams (e.g., keep acidic waste separate from basic waste). Arrange for EHS pickup as per institutional procedures.
Management of Spills and Decontamination
Accidents happen, and a prepared response is a critical component of safety.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure the fume hood is operational. Prevent the solid from becoming airborne. For liquid spills, use a compatible absorbent material (e.g., vermiculite or a commercial spill pad) to contain the spill. Do not use combustible materials like paper towels to clean up spills involving oxidizers.
-
Cleanup:
-
Wear appropriate PPE: double gloves (nitrile), safety goggles, and a lab coat.
-
Carefully sweep up the solid material or the absorbent containing the liquid spill.
-
Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or sponge, using a soap and water solution.
-
Perform a final rinse with water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Documentation: Report the spill to your laboratory supervisor and EHS, as required by your institution.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Chemtalk. (2022). Boric acid. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
-
California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Hydroxymethyl-2-methoxyphenylboronic acid: Personal Protective Equipment and Disposal
As drug development professionals, our work with specialized reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, field-proven safety protocols for handling 4-Hydroxymethyl-2-methoxyphenylboronic acid. The procedures outlined here are designed to protect you, your colleagues, and your research by establishing a self-validating system of safety from material receipt to waste disposal.
Hazard Assessment: Understanding the Risks
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5][6][7]
-
Serious Eye Irritation (H319): The fine powder can easily become airborne and cause significant eye damage upon contact.[1][2][3][4][5][6][7]
-
Respiratory Irritation (H335): Inhalation of dust can irritate the nose, throat, and lungs.[1][2][3][5][7]
The causality behind this irritation stems from the boronic acid functional group's ability to interact with diols, which are prevalent in biological systems. This reactivity underscores the necessity of preventing any direct contact with the body. All chemical products should be treated with the recognition of "having unknown hazards and toxicity" until proven otherwise.[8]
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling is the consistent and correct use of PPE. The following equipment is mandatory when working with this compound and its solutions.
Eye and Face Protection
Due to the risk of airborne dust and splashes, robust eye protection is non-negotiable.
-
Mandatory: Safety glasses with side-shields conforming to European Standard EN166 or NIOSH (US) standards are the minimum requirement.[1][9]
-
Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high risk of splashing, chemical safety goggles or a full-face shield worn over safety glasses should be used.[8][9][10]
Skin and Body Protection
A barrier between your skin and the chemical is crucial to prevent irritation.
-
Lab Coat: A standard laboratory coat is required to protect your street clothes and skin from contamination.[11] For extensive use, chemically resistant aprons or coveralls may be appropriate.[10][12]
-
Appropriate Attire: Always wear long pants and closed-toe shoes. Perforated shoes or sandals are never acceptable in a laboratory setting where chemicals are handled.[12]
Hand Protection
Your hands are most likely to come into direct contact with the chemical.
-
Gloves: Chemically resistant gloves, such as nitrile, are required.[13] Always inspect gloves for tears or punctures before use.[1][8][10]
-
Glove Technique: Use proper glove removal technique to avoid contaminating your skin.[8] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][7][8]
Respiratory Protection
The primary method for respiratory protection is the use of engineering controls.
-
Engineering Controls: All handling of solid this compound that can generate dust must be performed inside a certified chemical fume hood.[14] This provides adequate ventilation and containment.[3][9][10]
-
Respirators: In the event of a large spill or a failure of engineering controls, a NIOSH/MSHA-approved respirator may be necessary.[9] All personnel requiring a respirator must be properly fit-tested and trained in its use.[15]
Operational and Disposal Plan
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures operational integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling the reagent, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Donning PPE: Put on your lab coat, safety glasses, and gloves as detailed above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid chemical within the fume hood.[14] Minimize the generation of dust by handling the container carefully and avoiding rapid movements.[3][9] Use a spatula for transfers and close the container tightly immediately after use.[1][2]
-
Dissolution: When preparing solutions, add the solid reagent to the solvent slowly. Be aware that some dissolutions can be exothermic.
-
Post-Procedure Cleanup: Decontaminate the spatula and any surfaces inside the fume hood that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][9] If breathing is difficult, administer oxygen. Seek medical attention.
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust.[9]
-
Large Spill: Evacuate the area and consult your institution's emergency procedures.[10]
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All unused solid reagent and any materials grossly contaminated with it (e.g., weighing paper, paper towels from a spill) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[9][11]
-
Liquid Waste: Aqueous solutions and organic solvent solutions containing the boronic acid must be collected in a separate, labeled hazardous waste container. Boronic acids are harmful to aquatic life and should not be discharged into drains.[14]
-
Prohibition on Mixing: Never mix boronic acid waste with other chemicals, such as strong acids or bases, unless it is part of a specific, validated neutralization procedure.[11] All waste must be disposed of through an approved waste disposal plant or a certified hazardous waste facility.[1][5][6][11]
Data Presentation
Table 1: PPE Requirements for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Mandatory) |
| Handling Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Recommended) |
| Small Spill Cleanup | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood / NIOSH Respirator |
| Large Spill / Emergency | Full Face Shield & Goggles | Heavy-duty Nitrile Gloves | Chemical Resistant Apron/Suit | NIOSH-approved Respirator |
Mandatory Visualization
The following workflow diagram illustrates the critical decision points and safety protocols for handling this compound.
Caption: Workflow for Safe Handling of Phenylboronic Acids.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Chemtalk. (2022). Boric acid. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
